L-Homotyrosine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569328 | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-01-2, 185062-84-4 | |
| Record name | Homotyrosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOTYROSINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of L-Homotyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homotyrosine, a non-canonical amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural similarity to L-tyrosine, with an additional methylene (B1212753) group in its side chain, allows for the modification of peptide and small molecule therapeutics to enhance their pharmacological properties. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on both chemical and biocatalytic methodologies. Detailed experimental protocols, comparative quantitative data, and visual representations of the synthesis workflows are presented to aid researchers in the efficient and stereoselective production of this important amino acid.
Introduction
The incorporation of non-canonical amino acids into peptides and other pharmaceutical agents is a powerful strategy to modulate their potency, selectivity, metabolic stability, and pharmacokinetic profiles. This compound [(S)-2-amino-4-(4-hydroxyphenyl)butanoic acid] is one such amino acid that has garnered significant interest. This guide details the two principal strategies for its asymmetric synthesis: the chemical approach via the Strecker synthesis and the biocatalytic approach utilizing enzymatic transamination.
Chemical Synthesis Pathway: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. To achieve the desired L-enantiomer of Homotyrosine, an asymmetric variant of this reaction is employed. The overall pathway involves the synthesis of the aldehyde precursor, followed by the asymmetric Strecker reaction and subsequent hydrolysis.
Synthesis of the Aldehyde Precursor: 3-(4-Hydroxyphenyl)propanal (B1245166)
A common route to 3-(4-hydroxyphenyl)propanal starts from the commercially available 4-hydroxyphenylacetic acid.
Experimental Protocol: Synthesis of 3-(4-Hydroxyphenyl)propanal
-
Step 1: Esterification of 4-Hydroxyphenylacetic Acid.
-
4-Hydroxyphenylacetic acid (1 equivalent) is dissolved in methanol.
-
A catalytic amount of sulfuric acid is added.
-
The mixture is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the methyl ester.
-
-
Step 2: Reduction to the Alcohol.
-
The methyl ester (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
The solution is cooled to 0°C, and lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is added portion-wise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is carefully quenched with water and 15% NaOH solution.
-
The resulting solid is filtered off, and the filtrate is concentrated to give 2-(4-hydroxyphenyl)ethanol.
-
-
Step 3: Oxidation to the Aldehyde.
-
2-(4-Hydroxyphenyl)ethanol (1 equivalent) is dissolved in dichloromethane (B109758) (DCM).
-
Pyridinium chlorochromate (PCC) (1.5 equivalents) is added, and the mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is filtered through a pad of silica (B1680970) gel and the solvent is evaporated to yield 3-(4-hydroxyphenyl)propanal.
-
Asymmetric Strecker Reaction
This key step introduces the chirality at the α-carbon. A chiral auxiliary, such as (R)-phenylglycine amide, is often used to direct the stereoselective addition of cyanide.
Experimental Protocol: Asymmetric Strecker Synthesis of this compound
-
Step 1: Formation of the Chiral α-Aminonitrile.
-
3-(4-Hydroxyphenyl)propanal (1 equivalent) and (R)-phenylglycine amide (1 equivalent) are dissolved in water.
-
Sodium cyanide (1.1 equivalents) and acetic acid (1.1 equivalents) are added at a controlled temperature (e.g., 25-30°C).
-
The reaction mixture is stirred, often leading to the precipitation of the desired diastereomer of the α-amino nitrile due to a crystallization-induced asymmetric transformation.[1]
-
The solid is collected by filtration.
-
-
Step 2: Hydrolysis and Removal of the Chiral Auxiliary.
-
The diastereomerically pure α-amino nitrile is subjected to acidic hydrolysis (e.g., with 6 N HCl at reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.
-
The reaction mixture is then neutralized to the isoelectric point of this compound (around pH 5-6) to precipitate the product.
-
The crude this compound is collected by filtration and washed with cold water and ethanol.
-
Purification
The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture.
Biocatalytic Synthesis Pathway: Enzymatic Transamination
An increasingly popular and environmentally friendly approach to L-amino acid synthesis is the use of enzymes. For this compound, a transaminase can be employed to stereoselectively aminate a keto acid precursor.
Synthesis of the Keto Acid Precursor: 4-(4-Hydroxyphenyl)-2-oxobutanoic acid
This precursor can be synthesized from 4-hydroxyphenylacetic acid.
Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)-2-oxobutanoic acid
-
Step 1: Friedel-Crafts Acylation.
-
4-Hydroxyphenylacetic acid can be converted to its acid chloride using thionyl chloride.
-
The acid chloride is then reacted with a suitable C2 synthon, such as the enolate of ethyl acetate, in the presence of a Lewis acid catalyst. This is a challenging transformation and often multi-step syntheses are preferred.
-
A more common laboratory-scale synthesis involves the Friedel-Crafts acylation of a protected phenol (B47542) (e.g., anisole) with succinic anhydride (B1165640) to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid, which can then be further modified.
-
-
Step 2: Introduction of the α-Keto functionality.
-
A more direct route involves the reaction of 4-hydroxyphenylpyruvic acid with a one-carbon extension, though this can be complex.
-
A plausible alternative is the reaction of 4-hydroxybenzaldehyde (B117250) with pyruvate (B1213749) derivatives.
-
Enzymatic Transamination
Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. (S)-selective ω-transaminases are particularly useful for the synthesis of L-amino acids.[2]
Experimental Protocol: Enzymatic Synthesis of this compound
-
Enzyme Selection: A suitable (S)-selective ω-transaminase is chosen. Several commercial kits and engineered transaminases are available with broad substrate specificity.
-
Reaction Setup:
-
A buffered aqueous solution (e.g., Tris-HCl buffer, pH 7-9) is prepared.
-
4-(4-Hydroxyphenyl)-2-oxobutanoic acid (substrate) is added.
-
A suitable amino donor, such as isopropylamine (B41738) or L-alanine, is added in excess.
-
Pyridoxal 5'-phosphate (PLP) cofactor is added.
-
The reaction is initiated by the addition of the transaminase (as a whole-cell lysate or purified enzyme).
-
-
Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 12-48 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC by observing the formation of this compound and the consumption of the keto acid.
-
Work-up and Purification:
-
The enzyme is removed by centrifugation or filtration.
-
The pH of the supernatant is adjusted to the isoelectric point of this compound to induce precipitation.
-
The product is collected by filtration and can be further purified by recrystallization or ion-exchange chromatography.
-
Data Presentation: Comparison of Synthesis Pathways
| Parameter | Asymmetric Strecker Synthesis | Enzymatic Transamination |
| Starting Materials | 3-(4-Hydroxyphenyl)propanal, Chiral Auxiliary, Cyanide Source | 4-(4-Hydroxyphenyl)-2-oxobutanoic acid, Amino Donor, Enzyme |
| Stereoselectivity | High (often >98% de with crystallization-induced asymmetric transformation) | Excellent (often >99% ee) |
| Yield | Moderate to Good (can be affected by multiple steps and purification) | Good to Excellent (can be optimized by enzyme and reaction engineering) |
| Reaction Conditions | Often requires anhydrous conditions, potentially hazardous reagents (cyanide) | Aqueous medium, mild temperatures and pH |
| Environmental Impact | Use of organic solvents and hazardous reagents | "Green" and sustainable approach |
| Scalability | Can be scaled up, but may require specialized equipment for handling cyanide | Readily scalable, particularly with whole-cell biocatalysts |
Visualizations
Asymmetric Strecker Synthesis Workflow
Caption: Workflow for the Asymmetric Strecker Synthesis of this compound.
Enzymatic Transamination Workflow
Caption: Workflow for the Enzymatic Synthesis of this compound.
Conclusion
Both chemical and biocatalytic methods offer viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, desired enantiopurity, and available resources. The asymmetric Strecker synthesis provides a well-established chemical route, while enzymatic transamination represents a greener and often more stereoselective alternative. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful synthesis of this compound for applications in drug discovery and development.
References
Engineering In Vivo Biosynthesis of L-Homotyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-Homotyrosine, a non-canonical amino acid, is a valuable building block for the synthesis of various pharmaceuticals and bioactive compounds. Its structural similarity to L-tyrosine, with an additional methylene (B1212753) group in the side chain, imparts unique properties to peptides and other molecules into which it is incorporated. This technical guide provides an in-depth overview of the strategies and methodologies for establishing in vivo biosynthesis of this compound, focusing on metabolic engineering approaches in microbial hosts.
Rationale for In Vivo Biosynthesis
Chemical synthesis of this compound can be complex, often involving multiple steps, harsh reaction conditions, and the generation of racemic mixtures that require costly and inefficient resolution. In contrast, microbial fermentation offers a promising alternative for the sustainable and stereospecific production of this valuable amino acid. By harnessing the cell's metabolic machinery, it is possible to produce enantiomerically pure this compound from simple and renewable carbon sources like glucose.
Proposed Biosynthetic Pathway for this compound
Currently, no natural biosynthetic pathway for this compound is known. Therefore, its in vivo production necessitates the design and implementation of a novel metabolic route through metabolic engineering. A plausible and efficient strategy involves leveraging the well-characterized L-tyrosine biosynthetic pathway and introducing a key enzymatic step to elongate the side chain.
The proposed pathway begins with the central carbon metabolism, leading to the shikimate pathway, which produces chorismate, the common precursor for aromatic amino acids. The pathway can be divided into two main modules:
-
Module 1: Overproduction of L-Tyrosine Precursors: This module focuses on channeling carbon flux towards the key intermediates of the L-tyrosine pathway, namely chorismate and prephenate.
-
Module 2: Conversion to this compound: This module involves the introduction of a specifically chosen or engineered enzyme that can convert a precursor, such as 4-hydroxyphenylpyruvate, into its homologous counterpart, 2-oxo-5-(4-hydroxyphenyl)pentanoic acid, which is then transaminated to yield this compound.
Below is a diagram illustrating the proposed biosynthetic pathway integrated into the host's central metabolism.
Caption: Proposed metabolic pathway for the in vivo biosynthesis of this compound.
Metabolic Engineering Strategies
To achieve efficient production of this compound, several metabolic engineering strategies can be employed, primarily in a host organism like Escherichia coli.
Enhancing Precursor Supply
A high flux towards the L-tyrosine pathway is crucial. This can be achieved by:
-
Overexpression of key enzymes in the shikimate pathway:
-
Feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroGfbr).
-
Shikimate kinase (AroL).
-
-
Increasing the availability of precursors:
-
Overexpression of phosphoenolpyruvate synthase (PpsA) to increase the pool of phosphoenolpyruvate (PEP).
-
Overexpression of transketolase (TktA) to enhance the supply of erythrose-4-phosphate (E4P).
-
-
Deregulation of the pathway:
The Key Enzymatic Step: Homologation
The critical step is the conversion of a C9 precursor to a C10 precursor. This can potentially be achieved by an enzyme with homocitrate synthase-like activity, which catalyzes the condensation of acetyl-CoA and an α-keto acid. An engineered homocitrate synthase or a related enzyme with promiscuous activity could potentially catalyze the condensation of acetyl-CoA and 4-hydroxyphenylpyruvate to form 2-oxo-5-(4-hydroxyphenyl)pentanoic acid.
Final Transamination Step
The final step of converting the α-keto acid precursor to this compound can be catalyzed by endogenous or overexpressed aminotransferases. Broad-substrate-specificity aminotransferases, such as tyrosine aminotransferase (TyrB) from E. coli, are good candidates for this reaction.
Minimizing Byproduct Formation and Improving Efflux
To maximize the yield of this compound, it is important to:
-
Block competing pathways: Knockout of genes involved in the degradation of L-tyrosine or its precursors.
-
Enhance product export: Overexpression of efflux pumps, such as the aromatic amino acid exporter YddG, may help to reduce intracellular accumulation and potential feedback inhibition.[3]
Quantitative Data on Precursor Production
While quantitative data for this compound production is not yet widely available in the literature, significant progress has been made in the overproduction of its direct precursor, L-tyrosine. These achievements provide a strong foundation and a benchmark for the development of this compound producing strains.
| Strain Engineering Strategy | Host Organism | Titer (g/L) | Yield (g/g glucose) | Reference |
| Overexpression of aroGfbr, tyrAfbr; tyrR knockout | E. coli | 3.8 | 0.037 | [1] |
| Overexpression of aroGfbr, tyrAfbr, ppsA, tktA; tyrR knockout | E. coli | 9.7 | 0.102 | [1] |
| Co-overexpression of aroGfbr, aroL, and tyrC; tyrP knockout | E. coli | 43.14 | Not Reported | [2] |
| Synergistic engineering of shikimate pathway, transport system, and cofactor regeneration | E. coli | 92.5 | 0.266 | [3] |
Experimental Protocols
General Strain Construction
Standard molecular cloning techniques are used for the construction of expression plasmids and genomic modifications. Genes for overexpression are typically cloned into inducible expression vectors (e.g., pTrc99a, pET series). Gene knockouts in E. coli can be performed using the lambda Red recombinase system.
Fermentation Protocol for this compound Production (Hypothetical)
This protocol is adapted from established methods for L-tyrosine production and would require optimization for this compound.
-
Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.
-
Seed Culture: The overnight culture is used to inoculate 50 mL of M9 minimal medium supplemented with glucose (10 g/L) and required amino acids (if the strain is an auxotroph) in a 250 mL shake flask. The culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Production Phase:
-
The seed culture is used to inoculate a fermenter containing production medium (e.g., a defined mineral salt medium with a higher glucose concentration).
-
The fermentation is carried out at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0).
-
Induction of gene expression (e.g., with IPTG) is performed at an appropriate cell density (e.g., OD600 of 1.0).
-
Fed-batch strategy can be employed to maintain a constant glucose concentration and avoid the accumulation of inhibitory byproducts.
-
-
Sampling: Samples are taken at regular intervals to monitor cell growth (OD600) and this compound concentration.
Quantification of this compound by HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound in the fermentation broth.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary.
-
-
HPLC Conditions (Starting Point for Optimization):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 275 nm (the absorbance maximum of the phenol (B47542) group).
-
Quantification: A standard curve is generated using pure this compound.
-
Visualization of Workflows
General Experimental Workflow
The following diagram outlines the general workflow for developing an this compound producing microbial strain.
Caption: General workflow for engineering and optimizing this compound production.
Conclusion and Future Outlook
The in vivo biosynthesis of this compound represents a significant challenge in metabolic engineering but holds great promise for the sustainable production of this valuable non-canonical amino acid. The strategies outlined in this guide, building upon the extensive knowledge of L-tyrosine production, provide a solid framework for future research. Key areas for further investigation include the discovery and engineering of novel enzymes for the crucial homologation step and the optimization of fermentation processes to achieve industrially relevant titers and yields. The successful development of microbial cell factories for this compound will undoubtedly accelerate its application in drug development and other biotechnological fields.
References
L-Homotyrosine's Mechanism of Action in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homotyrosine, a non-proteinogenic amino acid and a homolog of L-tyrosine, is of increasing interest in biological and pharmacological research. Its structural similarity to L-tyrosine, the natural substrate for the enzyme tyrosinase, positions it as a potential modulator of melanogenesis and other tyrosine-dependent pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role as a tyrosinase inhibitor. While direct and extensive research on this compound's biological effects is still emerging, this document consolidates available data and provides detailed experimental protocols for its further investigation.
Core Mechanism of Action: Tyrosinase Inhibition
The primary proposed mechanism of action for this compound in biological systems is the competitive inhibition of tyrosinase. Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. By acting as a structural analog to L-tyrosine, this compound is hypothesized to bind to the active site of tyrosinase, thereby preventing the binding and conversion of the natural substrate.
While direct kinetic studies on the inhibition of tyrosinase by this compound are limited in publicly available literature, studies on similar tyrosine analogs strongly support a competitive inhibition model.[1][2][3] The extended methylene (B1212753) bridge in the side chain of this compound compared to L-tyrosine likely influences its binding affinity and inhibitory potency.
Signaling Pathway: The Melanogenesis Cascade
This compound's primary interaction is at the enzymatic level, directly impacting the melanogenesis pathway. This pathway is a complex cascade regulated by various signaling molecules and transcription factors. The diagram below illustrates the central role of tyrosinase and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound in the Melanogenesis Pathway.
Quantitative Data on Enzyme Inhibition
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (mM) | IC50 (µM) | Reference |
| This compound | Tyrosinase (Mushroom) | L-Tyrosine | Competitive (Hypothesized) | Data not available | Data not available | |
| This compound | Tyrosinase (Mushroom) | L-DOPA | Data not available | Data not available | Data not available | |
| Homotyrosine | Tyrosine Phenol-Lyase | L-Tyrosine | Competitive | 0.8 - 1.5 | Data not available | [4] |
| Kojic Acid (Reference) | Tyrosinase (Mushroom) | L-DOPA | Mixed | 3.5 (KI), 150 (KIS) | 26.8 | [5] |
| Hydroquinone (Reference) | Tyrosinase (Mushroom) | L-Tyrosine | Competitive | 40 | 32.0 | [5] |
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed experimental protocols for key assays are provided below.
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory effect of compounds on the activity of mushroom tyrosinase.[6][7]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1000 units/mL stock solution of mushroom tyrosinase in cold potassium phosphate buffer.
-
Prepare a 2.5 mM L-DOPA solution in potassium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Further dilute in potassium phosphate buffer to desired concentrations.
-
-
Assay:
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution. For the control, add 20 µL of potassium phosphate buffer containing the same percentage of DMSO.
-
Add 140 µL of potassium phosphate buffer to each well.
-
Add 20 µL of the tyrosinase stock solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both L-DOPA and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This protocol describes how to assess the effect of this compound on melanin production in a cellular context using the B16F10 mouse melanoma cell line.[4][8][9][10]
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, as a positive control for melanogenesis stimulation)
-
Phosphate-Buffered Saline (PBS)
-
1 M NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and optionally a positive control (e.g., α-MSH).
-
Incubate the cells for 72 hours.
-
-
Melanin Extraction:
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1 M NaOH with 10% DMSO to each well.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysates to a 96-well plate.
-
-
Quantification:
-
Measure the absorbance of the lysates at 405 nm using a microplate reader.
-
In a parallel plate, determine the protein concentration of the cell lysates using a BCA or Bradford assay to normalize the melanin content to the total protein amount.
-
-
Data Analysis:
-
Calculate the normalized melanin content for each treatment group.
-
Express the results as a percentage of the control group.
-
Other Potential Biological Activities and Future Directions
The biological effects of this compound are not expected to be limited to tyrosinase inhibition. As a non-proteinogenic amino acid, it could potentially be misincorporated into proteins, leading to cellular stress and cytotoxicity, a phenomenon observed with other unnatural amino acid isomers.[11] However, specific studies on the cytotoxicity of this compound are needed to confirm this.
Furthermore, the impact of this compound on major signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, remains unexplored. Given the central role of these pathways in cell proliferation, survival, and differentiation, investigating the potential modulatory effects of this compound is a critical area for future research.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the context of pigmentation disorders. Its primary hypothesized mechanism of action is the competitive inhibition of tyrosinase. This technical guide provides a framework for the systematic investigation of this compound's biological effects, including detailed protocols for enzyme inhibition and cellular melanin content assays. Further research is imperative to elucidate the precise kinetic parameters of its interaction with tyrosinase and to explore its broader effects on cellular signaling and viability. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and drug development professionals in advancing our understanding of this intriguing molecule.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic characterization of substrate-analogous inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The unravelling of the complex pattern of tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of L-Homotyrosine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for L-Homotyrosine, a non-proteinogenic amino acid of interest to researchers in drug development and biochemistry. Due to the limited availability of public domain spectroscopic data for this compound, this document presents a detailed analysis of its close structural analog, L-Tyrosine, as a reference. The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for L-Tyrosine, along with detailed experimental protocols for these analytical techniques. Furthermore, a generalized workflow for the spectroscopic analysis of chemical compounds is visualized using a Graphviz diagram. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of the spectroscopic characteristics of this compound and related compounds.
Introduction
This compound, with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol , is a derivative of the proteinogenic amino acid L-Tyrosine. It is distinguished by the presence of an additional methylene (B1212753) group in its side chain. This structural modification can influence its chemical and biological properties, making it a molecule of interest in peptide synthesis and as a building block in drug design.
A thorough understanding of the spectroscopic profile of this compound is crucial for its identification, characterization, and quality control. This guide aims to provide the necessary spectroscopic data and methodologies. However, a comprehensive search of public databases and scientific literature did not yield specific, experimentally-derived NMR, IR, and MS data for this compound.
Therefore, this guide presents the detailed spectroscopic data of L-Tyrosine. Given the structural similarity, the data for L-Tyrosine serves as a valuable reference point for researchers working with this compound. The primary expected differences in the spectra would arise from the additional methylene group in this compound. In ¹H NMR, this would introduce a new signal for the additional CH₂ group and alter the splitting patterns of adjacent protons. In ¹³C NMR, an additional carbon signal would be present. The IR and MS spectra would also show subtle differences reflecting the change in molecular weight and bond vibrations.
Spectroscopic Data of L-Tyrosine (Structural Analog)
The following sections present the spectroscopic data for L-Tyrosine, which can be used as a comparative reference for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for L-Tyrosine.
Table 1: ¹H NMR Spectral Data of L-Tyrosine
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.19 | d | 2 x Ar-H (ortho to CH₂) |
| 6.90 | d | 2 x Ar-H (meta to CH₂) |
| 3.93 | t | α-H |
| 3.20 | dd | β-CH₂ |
| 3.06 | dd | β-CH₂ |
Note: Data recorded in D₂O at various pH values. Chemical shifts can vary depending on the solvent and pH.[1][2]
Table 2: ¹³C NMR Spectral Data of L-Tyrosine
| Chemical Shift (δ) ppm | Assignment |
| 177.06 | C=O (Carboxyl) |
| 157.75 | Ar-C (para to CH₂) |
| 133.45 | 2 x Ar-C (ortho to CH₂) |
| 129.52 | Ar-C (ipso) |
| 118.63 | 2 x Ar-C (meta to CH₂) |
| 59.00 | α-C |
| 38.39 | β-C |
Note: Data recorded in H₂O at pH 7.0. Chemical shifts can vary depending on the solvent and pH.[2][3][4]
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for L-Tyrosine.
Table 3: FT-IR Spectral Data of L-Tyrosine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3217 | Broad | O-H and N-H stretching |
| 2500-3300 | Broad | O-H stretching (carboxylic acid) |
| 1735 | Strong | C=O stretching (carboxylic acid) |
| 1598, 1475 | Medium | N-H bending |
| 1475, 1351 | Medium | C-H bending (CH₂) |
| 1235 | Strong | C-O stretching (phenolic) |
| 839 | Strong | Aromatic C-H out-of-plane bending (para-substituted) |
Note: Data obtained from solid samples (e.g., KBr pellet). Peak positions and intensities can be influenced by the sampling method.[5][6]
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and major fragment ions for L-Tyrosine are presented below.
Table 4: Mass Spectrometry Data of L-Tyrosine
| m/z | Relative Intensity (%) | Assignment |
| 181 | - | [M]⁺ (Molecular Ion) |
| 136 | - | [M - COOH]⁺ |
| 107 | - | [M - COOH - NH₂ - H]⁺ (hydroxytropylium ion) |
Note: Fragmentation patterns depend on the ionization technique used (e.g., EI, ESI). The molecular weight of this compound is 195.22 g/mol , so its molecular ion peak would be observed at m/z 195.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of amino acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent depends on the solubility of the sample. For amino acids, D₂O is commonly used.[7]
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a 1D proton spectrum using standard parameters.
-
Typically, a 90° pulse angle and a relaxation delay of 1-5 seconds are used.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a 1D carbon spectrum, usually with proton decoupling.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.[8]
-
Add approximately 100-200 mg of dry KBr powder to the mortar.[8]
-
Thoroughly mix the sample and KBr by grinding them together until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[8]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, water, acetonitrile)
-
Mass spectrometer (e.g., ESI-MS, GC-MS)
Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) or base to promote ionization.[9]
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes can be used to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound. For this compound, the expected m/z for [M+H]⁺ is approximately 196.
-
Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural information.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
References
- 1. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nmr-bio.com [nmr-bio.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
L-Homotyrosine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, a non-proteinogenic amino acid and a derivative of L-Tyrosine, is a key building block in the synthesis of peptides and peptidomimetics with therapeutic potential. Its structural similarity to L-Tyrosine, with the inclusion of an additional methylene (B1212753) group in its side chain, imparts unique conformational properties to peptides, influencing their bioactivity and metabolic stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, critical parameters for its effective use in research and drug development. Due to the limited availability of data specifically for this compound, this guide also includes relevant information on its parent compound, L-Tyrosine, and outlines established methodologies for determining these essential physicochemical properties.
Solubility Data
The solubility of an amino acid is fundamental to its application in solution-phase peptide synthesis, biochemical assays, and formulation development. Currently, specific quantitative solubility data for this compound in a wide range of solvents is limited in publicly accessible literature. However, some key data points and comparative information with L-Tyrosine are available.
Quantitative Solubility of this compound
A key piece of empirical data indicates that the solubility of this compound in water is 2 mg/mL .[1][2] Achieving this concentration requires both ultrasonic treatment and heating to 60°C. This suggests that while soluble, physical assistance is necessary to dissolve this compound in aqueous media efficiently.
For its salt form, This compound hydrobromide , it is reported to have limited solubility in water but exhibits greater solubility in acidic aqueous solutions and polar organic solvents such as methanol (B129727) and ethanol (B145695).
| Compound | Solvent | Solubility | Conditions |
| This compound | Water | 2 mg/mL | Requires sonication and heating to 60°C |
| This compound Hydrobromide | Water | Limited | - |
| This compound Hydrobromide | Acidic Aqueous Solutions | More Soluble | - |
| This compound Hydrobromide | Methanol, Ethanol | More Soluble | - |
Comparative Solubility with L-Tyrosine
Understanding the solubility of L-Tyrosine provides a valuable benchmark for estimating the behavior of this compound. L-Tyrosine is known for its poor solubility in water at neutral pH, approximately 0.45 mg/mL .[3] Its solubility is highly dependent on pH, increasing significantly in acidic (pH < 2) and alkaline (pH > 9) conditions.[3][4] In organic solvents, the solubility of L-Tyrosine generally follows the order: DMSO > water > methanol > ethanol > n-propanol.[5]
Stability Data
The stability of this compound, both in solid form and in solution, is a critical factor for its storage, handling, and application in experimental settings.
Storage and Solution Stability
For solid this compound, storage at 4°C under a nitrogen atmosphere is recommended.[1] Stock solutions of this compound exhibit good stability when stored under appropriate conditions. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month , preferably under a nitrogen atmosphere to prevent oxidation.[1][6] When preparing aqueous stock solutions, it is advised to dilute to the working concentration and sterilize by filtration through a 0.22 μm filter before use.[1][6]
Potential Degradation Pathways
Specific degradation pathways for this compound have not been extensively documented. However, based on its chemical structure, which includes a phenol (B47542) group and an amino acid moiety, several potential degradation pathways can be inferred, particularly under forced degradation conditions. These include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of colored degradation products.
-
Decarboxylation: Like other amino acids, this compound can undergo decarboxylation, especially at elevated temperatures.
-
Reactions of the Amino Group: The primary amino group can participate in various reactions, such as deamination or reactions with aldehydes and ketones.
Forced degradation studies are essential to definitively identify the degradation products and pathways of this compound.[7][8]
Experimental Protocols
Detailed and validated experimental protocols for determining the solubility and stability of this compound are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies that can be readily adapted for this purpose.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][9][10]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. For amino acids, this can be up to 48 hours.[11] The process can be expedited by an initial heating step to create a supersaturated solution, followed by cooling and seeding with the solid compound to promote equilibration.[12]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (e.g., using a 0.22 μm filter).
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Stability Assessment: Forced Degradation and Stability-Indicating HPLC Method
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]
Forced Degradation Protocol:
-
Stress Conditions: Expose solutions of this compound (e.g., 1 mg/mL) to a variety of stress conditions as recommended by ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid and solution at an elevated temperature (e.g., 80°C).
-
Photostability: Exposure to light (ICH Q1B).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method:
A reversed-phase HPLC method with UV detection is typically suitable for analyzing this compound and its degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., around 220 nm or 275 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and the detection of its degradation products.
Signaling Pathways and Biological Roles
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in cellular signaling pathways. Its primary role in research and development is as a synthetic building block. However, as an analog of L-Tyrosine, peptides incorporating this compound may interact with biological systems that recognize L-Tyrosine. L-Tyrosine is a precursor for the synthesis of important neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroxine). The catabolism of L-Tyrosine proceeds through several well-characterized pathways, including the homogentisate (B1232598) and homoprotocatechuate pathways.[7][9] While not directly applicable to this compound, these pathways provide a framework for understanding the potential metabolic fate of structurally related compounds.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While direct quantitative data is sparse, the provided information on its aqueous solubility, storage conditions, and comparative data with L-Tyrosine offers a valuable starting point for researchers. The outlined experimental protocols for solubility determination and stability assessment provide a clear roadmap for generating the necessary data to support the use of this compound in drug discovery and development. Further research is warranted to fully characterize the physicochemical properties of this important amino acid derivative.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. enamine.net [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
L-Homotyrosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Guide to the Commercial Sourcing, Properties, and Research Applications of L-Homotyrosine
Introduction
This compound, a non-proteinogenic amino acid and a close structural analog of L-tyrosine (B559521), is a valuable building block in contemporary chemical and biological research. Its unique structural feature—an additional methylene (B1212753) group in its side chain—imparts distinct physicochemical properties that are leveraged in peptide synthesis, drug discovery, and neuroscience research. This technical guide provides a comprehensive overview of commercially available this compound, its derivatives, and their applications, with a focus on providing researchers, scientists, and drug development professionals with the practical information needed to effectively utilize this compound in their work.
Commercial Suppliers and Product Specifications
A variety of commercial suppliers offer this compound and its derivatives for research purposes. The most common forms available are the free amino acid, its hydrobromide salt, and the N-α-Fmoc protected version for solid-phase peptide synthesis (SPPS). When selecting a supplier, it is crucial to consider the purity, form of the compound, and the availability of a comprehensive Certificate of Analysis (CoA).
Table 1: Commercial Suppliers of this compound and its Derivatives
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification |
| Chem-Impex | Fmoc-L-homotyrosine | 198560-10-0 | C₂₅H₂₃NO₅ | ≥ 98% (HPLC) |
| This compound hydrobromide salt | 141899-12-9 | C₁₀H₁₃NO₃·HBr | ≥ 97% (NMR) | |
| MedchemExpress | This compound | 221243-01-2 | C₁₀H₁₃NO₃ | 97.0% |
| Sigma-Aldrich | L-β-Homotyrosine hydrochloride | 336182-13-9 | C₁₀H₁₃NO₃·HCl | ≥97.0% (HPLC) |
| CP Lab Safety | L-Beta-homotyrosine, HCl | 336182-13-9 | C₁₀H₁₃NO₃·HCl | min 96% |
Physicochemical Properties and Handling
Solubility
The solubility of this compound is a critical factor for its use in various experimental settings. While specific quantitative data for this compound is limited, the solubility of its parent amino acid, L-Tyrosine, provides a useful reference. L-Tyrosine exhibits low solubility in water at neutral pH but is soluble in acidic and alkaline solutions.
Table 2: Solubility of L-Tyrosine in Various Solvents at 25°C
| Solvent | Mole Fraction Solubility (x10⁵) |
| Water | 2.51 |
| Methanol | 0.83 |
| Ethanol | 0.38 |
| n-Propanol | 0.19 |
| Dimethyl Sulfoxide (DMSO) | 16.95 |
Data for L-Tyrosine is provided as a proxy. Actual solubility of this compound may vary.
For practical laboratory use, MedchemExpress suggests that this compound can be dissolved in water at 2 mg/mL with the aid of ultrasonication and warming to 60°C[1].
Storage and Stability
Experimental Protocols
Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-L-Homotyrosine is prevalent in the synthesis of novel peptides with modified properties. The following is a generalized protocol for the manual incorporation of Fmoc-L-Homotyrosine into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-L-Homotyrosine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Homotyrosine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated Fmoc-L-Homotyrosine solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. The purified peptide can then be obtained by reverse-phase HPLC.
Figure 1: Workflow for incorporating Fmoc-L-Homotyrosine in SPPS.
Use of this compound in Primary Neuron Culture for Neuroscience Research
This compound can be utilized in neuronal cell culture to investigate its effects on neuronal function, survival, and its potential as a precursor for novel neurotransmitters. The following is a general protocol for treating primary neuron cultures with this compound.
Materials:
-
Primary neurons (e.g., hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (sterile-filtered)
-
Poly-D-lysine coated culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Cell Plating: Plate primary neurons on poly-D-lysine coated plates at a desired density in supplemented Neurobasal medium.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂. Perform partial media changes every 3-4 days.
-
Preparation of this compound Working Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water with slight acidification or basification to aid dissolution, followed by neutralization). Sterilize the stock solution by filtration through a 0.22 µm filter. Dilute the stock solution to the desired final concentration in pre-warmed culture medium.
-
Treatment: After the neurons have matured in culture (e.g., 7-10 days in vitro), replace the existing medium with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation: Incubate the treated neurons for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the neurons can be analyzed for various endpoints, such as:
-
Viability assays: (e.g., MTT, LDH assay) to assess cytotoxicity.
-
Immunocytochemistry: to visualize neuronal morphology and protein expression (e.g., staining for neuronal markers like MAP2 or Tuj1, and enzymes involved in neurotransmitter synthesis).
-
HPLC analysis of cell lysates or culture medium: to quantify the uptake of this compound and the synthesis of potential metabolites.
-
Electrophysiological recordings: to assess changes in neuronal activity.
-
Figure 2: Experimental workflow for treating primary neurons with this compound.
Signaling Pathways and Potential Mechanisms of Action
Potential Role as a Neurotransmitter Precursor
L-Tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Given its structural similarity, this compound is hypothesized to enter this pathway and be converted into novel, "homo"-catecholamines. This conversion would be initiated by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
Figure 3: Putative pathway for the synthesis of "homo"-catecholamines from this compound.
Amino Acid Sensing and mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to amino acid availability. While the specific role of this compound in modulating mTOR signaling has not been extensively studied, it is plausible that, as an amino acid, it can influence this pathway. The Rag GTPases are key mediators of amino acid sensing by mTORC1, promoting its translocation to the lysosomal surface where it is activated.
Figure 4: General overview of amino acid sensing by the mTORC1 signaling pathway.
Conclusion
This compound is a versatile and valuable tool for researchers in various fields. Its commercial availability in different forms allows for its straightforward application in peptide synthesis and cell-based assays. While specific, detailed experimental data for this compound is still emerging, the extensive knowledge base for its structural analog, L-Tyrosine, provides a solid foundation for developing robust experimental protocols. As research continues, a deeper understanding of the unique biological activities and signaling pathways modulated by this compound will undoubtedly unlock new avenues for therapeutic intervention and a more profound comprehension of fundamental biological processes.
References
In-Depth Technical Guide to the Safe Handling of L-Homotyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for L-Homotyrosine, a non-proteinogenic amino acid utilized in peptide synthesis and drug development. The following sections detail critical data on its properties, safe handling procedures, and biological context to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-tyrosine, with an additional methylene (B1212753) group in its side chain. It typically presents as a white to off-white solid. Key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.22 g/mol | PubChem[1] |
| CAS Number | 221243-01-2 | MedchemExpress[2] |
| Appearance | White to off-white solid | MedchemExpress |
Hazard Identification and Toxicology
While these data suggest that this compound may have a low hazard profile, it is crucial to handle it with the standard care accorded to all laboratory chemicals, as its toxicological properties have not been thoroughly investigated.
Safe Handling and Storage
Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, a cautious approach to personal protection is recommended. The following PPE should be worn when handling this compound in solid or solution form:
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (or equivalent) dust mask is recommended.[4] |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
Storage Recommendations
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Conditions | Source |
| Solid | 4°C | Store under a dry, inert atmosphere (e.g., nitrogen). | MedchemExpress |
| Stock Solutions | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen. | MedchemExpress[2] |
First Aid Measures
In the absence of specific data for this compound, the following first aid measures, based on general guidelines for amino acid derivatives, are recommended:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.
Accidental Release and Disposal
Accidental Release
In case of a spill, follow these steps:
-
Wear appropriate PPE as outlined in Section 3.1.
-
For solid spills, avoid generating dust. Gently sweep or scoop the material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.
Experimental Protocols and Workflows
While specific experimental protocols for the safety assessment of this compound are not available, a general workflow for handling and preparing solutions is provided below. This is based on its use in solid-phase peptide synthesis.
Caption: General laboratory workflow for handling this compound.
Biological Context and Signaling Pathways
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[1] Its primary use in research is as a building block in the synthesis of peptides with novel properties.[5]
While no signaling pathways are known to directly involve this compound, it is structurally similar to L-Tyrosine, a key player in numerous biological processes. L-Tyrosine is a precursor for the synthesis of neurotransmitters like dopamine (B1211576) and hormones such as thyroxine.[6] A catabolic pathway for L-tyrosine in some gram-positive bacteria involves homoprotocatechuate, a compound structurally related to this compound, suggesting a potential for interaction with microbial metabolic pathways.[7]
The diagram below illustrates a simplified overview of the major metabolic fates of L-Tyrosine, providing a conceptual framework for the potential biological interactions of its analogue, this compound.
Caption: Simplified overview of major L-Tyrosine metabolic pathways.
References
- 1. (+)-Homotyrosine | C10H13NO3 | CID 15160483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. L-β-高酪氨酸 盐酸盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catabolism of L-tyrosine by the homoprotocatechuate pathway in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Homologue: A Technical Guide to the Historical Discovery and Significance of L-Homotyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homotyrosine, the lesser-known homologue of the proteinogenic amino acid L-tyrosine, has carved a significant niche in the landscape of peptide chemistry and drug discovery. Though not one of the canonical twenty amino acids, its unique structural properties have made it a valuable tool for modulating the activity of bioactive peptides and probing biological systems. This technical guide provides an in-depth exploration of the historical discovery of this compound, its synthesis, and its profound significance in the development of potent enzyme inhibitors and potential therapeutic agents. We delve into the experimental protocols for its incorporation into peptides and present key quantitative data on its biological activity.
Historical Discovery and Synthesis
While L-tyrosine was first isolated from casein in 1846 by German chemist Justus von Liebig, the discovery of its higher homologue, this compound (α-amino-γ-(p-hydroxyphenyl)butyric acid), came nearly a century later. The first synthesis of a homologue of tyrosine was reported in the scientific literature in 1949 , marking the formal entry of this non-proteinogenic amino acid into the field of chemistry.
Early synthetic routes were often multi-step processes. However, modern synthetic chemistry has provided more efficient pathways. A notable contemporary method involves metallaphotoredox catalysis, which allows for the convenient, enantiopure synthesis of Fmoc-protected this compound from L-homoserine. This advancement has been crucial for making this compound more accessible for solid-phase peptide synthesis (SPPS).
Significance in Peptide Synthesis and Drug Discovery
The primary significance of this compound lies in its utility as a building block in the synthesis of novel peptides with enhanced or modified biological activities. Its structural similarity to L-tyrosine, with the addition of a methylene (B1212753) group in its side chain, allows it to be incorporated into peptide sequences, often leading to interesting pharmacological properties.
Anabaenopeptins: Potent Carboxypeptidase Inhibitors
A prime example of the importance of this compound is its presence in certain members of the anabaenopeptin family of cyclic hexapeptides, which are produced by cyanobacteria. These natural products are potent inhibitors of carboxypeptidases, a class of enzymes involved in various physiological processes, including digestion and blood pressure regulation.
Anabaenopeptin F, which contains an this compound residue, has been shown to be a powerful inhibitor of Carboxypeptidase B (CPB) . The extended side chain of this compound is thought to play a crucial role in the binding affinity and inhibitory activity of these peptides.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound-containing peptides has been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) values for anabaenopeptins against carboxypeptidases.
| Peptide | Target Enzyme | IC50 Value | Reference |
| Anabaenopeptin F | Carboxypeptidase B | Low nanomolar range | Bérubé C, et al. (2023) |
| Anabaenopeptin B | Carboxypeptidase B | 0.2 nM | Stringer B. B, et al. (2025) |
| Anabaenopeptin I | Carboxypeptidase A | 5.2 ng/mL | Murakami M, et al. (2000) |
| Anabaenopeptin J | Carboxypeptidase A | 7.6 ng/mL | Murakami M, et al. (2000) |
Potential in Neuroscience
Given that L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, its homologue, this compound, presents an intriguing candidate for the development of novel therapeutics for neurological disorders. While direct clinical applications of this compound in this area are still in the exploratory phase, its structural analogy to L-tyrosine suggests that peptides incorporating this amino acid could potentially modulate catecholaminergic signaling pathways. Research into peptide-based therapies for neurodegenerative diseases is an active field, and the unique properties of this compound may offer advantages in designing specific and stable modulators of neuronal function.
Experimental Protocols
The incorporation of this compound into peptide chains is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized protocol for the synthesis of a peptide containing this compound.
General Protocol for Fmoc-SPPS of an this compound-Containing Peptide
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-L-Homotyrosine-OH) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and other analytical techniques to confirm its identity and purity.
Visualizations
Historical Timeline of this compound Discovery
Synthetic Workflow for Anabaenopeptin F
Mechanism of Carboxypeptidase B Inhibitiondot
The Metabolic Fate of L-Homotyrosine in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental research on the metabolic fate of L-homotyrosine in mammalian cells is limited in the current scientific literature. This guide provides a comprehensive overview based on established principles of amino acid metabolism, drawing inferences from studies on the closely related canonical amino acid, L-tyrosine, and other non-canonical amino acids. The pathways and quantitative data presented for this compound should be considered predictive and serve as a framework for future research.
Introduction
This compound, a non-canonical amino acid and a homolog of L-tyrosine, presents a molecule of interest in various fields, including peptide synthesis and drug development.[1] Understanding its metabolic journey within mammalian cells is crucial for predicting its efficacy, potential toxicity, and off-target effects. This technical guide delineates the probable metabolic pathways of this compound, from cellular uptake to its ultimate intracellular fates. We will explore its potential for incorporation into proteins, enzymatic modifications, and its impact on cellular processes, supported by data from analogous compounds and detailed experimental protocols to facilitate further investigation.
Cellular Uptake and Transport
The entry of this compound into mammalian cells is the initial and a critical step determining its bioavailability and subsequent metabolic processing. Based on the transport mechanisms of L-tyrosine and other large neutral amino acids, it is highly probable that this compound is transported across the plasma membrane by specific carrier proteins.
The primary candidates for this compound transport are the L-type amino acid transporters (LATs) and, to a lesser extent, the Alanine, Serine, Cysteine-preferring (ASC) transport systems .[2] System L transporters, such as LAT1, are known for their high affinity for large neutral amino acids with aromatic or branched side chains and are typically sodium-independent.[3][4] Given the structural similarity of this compound to L-tyrosine, competitive inhibition of L-tyrosine uptake by this compound is expected.
Quantitative Data on Amino Acid Transport
The following table summarizes kinetic parameters for the transport of L-tyrosine and related analogs. While direct data for this compound is unavailable, its transport kinetics are predicted to be within a similar range.
| Amino Acid | Transporter System | Cell Type | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| L-Tyrosine | System L (LAT1) | Human Fibroblasts | - | - | [4] |
| L-Tyrosine | System L | B-16 Mouse Melanoma | 75 | 15 | [3] |
| L-Phenylalanine | System L | B-16 Mouse Melanoma | 80 (Ki) | - | [3] |
| O-(2-[18F]fluoroethyl)-L-tyrosine | System L (>80%) | Human Colon Carcinoma (SW 707) | - | - | [5][6] |
| This compound (Predicted) | System L | Mammalian Cells | Unknown | Unknown | - |
Experimental Protocol: Amino Acid Uptake Assay
This protocol describes a method to determine the kinetics of radiolabeled this compound uptake in cultured mammalian cells.
Objective: To measure the initial rate of this compound transport and determine the Km and Vmax values.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, CHO)
-
[14C]-L-homotyrosine or [3H]-L-homotyrosine
-
Unlabeled this compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Competitive inhibitors (e.g., L-tyrosine, L-phenylalanine)
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Preparation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Uptake Initiation: Add uptake buffer containing a range of concentrations of unlabeled this compound and a fixed concentration of radiolabeled this compound to each well. For competitive inhibition studies, include a fixed concentration of the inhibitor.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial uptake rate.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Plot the normalized uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Intracellular Metabolic Fates
Once inside the cell, this compound can potentially undergo several metabolic transformations. The most probable fates are:
-
Incorporation into nascent polypeptide chains during protein synthesis.
-
Enzymatic modification by enzymes that typically act on L-tyrosine.
-
Efflux from the cell via bidirectional transporters.
Caption: Potential intracellular fates of this compound.
Incorporation into Proteins
A significant fate for many non-canonical amino acids is their misincorporation into proteins. This can occur if an endogenous aminoacyl-tRNA synthetase (aaRS) recognizes and charges this compound to a cognate tRNA. Given its structural similarity to L-tyrosine and L-phenylalanine, the tyrosyl-tRNA synthetase (TyrRS) and phenylalanyl-tRNA synthetase (PheRS) are the most likely candidates for this misacylation. Studies on the L-tyrosine isomer, m-tyrosine, have shown that it can be incorporated into proteins, a process that is sensitive to the protein synthesis inhibitor cycloheximide.[7] This suggests a ribosome-mediated process. The incorporation of m-tyrosine appears to be facilitated by PheRS.[7]
The incorporation of this compound would lead to the synthesis of proteins with altered structures and potentially altered functions, which could be a source of cellular toxicity.
Objective: To determine if this compound is incorporated into cellular proteins.
Materials:
-
Cultured mammalian cells
-
This compound
-
Amino acid-free culture medium
-
Dialyzed fetal bovine serum (FBS)
-
Click-chemistry compatible analog of this compound (e.g., with an azide (B81097) or alkyne moiety) or radiolabeled this compound
-
Protein lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
For click chemistry: fluorescently tagged alkyne or azide, copper(I) catalyst, and ligands.
-
For radiography: autoradiography film or phosphorimager.
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Wash cells with PBS and incubate in amino acid-free medium supplemented with dialyzed FBS for 1-2 hours to deplete intracellular amino acid pools.
-
Labeling: Replace the starvation medium with medium containing this compound (or its analog) and incubate for a desired period (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with protein lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
Detection:
-
Click Chemistry: To an aliquot of the lysate, add the fluorescent probe, catalyst, and ligands. Incubate to allow the click reaction to proceed. Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Radiolabeling: Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to autoradiography film or a phosphorimager screen.
-
-
Confirmation: As a control, a parallel experiment can be conducted in the presence of a protein synthesis inhibitor like cycloheximide. A significant reduction in the signal would confirm that the incorporation is dependent on active protein synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the transport of tyrosine, leucine, and methionine in cultured B-16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of tyrosine transport in fibroblast cells from healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
L-Homotyrosine: An In-Depth Technical Guide to its Application as a Non-Canonical Amino Acid in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities into proteins. This allows for the creation of proteins with enhanced or entirely new properties, opening up new avenues for therapeutic development, diagnostics, and basic research. Among the diverse array of ncAAs, L-Homotyrosine, a structural analog of L-tyrosine with an additional methylene (B1212753) group in its side chain, has emerged as a valuable tool for protein engineers. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of this compound in protein engineering.
Properties of this compound
This compound, or (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, shares the phenolic hydroxyl group of tyrosine, which is crucial for many biological functions and bioorthogonal reactions. The key distinction is the ethyl group connecting the phenyl ring to the alpha-carbon, in contrast to the methyl group in tyrosine. This seemingly minor extension has significant implications for its incorporation into proteins and the properties of the resulting modified proteins.
| Property | This compound |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol [1] |
| Structure | A tyrosine analog with an additional methylene group in the side chain. |
| Key Functional Group | Phenolic hydroxyl group |
Genetic Incorporation of this compound
The site-specific incorporation of this compound into a target protein is achieved through the use of an orthogonal translation system (OTS). This system operates independently of the host cell's endogenous translational machinery and consists of two key components: an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).
References
An In-depth Technical Guide to the Thermodynamic Properties and pKa Values of L-Homotyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract: L-Homotyrosine, a non-proteinogenic amino acid and a close structural analog of L-tyrosine, is of increasing interest in peptide synthesis and drug development. A thorough understanding of its physicochemical properties, including thermodynamic parameters and acid-base dissociation constants (pKa), is crucial for its effective application. This technical guide provides a comprehensive overview of these properties. Due to the limited direct experimental data for this compound, this guide leverages data from its parent compound, L-tyrosine, to provide context and comparative values. It details the experimental and computational methodologies for determining these essential parameters and presents workflows for their acquisition.
Introduction
This compound, chemically known as (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, is an analog of L-tyrosine with an additional methylene (B1212753) group in its side chain. This structural modification can influence its conformational flexibility, hydrophobicity, and ultimately its role in the structure and function of peptides and other pharmaceuticals. Accurate thermodynamic and pKa data are fundamental for predicting its behavior in biological systems, optimizing reaction conditions in synthesis, and designing novel therapeutics.
While extensive experimental data for L-tyrosine is available, similar data for this compound is not prevalent in publicly accessible literature. This guide will therefore focus on the established methodologies for determining these properties, using L-tyrosine as a reference, and discuss the expected impact of the structural difference.
pKa Values of this compound
The pKa values of an amino acid describe the acidity of its ionizable groups: the α-carboxyl group (pKa₁), the α-amino group (pKa₂), and the phenolic hydroxyl group on the side chain (pKa₃). These values are critical for understanding the charge state of the molecule at a given pH, which in turn affects its solubility, reactivity, and interaction with other molecules.
Expected pKa Values
For comparative purposes, the established pKa values for L-tyrosine are presented below.
Table 1: pKa Values of L-Tyrosine at 25°C
| Ionizable Group | pKa Value |
| α-carboxyl (pKa₁) | 2.20 |
| α-amino (pKa₂) | 9.11 |
| Phenolic OH (pKa₃) | 10.07 |
Data sourced from various standard biochemistry references.
Experimental Protocols for pKa Determination
Potentiometric titration is a standard method for determining pKa values. It involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change.
Methodology:
-
Preparation: A known concentration of this compound is dissolved in deionized water. The solution is placed in a temperature-controlled vessel and a calibrated pH electrode is submerged.
-
Titration: A standardized solution of NaOH is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁, the second to pKa₂, and the third to pKa₃. The isoelectric point (pI) can be calculated from the pKa values of the similarly ionizing groups.
This method is particularly useful for determining the pKa of a chromophoric group, such as the phenolic side chain of this compound.
Methodology:
-
Preparation: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer.
-
Measurement: The UV-Vis absorbance spectrum of each solution is recorded. The deprotonation of the phenolic hydroxyl group leads to a characteristic shift in the absorbance maximum.
-
Analysis: The absorbance at a specific wavelength (where the change upon deprotonation is maximal) is plotted against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
Thermodynamic Properties
The thermodynamic properties of this compound, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and solvation, are essential for understanding its stability and behavior in various environments.
Thermodynamic Data for L-Tyrosine (for comparison)
As with pKa values, comprehensive experimental thermodynamic data for this compound is scarce. Below are the standard molar thermodynamic properties for solid L-tyrosine at 298.15 K and 1 bar.
Table 2: Standard Molar Thermodynamic Properties of L-Tyrosine (solid state)
| Property | Value | Units |
| Molar Mass | 181.19 | g·mol⁻¹ |
| Standard Molar Enthalpy of Formation | -638.1 ± 1.2 | kJ·mol⁻¹ |
| Standard Molar Entropy | 211.0 ± 0.4 | J·mol⁻¹·K⁻¹ |
| Standard Molar Heat Capacity | 216.44 | J·mol⁻¹·K⁻¹ |
Data sourced from the NIST Chemistry WebBook and related publications.
The additional methylene group in this compound will increase its molar mass and is expected to lead to a slightly more negative enthalpy of formation and a higher standard molar entropy and heat capacity.
Experimental Protocols for Determining Thermodynamic Properties
DSC is used to measure the heat capacity of a substance as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of solid this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC instrument and heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: The heat capacity is calculated from the differential heat flow. The experiment can be run over a wide temperature range to determine the temperature dependence of the heat capacity.
ITC can be used to determine the enthalpy of ionization (ΔHion) for the ionizable groups, which is related to the pKa.
Methodology:
-
Preparation: A solution of this compound is placed in the sample cell of the calorimeter. The titration syringe is filled with a strong acid or base.
-
Titration: The titrant is injected into the sample cell in small aliquots. The heat released or absorbed during the neutralization reaction is measured.
-
Analysis: The heat change per injection is plotted against the molar ratio of titrant to analyte. The resulting binding isotherm can be fitted to a suitable model to determine the enthalpy of ionization for each protonation/deprotonation event.
Computational Approaches
In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties and pKa values of molecules like this compound.
Methodologies:
-
Quantum Mechanics (QM): High-level ab initio and Density Functional Theory (DFT) calculations can be used to compute molecular energies, geometries, and vibrational frequencies.[1] These can then be used within a statistical thermodynamics framework to calculate properties like enthalpy, entropy, and heat capacity.
-
Continuum Solvation Models: To model properties in solution, QM calculations are often combined with implicit solvation models (e.g., CPCM) that represent the solvent as a continuous dielectric medium.
-
pKa Prediction Algorithms: Various computational tools (e.g., PROPKA, MarvinSketch) use empirical methods, quantitative structure-activity relationship (QSAR) models, or QM-based thermodynamic cycles (e.g., the direct method or proton exchange method) to predict pKa values with reasonable accuracy.[2][3]
Visualizations
Experimental Workflows
Caption: Experimental workflows for determining pKa values and thermodynamic properties.
This compound Ionization States
Caption: Ionization states of this compound at different pH ranges.
Conclusion
This technical guide has outlined the key thermodynamic properties and pKa values pertinent to this compound, providing a framework for their determination. While direct experimental data for this compound remains limited, the data for its close analog, L-tyrosine, serves as a valuable benchmark. The detailed experimental and computational protocols described herein provide researchers, scientists, and drug development professionals with the necessary knowledge to either determine these properties for this compound or to make informed estimations. A deeper understanding of these fundamental physicochemical parameters will undoubtedly facilitate the rational design and application of this compound-containing molecules in various scientific and therapeutic contexts.
References
L-Homotyrosine CAS number and molecular formula
An In-depth Technical Guide to L-Homotyrosine
Introduction
This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 22 standard amino acids encoded by the genetic code.[1] As a derivative of L-tyrosine, it features an additional methylene (B1212753) group in its side chain. This structural modification makes this compound a valuable building block in synthetic chemistry, particularly in the field of peptide science and drug development. Its incorporation into peptides can influence their conformation, stability, and biological activity. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and its role in biological signaling contexts.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. This data is crucial for its application in experimental settings, including dissolution, storage, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 221243-01-2 | [1][2][3] |
| Molecular Formula | C10H13NO3 | [3] |
| Molecular Weight | 195.22 g/mol | [2][3] |
| Appearance | White to off-white solid | [2][3] |
| Purity | ≥97.0% | [2] |
| Solubility | In Water: 2 mg/mL (requires sonication and heating to 60°C) | [3] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (under nitrogen) | [2][3] |
Properties of Fmoc-L-Homotyrosine
In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), this compound is most commonly used with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The properties of this derivative are essential for peptide chemists.
| Property | Value | Reference |
| CAS Number | 198560-10-0 | [4] |
| Molecular Formula | C25H23NO5 | [4] |
| Molecular Weight | 416.7 g/mol | [4] |
| Appearance | White powder | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
| Optical Rotation | [α]D25 = -6 ± 1º (c=1 in MeOH) | [4] |
| Storage | 0 - 8 °C | [4] |
Applications in Research and Drug Development
This compound and its derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics. The extended side chain, compared to L-tyrosine, can introduce unique structural constraints and hydrophobic interactions, which can be leveraged for several applications:
-
Peptide Synthesis : It serves as a key component in SPPS to create novel peptide sequences with modified properties.[4] The Fmoc-protected version is particularly valued for its stability and ease of handling under standard SPPS conditions.[4]
-
Drug Development : Due to its structural similarity to neurotransmitters, this compound is used in the design of new pharmaceuticals, especially for targeting neurological disorders.[4] Its incorporation can improve the solubility and bioavailability of peptide-based drugs.[4]
-
Probing Protein-Protein Interactions : The modified phenolic side chain can alter the binding affinity and specificity of peptides, providing valuable insights into molecular recognition events.
-
Materials Science : Researchers are exploring the use of this compound in the design of novel functional materials and nanostructures.[4]
Experimental Protocols
Synthesis of Fmoc-L-Homotyrosine
A convenient route for the synthesis of enantiopure Fmoc-protected this compound starts from L-homoserine. The synthesis is achieved through metallaphotoredox catalysis, reacting N-Fmoc-(S)-2-amino-4-bromobutanoic acid with 4-tert-butoxybromobenzene.[5] This method provides a straightforward and highly convergent pathway to obtaining the non-proteinogenic amino acid, which can then be used in the total synthesis of complex bioactive peptides like anabaenopeptins.[5]
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-L-Homotyrosine into a peptide sequence using manual Fmoc-based SPPS. This protocol is adapted from standard, well-established procedures for modified amino acids.[6]
Workflow for SPPS Incorporation of this compound
Caption: General workflow for solid-phase synthesis of a peptide containing this compound.
Detailed Methodology (0.1 mmol scale):
-
Resin Preparation : Swell 0.1 mmol of a suitable resin (e.g., Rink Amide MBHA) in 5 mL of dimethylformamide (DMF) for 30-60 minutes in a fritted syringe reaction vessel.
-
Fmoc Deprotection : To deprotect the N-terminal Fmoc group of the resin-bound amino acid, add 5 mL of 20% piperidine (B6355638) in DMF. Agitate for 5 minutes, drain, and repeat for another 10 minutes.
-
Washing : Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
-
Coupling of Fmoc-L-Homotyrosine :
-
Prepare the coupling solution: Dissolve 0.4 mmol of Fmoc-L-Homotyrosine (4 equivalents) and 0.4 mmol of a coupling agent (e.g., HBTU) in 2 mL of DMF.
-
Add 0.8 mmol of a base (e.g., DIPEA) to the solution and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.
-
-
Washing : Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents.
-
Chain Elongation : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection : After the final amino acid is coupled, perform a final deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection :
-
Wash the deprotected peptide-resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry it.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water).
-
Add the cocktail to the resin and agitate for 2-3 hours.
-
Filter the solution to separate the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
-
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by this compound are an emerging area of research, its structural similarity to L-tyrosine places it in the context of protein tyrosine phosphorylation, a fundamental signaling mechanism in cells.[7] Protein Tyrosine Kinases (PTKs) are enzymes that phosphorylate tyrosine residues on substrate proteins, initiating a cascade of downstream signaling events that regulate processes like cell growth, differentiation, and migration.[7]
The introduction of this compound into a peptide that interacts with a PTK or a phosphorylated tyrosine-binding domain (e.g., SH2 domain) could modulate that interaction. The extended side chain might alter the binding kinetics or specificity, making this compound-containing peptides useful tools for studying these pathways or as potential therapeutic agents that can inhibit or enhance specific signaling events.
General Protein Tyrosine Kinase (PTK) Signaling Pathway
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. (+)-Homotyrosine | C10H13NO3 | CID 15160483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling Using L-Homotyrosine Analogs and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool in chemical biology and drug development, enabling the precise attachment of probes for visualization, tracking, and functional studies. The use of unnatural amino acids (UAAs) with bioorthogonal functional groups, combined with click chemistry, offers a robust method for achieving this with high specificity and efficiency. This document provides detailed application notes and protocols for the use of an L-Tyrosine analog, p-azido-L-phenylalanine (AzF), as a readily available substitute for L-Homotyrosine, for which specific incorporation protocols are not yet established. The methodologies presented here for AzF can serve as a comprehensive guide for researchers aiming to label proteins site-specifically using aromatic amino acid analogs and click chemistry.
The core principle involves the genetic encoding of an unnatural amino acid bearing a bioorthogonal handle (an azide (B81097) or alkyne group) at a specific site within a protein of interest. This is achieved using an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize a unique codon, typically the amber stop codon (TAG). The incorporated UAA then serves as a chemical handle for covalent modification with a probe of interest via a click chemistry reaction.
I. Principle of Site-Specific UAA Incorporation and Labeling
The overall workflow for site-specific protein labeling using an unnatural amino acid and click chemistry can be broken down into two main stages:
-
Incorporation of the Unnatural Amino Acid: An expression system (e.g., E. coli) is engineered to incorporate the UAA at a specific position in the target protein. This requires a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair and the target protein gene containing an amber (TAG) stop codon at the desired labeling site. The cells are cultured in the presence of the UAA, which is then incorporated into the protein during translation.
-
Click Chemistry Labeling: The purified protein, now containing the UAA with a bioorthogonal handle, is reacted with a probe (e.g., a fluorophore, biotin, or drug molecule) that has the complementary click chemistry functional group. The two most common types of click chemistry used for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
II. Experimental Protocols
The following protocols are based on the well-established system for incorporating p-azido-L-phenylalanine (AzF) into proteins in E. coli and subsequent labeling via click chemistry.
Protocol 1: Site-Specific Incorporation of p-azido-L-phenylalanine (AzF) in E. coli
This protocol details the expression of a target protein containing AzF at a specific site using an engineered E. coli strain.
Materials:
-
E. coli strain (e.g., C321.ΔA) containing a plasmid with an arabinose-inducible promoter for the orthogonal tRNA/synthetase pair.[1]
-
Expression plasmid for the protein of interest with a TAG codon at the desired labeling site and an appropriate antibiotic resistance gene.
-
Luria-Bertani (LB) medium.
-
Antibiotics (e.g., kanamycin, chloramphenicol).
-
L-arabinose.
-
p-azido-L-phenylalanine (AzF).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate buffers for protein purification (e.g., Ni-NTA chromatography buffers if using a His-tag).
Procedure:
-
Transformation: Transform the E. coli strain with the expression plasmid for the protein of interest. Plate on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.[2]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction of Orthogonal System: Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal tRNA and synthetase. Continue to grow for 30 minutes.
-
Addition of UAA: Add AzF to a final concentration of 1 mM.
-
Induction of Protein Expression: Immediately after adding AzF, add IPTG to a final concentration of 1 mM to induce the expression of the target protein.
-
Expression: Incubate the culture at 30°C for 6-8 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity chromatography for tagged proteins).
Quantitative Analysis of Incorporation:
The efficiency of UAA incorporation can be determined by mass spectrometry. The mass of the purified protein should correspond to the expected mass of the protein with the incorporated AzF.[3]
| Method | Principle | Typical Efficiency |
| ESI-MS | Electrospray ionization mass spectrometry of the intact protein. | Can provide a qualitative assessment of incorporation and purity. |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry of tryptic digests. | Can confirm the exact site of incorporation and provide quantitative data on incorporation efficiency.[4][5] |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is for labeling an AzF-containing protein with an alkyne-functionalized probe.
Materials:
-
AzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Sodium ascorbate (B8700270).
-
Protein labeling buffer (e.g., triethylammonium (B8662869) acetate, pH 6.8).
Procedure:
-
Prepare Stock Solutions:
-
10 mM alkyne-probe in DMSO.
-
50 mM CuSO₄ in water.
-
50 mM THPTA in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
AzF-containing protein (to a final concentration of 10-50 µM).
-
Protein labeling buffer.
-
Alkyne-probe (3-10 fold molar excess over the protein).
-
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Initiate Reaction: Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 0.5-1 mM. Immediately add freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess reagents and purify the labeled protein using size exclusion chromatography or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is a copper-free alternative for labeling an AzF-containing protein with a strained alkyne probe.
Materials:
-
AzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained alkyne probe (e.g., DBCO-, BCN-functionalized fluorophore).
Procedure:
-
Prepare Stock Solution:
-
10 mM strained alkyne-probe in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine:
-
AzF-containing protein (to a final concentration of 10-50 µM).
-
Strained alkyne-probe (3-10 fold molar excess over the protein).
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-12 hours, protected from light. The reaction time may need to be optimized depending on the specific strained alkyne used.[6]
-
Purification: Purify the labeled protein using size exclusion chromatography or dialysis.
III. Data Presentation: Comparison of Labeling Chemistries
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (typically 1-2 hours) | Slower (typically 2-12 hours) |
| Biocompatibility | Copper can be cytotoxic, requiring ligands like THPTA for in vitro applications. Not ideal for live-cell labeling. | Excellent biocompatibility, suitable for live-cell labeling.[7] |
| Reagents | Requires copper source, reducing agent, and a stabilizing ligand. | Only requires the strained alkyne probe. |
| Probe Availability | Wide variety of simple alkyne probes are commercially available. | Strained alkyne probes can be more expensive and less diverse. |
IV. Visualizations of Key Processes
V. Application to this compound: Challenges and Future Directions
While the protocols above provide a robust framework for site-specific labeling using an aromatic UAA, adapting this system for this compound presents two primary challenges:
-
Synthesis of a Functionalized this compound: A synthetic route to produce this compound with an azide or alkyne handle would need to be developed. This would likely involve multi-step organic synthesis starting from this compound or a suitable precursor.
-
Development of an Orthogonal Synthetase/tRNA Pair: A highly specific orthogonal aaRS/tRNA pair that recognizes the functionalized this compound and not any of the canonical amino acids is essential for high-fidelity incorporation. Developing such a pair typically involves extensive protein engineering and selection processes.
Future research in this area could focus on evolving existing tyrosine or phenylalanine tRNA synthetases to recognize an azide- or alkyne-containing this compound analog. Success in this endeavor would expand the toolkit of unnatural amino acids available for site-specific protein modification, offering new possibilities for probing protein structure and function.
Conclusion
The combination of unnatural amino acid incorporation and click chemistry provides a powerful and versatile platform for the site-specific labeling of proteins. While the direct application of this compound for this purpose requires further research and development, the well-established protocols for p-azido-L-phenylalanine offer a reliable and effective alternative for researchers interested in labeling proteins with aromatic UAA analogs. The detailed protocols and application notes provided herein serve as a comprehensive guide to implementing this technology in the laboratory.
References
- 1. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-L-Homotyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-L-Homotyrosine in solid-phase peptide synthesis (SPPS). This document outlines the protocols for its incorporation into peptide chains, discusses its potential applications, and provides detailed experimental procedures.
Introduction to Fmoc-L-Homotyrosine in Peptide Synthesis
Fmoc-L-Homotyrosine (Fmoc-hTyr-OH) is a derivative of the naturally occurring amino acid L-tyrosine, featuring an additional methylene (B1212753) group in its side chain. This modification can subtly alter the structural and functional properties of peptides, making it a valuable tool for peptide chemists and drug developers. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group allows for a robust and widely used orthogonal synthesis strategy on a solid support.[1][2] The phenolic hydroxyl group of homotyrosine, similar to tyrosine, requires protection during synthesis to prevent unwanted side reactions. The tert-butyl (tBu) ether is a commonly employed protecting group for this purpose, being stable to the basic conditions used for Fmoc removal and readily cleaved by strong acids during the final deprotection and cleavage from the resin.[3][4]
The incorporation of L-homotyrosine can influence peptide conformation, receptor binding affinity, and enzymatic stability. Peptides containing homotyrosine are of interest in various research areas, including the development of novel therapeutics and biological probes.[5]
Key Considerations for SPPS with Fmoc-L-Homotyrosine(tBu)-OH
Side-Chain Protection: The hydroxyl group of this compound is reactive and prone to acylation during coupling steps. Therefore, side-chain protection is crucial. Fmoc-L-Homotyrosine(tBu)-OH is the recommended building block for Fmoc-based SPPS. The tert-butyl ether is stable to the piperidine (B6355638) solutions used for Fmoc deprotection but is efficiently removed during the final cleavage with trifluoroacetic acid (TFA).[3][6]
Coupling Reactions: Standard coupling reagents used in Fmoc-SPPS are effective for the incorporation of Fmoc-L-Homotyrosine(tBu)-OH. Reagents such as HBTU, HATU, and DIC/HOBt can be used to achieve high coupling efficiencies.[7][8] Double coupling may be employed to ensure complete reaction, especially for long or difficult sequences.[7] Monitoring the coupling reaction using a qualitative test like the Kaiser test is recommended.
Deprotection and Cleavage: The Fmoc group is removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[2] The final cleavage of the peptide from the resin and the removal of the tBu side-chain protecting group are typically achieved simultaneously using a cleavage cocktail containing a high concentration of TFA.[8][9] Scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are added to the cleavage cocktail to prevent side reactions with reactive cationic species generated during deprotection.[10]
Experimental Protocols
Materials and Reagents
-
Fmoc-L-Homotyrosine(tBu)-OH
-
SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[11]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp, Met, or Cys)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Manual Solid-Phase Peptide Synthesis Workflow
This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale.
1. Resin Swelling:
- Place the appropriate amount of resin (e.g., ~167 mg for a Rink Amide resin with a substitution of 0.6 mmol/g) in a reaction vessel.
- Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% piperidine in DMF solution (5 mL) to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat steps 2.1-2.3 once.
- Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Fmoc-L-Homotyrosine(tBu)-OH):
- In a separate vial, dissolve Fmoc-L-Homotyrosine(tBu)-OH (4 eq., 0.4 mmol, ~189 mg), HBTU (3.9 eq., 0.39 mmol, ~148 mg), and HOBt (4 eq., 0.4 mmol, ~54 mg) in DMF (2 mL).
- Add DIPEA (8 eq., 0.8 mmol, ~139 µL) to the activation solution and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.
- Once the Kaiser test is negative (colorless or yellowish beads), drain the coupling solution and wash the resin with DMF (5 x 5 mL).
4. Chain Elongation:
- Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
6. Resin Washing and Drying:
- Wash the resin with DMF (3 x 5 mL).
- Wash the resin with DCM (3 x 5 mL).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator.
7. Cleavage and Deprotection:
- Prepare the cleavage cocktail. For a standard peptide, a mixture of TFA/TIS/Water (95:2.5:2.5, v/v/v) is suitable.[10]
- Add the cleavage cocktail (5 mL) to the dried resin in a fume hood.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purification and Analysis
1. Purification by Reverse-Phase HPLC (RP-HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
- Purify the peptide using a preparative RP-HPLC system with a C18 column.
- Use a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).
- Monitor the elution at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
2. Analysis:
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).[12][13]
Data Presentation
Table 1: Recommended Coupling Conditions for Fmoc-L-Homotyrosine(tBu)-OH
| Parameter | Recommendation | Notes |
| Amino Acid Excess | 3-5 equivalents | Relative to resin loading. |
| Coupling Reagent | HBTU, HATU, or DIC/HOBt | HBTU and HATU are generally faster and more efficient. |
| Reagent Excess | 3-5 equivalents | Relative to resin loading. |
| Base | DIPEA | 2 equivalents relative to the amino acid. |
| Solvent | DMF | Ensure high purity, amine-free. |
| Reaction Time | 1-2 hours | Monitor with Kaiser test. Double coupling if necessary. |
| Temperature | Room Temperature |
Table 2: Typical Cleavage Cocktails for Peptides Containing Homotyrosine
| Cocktail Composition (v/v/v) | Scavengers | Target Peptide Characteristics |
| TFA / TIS / H₂O (95:2.5:2.5) | TIS, Water | Standard peptides without sensitive residues like Trp, Met, Cys. |
| TFA / EDT / TIS / H₂O (92.5:2.5:2.5:2.5) | EDT, TIS, Water | Peptides containing Trp, Met, or Cys to prevent oxidation and alkylation. |
Applications and Future Directions
Peptides containing this compound can be utilized in several areas of research and development:
-
Drug Discovery: The introduction of homotyrosine can alter the pharmacokinetic and pharmacodynamic properties of a peptide, potentially leading to improved drug candidates with enhanced stability or receptor affinity.[5]
-
Signaling Pathway Probes: As an analog of tyrosine, homotyrosine-containing peptides can be used to probe the specificity of protein-tyrosine kinases and phosphatases, key regulators of cellular signaling.[14][15] Phosphorylated homotyrosine peptides could serve as tools to study SH2 domain interactions.[15]
-
Biomaterials: The phenolic side chain of homotyrosine can participate in interactions that are relevant for the self-assembly of peptide-based biomaterials.
Visualizations
Experimental Workflow for SPPS of a Homotyrosine-Containing Peptide
Caption: Workflow for Solid-Phase Peptide Synthesis with Fmoc-L-Homotyrosine.
Logical Relationship of SPPS Cycles
Caption: The iterative cycle of solid-phase peptide synthesis.
Potential Role of Homotyrosine in Signaling Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 13. Peptide Mapping | LC/MS Analysis of Proteins and Peptides : Shimadzu (Nederland) [shimadzu.nl]
- 14. Seeing Is Believing: Peptide-Based Fluorescent Sensors of Protein Tyrosine Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Immunoreceptor Phosphotyrosine-based Signaling Network Revealed by Reciprocal Protein-Peptide Array Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Mutagenesis with L-Homotyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific incorporation of the non-canonical amino acid L-Homotyrosine into proteins using amber stop codon suppression technology. This powerful technique allows for the precise introduction of this tyrosine analog, enabling novel studies in protein structure-function relationships, the development of therapeutic proteins with enhanced properties, and the creation of new biomaterials.
Introduction to this compound Incorporation
This compound is a non-proteinogenic amino acid that is structurally similar to tyrosine, but with an additional methylene (B1212753) group in its side chain. This modification can introduce subtle but significant changes to a protein's properties, including altered steric bulk, hydrophobicity, and electronic characteristics. The site-specific incorporation of this compound is primarily achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognizes the amber stop codon (UAG). This system works independently of the host cell's endogenous translational machinery, allowing for the precise placement of this compound at a desired position within a protein's sequence.
The general workflow for this process involves the co-expression of the orthogonal aaRS, the suppressor tRNA, and the target gene containing an amber codon at the site of interest, in the presence of supplemented this compound.
Key Methodologies
The successful incorporation of this compound relies on two primary methodologies: in vivo expression in bacterial systems (typically E. coli) and in vitro expression using cell-free protein synthesis (CFPS) systems.
In Vivo Expression in E. coli
This is a widely used method for producing proteins with non-canonical amino acids. It involves transforming E. coli with plasmids encoding the orthogonal translation machinery and the target protein.
Cell-Free Protein Synthesis (CFPS)
CFPS offers a powerful alternative for the rapid production of proteins containing this compound. This in vitro method allows for greater control over the reaction environment and can be used to produce proteins that may be toxic to living cells.[1]
Quantitative Data Summary
The efficiency of non-canonical amino acid incorporation can vary depending on the specific amino acid, the orthogonal pair used, the expression system, and the context of the amber codon. While specific quantitative data for this compound is not extensively published, the following table provides representative data for the incorporation of other tyrosine analogs using similar orthogonal systems. These values can serve as a benchmark for optimizing this compound incorporation.
| Non-Canonical Amino Acid | Orthogonal System | Expression System | Protein Yield (mg/L) | Incorporation Fidelity (%) | Reference |
| 3-Iodo-L-tyrosine | Engineered E. coli TyrRS/tRNA | Wheat Germ Cell-Free | Not Reported | >95 | [2][3] |
| 3-Iodo-L-tyrosine | Engineered E. coli TyrRS/tRNA | Mammalian Cells | Not Reported | >95 | [4] |
| p-Acetyl-L-phenylalanine | Engineered M. jannaschii TyrRS/tRNA | E. coli Cell-Free | ~0.5 (as % of WT) | High (not quantified) | [5] |
| p-Benzoyl-L-phenylalanine | Engineered M. jannaschii TyrRS/tRNA | E. coli Cell-Free | ~0.6 (as % of WT) | High (not quantified) | [5] |
| p-Iodo-L-phenylalanine | Engineered M. jannaschii TyrRS/tRNA | E. coli Cell-Free | ~1.2 (as % of WT) | High (not quantified) | [5] |
| Phosphotyrosine analog | Engineered M. mazei PylRS/tRNA | E. coli | 1.0 - 1.75 | High (not quantified) | [6] |
| Halotyrosines | Engineered M. barkeri PylRS/tRNA | E. coli | Not Reported | High (not quantified) | [7][8] |
Note: The yields and fidelity for this compound incorporation may differ and require empirical optimization.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol is adapted from established methods for incorporating tyrosine analogs.[7][9]
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the engineered tyrosyl-tRNA synthetase (TyrRS) for this compound (e.g., a mutant of E. coli or M. jannaschii TyrRS).
-
Plasmid encoding the orthogonal suppressor tRNA (e.g., tRNATyrCUA).
-
Expression plasmid for the gene of interest with a C-terminal His-tag and an in-frame amber (TAG) codon at the desired mutation site.
-
This compound powder.
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA affinity chromatography resin.
-
Lysis, wash, and elution buffers for protein purification.
2. Procedure:
-
Plasmid Transformation: Co-transform the E. coli expression strain with the plasmids for the orthogonal aaRS, the suppressor tRNA, and the target protein.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-20 hours to enhance protein folding and solubility.[10]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Protein Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Site-Specific Incorporation of this compound using Cell-Free Protein Synthesis (CFPS)
This protocol is based on commercially available E. coli S30 extract-based CFPS kits.[1][5]
1. Materials:
-
Commercial E. coli S30 CFPS kit.
-
Plasmid DNA of the target gene with an amber codon.
-
Purified engineered this compound-tRNA synthetase.
-
In vitro transcribed orthogonal suppressor tRNA.
-
This compound solution (100 mM stock).
-
Nuclease-free water.
2. Procedure:
-
Reaction Setup: On ice, combine the components of the CFPS kit according to the manufacturer's instructions.
-
Add Custom Components: Add the plasmid DNA (200-300 ng), the purified orthogonal aaRS (final concentration 0.1-0.5 mg/mL), the suppressor tRNA (final concentration 0.2-0.5 mg/mL), and this compound (final concentration 1-2 mM) to the reaction mixture.
-
Incubation: Incubate the reaction at 30-37°C for 2-4 hours.
-
Analysis: Analyze the protein expression by SDS-PAGE and Western blot. Confirm this compound incorporation using mass spectrometry.
Verification of this compound Incorporation
Mass Spectrometry: This is the gold standard for confirming the site-specific incorporation of a non-canonical amino acid.[11]
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein can be used to measure the molecular weight. The observed mass should correspond to the theoretical mass of the protein with this compound incorporated.
-
Peptide Mapping: Digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify the specific peptide containing the amber codon site and confirm the presence of this compound at that position.
Visualizations
References
- 1. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 2. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of phosphotyrosine using an expanded genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Site-Specific Prokaryotic and Eukaryotic Incorporation of Halotyrosine Amino Acids into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and purification of recombinant human tyrosine hydroxylase as a fusion protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msvision.com [msvision.com]
Application Note: Analytical Methods for the Detection of L-Homotyrosine in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine is a non-canonical amino acid that serves as a valuable tool in protein engineering and analysis. Its structural similarity to tyrosine allows for its incorporation into proteins, introducing a unique chemical handle for various applications. The ability to accurately detect and quantify this compound within a protein is crucial for validating its incorporation, understanding its effects on protein structure and function, and developing novel protein-based therapeutics. This application note provides detailed protocols and quantitative data for the primary analytical methods used to detect this compound in protein samples: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as a potential future application, contingent on the development of specific antibodies.
Methods Overview
The detection of this compound incorporated into proteins typically involves a multi-step process. First, the protein sample must be prepared to liberate the constituent amino acids. This is most commonly achieved through acid hydrolysis. Following hydrolysis, the amino acid mixture is separated and analyzed using chromatographic and/or mass spectrometric techniques.
Data Presentation
The following tables summarize key quantitative parameters for the analytical methods described in this note.
Table 1: HPLC-UV Method Parameters for Aromatic Amino Acid Analysis [1][2]
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Optimized for separation of aromatic amino acids |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Limit of Detection (LOD) | 0.05 µM (~10 µg/L) for tyrosine and phenylalanine |
| Precision (RSD) | ~5% (including hydrolysis step) |
Table 2: Representative LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Collision Energy | Optimized for specific transition |
| Internal Standard | Stable isotope-labeled this compound |
Experimental Protocols
Sample Preparation: Protein Hydrolysis
Proper sample preparation is critical for the accurate quantification of amino acids.[3] This protocol describes a common method for protein hydrolysis.
Materials:
-
Protein sample (lyophilized or in solution)
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas
-
Heating block or oven
-
Vacuum centrifuge
Procedure:
-
Place a known amount of the protein sample (typically 1-5 mg) into a hydrolysis tube.
-
Add 1 mL of 6 M HCl to the tube.
-
Freeze the sample in liquid nitrogen and evacuate the tube to create a vacuum.
-
Seal the tube under vacuum.
-
Heat the sample at 110°C for 24 hours.[3]
-
After hydrolysis, cool the tube to room temperature.
-
Open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried amino acid hydrolysate in a suitable buffer (e.g., 0.1 M HCl) for analysis.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for the analysis of aromatic amino acids, where this compound is used as an internal standard.[1][2] This demonstrates its effective separation and detection.
Materials:
-
Protein hydrolysate (from Protocol 1)
-
This compound standard
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
If not already present as an internal standard, spike the protein hydrolysate with a known amount of the this compound standard.
-
Inject the sample onto the HPLC system.
-
Perform the chromatographic separation using a suitable gradient of Mobile Phase A and B to resolve the aromatic amino acids. A typical gradient might start with a low percentage of B, increasing linearly to elute the more hydrophobic compounds.
-
Detect the amino acids by monitoring the absorbance at 215 nm.[1]
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound by comparing the peak area of the analyte in the sample to the peak area of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of amino acids.
Materials:
-
Protein hydrolysate (from Protocol 1)
-
Stable isotope-labeled this compound (internal standard)
-
LC-MS/MS system with an ESI source
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Add a known amount of stable isotope-labeled this compound to the protein hydrolysate to serve as an internal standard.
-
Inject the sample into the LC-MS/MS system.
-
Separate the amino acids using a gradient elution with Mobile Phases A and B.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define the specific precursor-to-product ion transitions for both native this compound and the labeled internal standard.
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the this compound in the sample by comparing the ratio of the peak area of the native this compound to the internal standard against the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) - A Prospective Method
Currently, there are no commercially available antibodies specific to this compound for a direct ELISA. However, should such an antibody be developed, the following general indirect ELISA protocol could be adapted.
Materials:
-
Protein containing this compound
-
Primary antibody specific to this compound
-
Enzyme-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplate
Procedure:
-
Coating: Dilute the protein sample to a known concentration (e.g., 1-10 µg/mL) in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Primary Antibody: Wash the plate. Add 100 µL of the diluted anti-L-Homotyrosine primary antibody to each well and incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate. Add 100 µL of the diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add 100 µL of the substrate solution and incubate in the dark until sufficient color develops.
-
Measurement: Stop the reaction by adding 50 µL of stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of the this compound-containing protein to determine the concentration in the samples.
Visualizations
Caption: Overall workflow for the detection of this compound in proteins.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Application Note: High-Efficiency Purification of L-Homotyrosine-Containing Peptides by Preparative RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Homotyrosine is a non-proteinogenic amino acid, an analogue of L-Tyrosine with an additional methylene (B1212753) group in its side chain. This modification increases its hydrophobicity, which can influence the therapeutic properties of peptides where it is incorporated. The synthesis of such modified peptides is typically achieved through solid-phase peptide synthesis (SPPS).[1][2][3][4][5][6] Following synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolving power.[7][8] This application note provides a comprehensive protocol for the purification of a model this compound-containing peptide using preparative RP-HPLC.
Principle of RP-HPLC Purification
RP-HPLC separates peptides based on their hydrophobicity.[8] The stationary phase is a non-polar material, typically silica (B1680970) bonded with C18 alkyl chains, packed into a column.[9] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), containing an ion-pairing agent such as trifluoroacetic acid (TFA).[10] Peptides are loaded onto the column in a low organic content mobile phase, causing them to bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase (a gradient) then elutes the peptides, with more hydrophobic peptides, such as those containing this compound, requiring a higher concentration of organic solvent to elute.[10][11][12]
Experimental Protocols
Materials and Reagents
-
Crude this compound-containing peptide (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
0.22 µm syringe filters[13]
Instrumentation
-
Preparative HPLC system with a gradient pump, a UV detector, and a fraction collector[14][15][16][17]
-
Analytical HPLC system for purity assessment[14][15][16][17]
-
Mass spectrometer (optional, for identity confirmation)[7][10]
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. Add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. Add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small percentage of ACN (5-10%) can be added. A typical starting concentration for preparative HPLC is 5-10 mg/mL.[18]
-
Vortex the solution until the peptide is fully dissolved.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could clog the HPLC column.[13]
Preparative HPLC Protocol
-
Column: C18 silica column (e.g., 10 µm particle size, 100 Å pore size, 250 mm x 22.5 mm).
-
Flow Rate: 18 mL/min.
-
Detection: UV absorbance at 220 nm (for peptide bonds) and 280 nm (for the aromatic side chain of this compound).[19][20]
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes before injection.
-
Injection: Inject the filtered peptide solution onto the column.
-
Gradient Elution: The increased hydrophobicity of this compound necessitates a slightly more aggressive gradient compared to a standard tyrosine-containing peptide. A shallower gradient is often used to ensure good separation of closely eluting impurities.[21][22][23][24]
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in ACN) |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 65.0 | 35.0 | 65.0 |
| 70.0 | 5.0 | 95.0 |
| 75.0 | 5.0 | 95.0 |
| 76.0 | 95.0 | 5.0 |
| 85.0 | 95.0 | 5.0 |
-
Fraction Collection: Collect fractions (e.g., 9 mL per tube) throughout the elution process, focusing on the main peak corresponding to the target peptide.
Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC with a faster gradient to determine the purity of each fraction.
-
Identity Confirmation: (Optional) Confirm the molecular weight of the peptide in the desired fractions using mass spectrometry.[10]
-
Pooling: Combine the fractions with the desired purity (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following table presents hypothetical data from the purification of a 15-amino acid peptide containing a single this compound residue.
| Parameter | Crude Sample | Pooled Fractions |
| Purity (Analytical HPLC) | 72% | 98.5% |
| Preparative Retention Time | 48.3 minutes | 48.3 minutes |
| Yield | N/A | 35% |
| Observed Mass (M+H)⁺ | 1845.9 Da | 1845.9 Da |
| Theoretical Mass (M+H)⁺ | 1846.0 Da | 1846.0 Da |
Visualizations
Experimental Workflow
Caption: Workflow for this compound peptide purification.
Signaling Pathway for Method Optimization
Caption: Decision pathway for HPLC method optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. digital.csic.es [digital.csic.es]
- 4. m.youtube.com [m.youtube.com]
- 5. bachem.com [bachem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gilson.com [gilson.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nacalai.com [nacalai.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 16. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 21. benchchem.com [benchchem.com]
- 22. hplc.eu [hplc.eu]
- 23. researchgate.net [researchgate.net]
- 24. biotage.com [biotage.com]
L-Homotyrosine in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, a non-proteinogenic amino acid, is a valuable building block in modern drug design and discovery. Its structural similarity to L-tyrosine, with the addition of a single methylene (B1212753) group in its side chain, provides a unique scaffold for developing novel therapeutic agents. The incorporation of this compound into peptides and small molecules can enhance their pharmacological properties, including increased metabolic stability, improved binding affinity, and altered conformational features. These attributes make this compound a compelling tool for designing peptidomimetics and small-molecule inhibitors with therapeutic potential in various disease areas, particularly in oncology and infectious diseases.
This document provides detailed application notes on the use of this compound in drug design, supported by quantitative data, experimental protocols for the synthesis and evaluation of this compound-containing compounds, and visualizations of relevant biological pathways and experimental workflows.
Applications of this compound in Drug Design
Peptidomimetics with Enhanced Stability and Bioactivity
The incorporation of this compound into peptide sequences is a key strategy for creating peptidomimetics with improved drug-like properties. The additional methylene group in the side chain can introduce conformational constraints and increase resistance to proteolytic degradation compared to natural peptides. This enhanced stability translates to a longer plasma half-life and improved bioavailability.[1]
This compound-containing peptides have shown significant potential as enzyme inhibitors. A notable example is the anabaenopeptin class of cyclic hexapeptides, some of which contain this compound. These compounds have demonstrated potent inhibitory activity against various proteases, including carboxypeptidase A and protein phosphatases.[2][3][4]
Small-Molecule Inhibitors Targeting Protein-Protein Interactions
This compound serves as a versatile scaffold for the synthesis of small-molecule inhibitors that target challenging protein-protein interactions (PPIs). The phenolic side chain can participate in crucial hydrogen bonding and aromatic interactions within the binding pockets of target proteins.
A significant application in this area is the development of inhibitors for anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is overexpressed in many cancers and is a key driver of therapeutic resistance. L-tyrosine and its derivatives, including by extension this compound, have been utilized as starting points for the design of potent Mcl-1 inhibitors. These inhibitors function by mimicking the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Mcl-1, thereby inducing apoptosis in cancer cells.[5][6]
Data Presentation
The following tables summarize the quantitative data for L-tyrosine and this compound derivatives as enzyme inhibitors.
| Compound | Target | Assay Type | K_i_ (μM) | Reference |
| Tyrosine Derivative 5g | Mcl-1 | Not Specified | 0.18 | [5][6] |
| Tyrosine Derivative 6l | Mcl-1 | Not Specified | 0.27 | [5][6] |
| Tyrosine Derivative 6c | Mcl-1 | Not Specified | 0.23 | [5][6] |
| Compound | Target | IC_50_ (ng/mL) | Reference |
| Anabaenopeptin I | Carboxypeptidase A (CPA) | 5.2 | [3] |
| Anabaenopeptin J | Carboxypeptidase A (CPA) | 7.6 | [3] |
| Anabaenopeptin G | Carboxypeptidase A (CPA) | 0.0018 (µg/mL) | [4] |
| Anabaenopeptin H | Carboxypeptidase A (CPA) | 3.4 (µg/mL) | [4] |
| Oscillamide Y | Protein Phosphatase 1 (PP1) | 62 | [2] |
| Anabaenopeptin A | Protein Phosphatase 1 (PP1) | 86-88 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound-Containing Peptide
This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-L-homotyrosine.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-homotyrosine and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature with gentle agitation.
-
To couple Fmoc-L-homotyrosine, follow the same procedure.
-
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the TFA filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Mcl-1 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of the Mcl-1/Bim interaction by a test compound.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled Bim BH3 peptide (e.g., TAMRA-Bim)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (e.g., an this compound derivative)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Assay Plate Preparation:
-
Add the serially diluted test compound to the wells of the microplate.
-
Add a solution of Mcl-1 protein to each well (final concentration typically in the low nM range).
-
Include control wells with Mcl-1 and assay buffer (for high polarization) and wells with only the fluorescent peptide and assay buffer (for low polarization).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to Mcl-1.
-
Fluorescent Peptide Addition: Add the fluorescently labeled Bim BH3 peptide to all wells (final concentration typically in the low nM range).
-
Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low polarization controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for Mcl-1 Inhibition Fluorescence Polarization Assay.
Signaling Pathways
This compound derivatives can be designed to modulate various signaling pathways implicated in disease. As analogs of tyrosine, they are particularly relevant for targeting pathways regulated by tyrosine kinases and those involving proteins with critical tyrosine residues in their binding pockets.
Apoptosis Signaling Pathway and Mcl-1 Inhibition
The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins. Mcl-1 is an anti-apoptotic member of this family that sequesters pro-apoptotic proteins like Bim, Bak, and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation. This compound-based inhibitors of Mcl-1 can disrupt this interaction, leading to the release of pro-apoptotic factors and the induction of apoptosis.
Mcl-1 inhibition by this compound derivatives in apoptosis.
Receptor Tyrosine Kinase (RTK) Signaling Pathways
Many L-tyrosine derivatives are designed as inhibitors of receptor tyrosine kinases (RTKs), which play a central role in cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, is a hallmark of many cancers. While specific this compound-based RTK inhibitors are an emerging area of research, the general principle involves designing molecules that compete with ATP or the substrate for binding to the kinase domain of the RTK, thereby blocking downstream signaling.
Potential targeting of RTK signaling by this compound derivatives.
Conclusion
This compound is a powerful and versatile building block in drug design and discovery. Its incorporation into peptides and small molecules offers a promising strategy to develop novel therapeutics with enhanced pharmacological profiles. The application notes and protocols provided herein serve as a guide for researchers to explore the potential of this compound in their drug discovery programs. Further investigation into the specific effects of this compound-containing compounds on various signaling pathways will undoubtedly open new avenues for the development of targeted therapies for a range of diseases.
References
- 1. Frontiers | Evolution of Anabaenopeptin Peptide Structural Variability in the Cyanobacterium Planktothrix [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. New anabaenopeptins, potent carboxypeptidase-A inhibitors from the cyanobacterium Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabaenopeptins G and H, potent carboxypeptidase A inhibitors from the cyanobacterium Oscillatoria agardhii (NIES-595) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabaenopeptins from Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Using L-Homotyrosine as a Substrate Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, a close structural analog of the natural amino acid L-tyrosine (B559521), presents a valuable tool for probing the active sites and reaction mechanisms of enzymes that utilize L-tyrosine as a substrate. Its additional methylene (B1212753) group in the side chain can provide insights into the spatial and electronic constraints of enzyme active sites. These application notes provide detailed protocols for utilizing this compound as a substrate analog in enzymatic assays, primarily focusing on two key enzymes: Tyrosinase and Tyrosine Hydroxylase. These enzymes are critical in melanin (B1238610) and catecholamine biosynthesis, respectively, and are significant targets in various therapeutic areas. While specific kinetic data for this compound is not widely available in published literature, this document provides robust protocols for L-tyrosine that can be adapted and optimized for this compound, enabling researchers to determine its kinetic parameters and explore its potential as a substrate or inhibitor.
I. Enzymatic Assays with Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). These are the initial and rate-limiting steps in the melanin biosynthesis pathway. The use of this compound as a substrate analog can help elucidate the substrate specificity and catalytic mechanism of tyrosinase.
A. Signaling Pathway: Melanin Biosynthesis
The production of melanin is a complex process initiated by the enzymatic activity of tyrosinase. Understanding this pathway is crucial for developing inhibitors for conditions related to hyperpigmentation.
Caption: Melanin Biosynthesis Pathway.
B. Experimental Protocol: Tyrosinase Activity Assay
This protocol describes a spectrophotometric assay to determine the activity of mushroom tyrosinase. The assay is based on the measurement of dopachrome formation, a colored intermediate, from the oxidation of a substrate. This protocol is established for L-tyrosine and L-DOPA and can be adapted for this compound.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-Tyrosine (or this compound)
-
L-DOPA
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
2. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in 0.1 M sodium phosphate buffer (pH 6.8). Keep on ice.
-
Substrate Solution: Prepare stock solutions of L-tyrosine (or this compound) and L-DOPA in the same phosphate buffer. Gentle heating may be required to dissolve L-tyrosine.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in the specified order:
-
140 µL of 0.1 M Sodium Phosphate Buffer (pH 6.8)
-
20 µL of Substrate Solution (varying concentrations to determine kinetic parameters)
-
20 µL of L-DOPA solution (as a co-substrate for monophenolase activity, if necessary; typically a low concentration, e.g., 0.05 mM)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of Tyrosinase Solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of dopachrome formation can be calculated using the molar extinction coefficient of dopachrome (3600 M⁻¹cm⁻¹ at 475 nm).
-
To determine the kinetic parameters (Km and Vmax) for this compound, perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.
C. Quantitative Data for Tyrosinase with Natural Substrates
The following table summarizes the kinetic parameters for mushroom tyrosinase with its natural substrates. Researchers can use these values as a benchmark when determining the kinetics for this compound.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| L-Tyrosine | 0.2 - 0.5 | Variable | [1] |
| L-DOPA | 0.3 - 1.9 | Variable | [1][2] |
Note: Vmax values are highly dependent on the enzyme preparation and assay conditions.
D. Experimental Workflow: Kinetic Analysis of Tyrosinase
Caption: Workflow for Tyrosinase Kinetic Analysis.
II. Enzymatic Assays with Tyrosine Hydroxylase
Tyrosine hydroxylase (TH; EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine.[3] It catalyzes the hydroxylation of L-tyrosine to L-DOPA. Investigating this compound as a substrate for TH can provide valuable information for the development of drugs targeting neurological and cardiovascular disorders.
A. Signaling Pathway: Catecholamine Biosynthesis
The catecholamine pathway is fundamental for neurotransmission and hormonal regulation. L-DOPA, the product of the tyrosine hydroxylase reaction, is a precursor to several critical signaling molecules.[4][5]
Caption: Catecholamine Biosynthesis Pathway.
B. Experimental Protocol: Tyrosine Hydroxylase Activity Assay
This protocol outlines a colorimetric plate-reader assay for determining the activity of tyrosine hydroxylase by measuring the formation of L-DOPA, which is subsequently oxidized to a chromophore.[6] This method can be adapted to test this compound as a substrate.
1. Materials and Reagents:
-
Recombinant Human Tyrosine Hydroxylase (hTH)
-
L-Tyrosine (or this compound)
-
Tetrahydrobiopterin (BH₄)
-
Ferrous Ammonium (B1175870) Sulfate (B86663) ((NH₄)₂Fe(SO₄)₂)
-
Sodium Periodate (B1199274) (NaIO₄)
-
HEPES Buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
2. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of hTH in HEPES buffer.
-
Substrate Solution: Prepare a stock solution of L-Tyrosine (or this compound) in HEPES buffer.
-
Cofactor Solution: Prepare a fresh stock solution of BH₄ in an appropriate acidic solution to maintain stability.
-
Iron Solution: Prepare a stock solution of ferrous ammonium sulfate in water.
-
Oxidizing Agent: Prepare a stock solution of sodium periodate in water.
3. Assay Procedure:
-
In a 96-well plate, prepare a reaction mixture containing:
-
HEPES Buffer
-
hTH enzyme
-
BH₄
-
Ferrous ammonium sulfate
-
-
Prepare a second mixture containing:
-
HEPES Buffer
-
L-Tyrosine (or this compound) at various concentrations
-
Sodium periodate
-
-
Combine the two mixtures in the wells of the 96-well plate. Final concentrations should be optimized, but representative concentrations are: 10 µg hTH, 0.25 mM BH₄, 2.5 µM ferrous ammonium sulfate, 50 µM L-Tyrosine, and 100 µM sodium periodate.[7]
-
Immediately place the plate in a microplate reader set to 37°C and measure the absorbance at 475 nm every 10-30 seconds for 30 minutes.[6][7]
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
To determine the kinetic parameters (Km and Vmax) for this compound, vary its concentration and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.
C. Quantitative Data for Tyrosine Hydroxylase with L-Tyrosine
The following table provides kinetic parameters for tyrosine hydroxylase with its natural substrate, L-tyrosine. These values can serve as a reference for studies involving this compound.
| Enzyme Source | Km for L-Tyrosine (µM) | Reference |
| Bovine Adrenal | 31.1 | |
| Rat Striatum | 20 - 70 |
D. Experimental Workflow: Kinetic Analysis of Tyrosine Hydroxylase
Caption: Workflow for Tyrosine Hydroxylase Kinetic Analysis.
III. Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers interested in exploring the role of this compound as a substrate analog for tyrosinase and tyrosine hydroxylase. While direct kinetic data for this compound is currently limited, the detailed methodologies for the natural substrates provide a solid foundation for designing and optimizing assays for this promising research tool. The successful characterization of this compound's interaction with these enzymes will undoubtedly contribute to a deeper understanding of their catalytic mechanisms and aid in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biopterin-dependent aromatic amino acid hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 5. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
Application Notes and Protocols for Cell Culture Media Preparation with L-Homotyrosine Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, a non-canonical amino acid analog of L-Tyrosine, presents unique opportunities in cell biology research and drug development. Its structural similarity to L-Tyrosine allows it to be recognized by the cellular machinery, potentially leading to its incorporation into proteins or its interaction with metabolic pathways. These application notes provide a comprehensive guide to preparing cell culture media supplemented with this compound, including detailed protocols, potential applications, and expected outcomes. The primary advantage of this compound over L-Tyrosine is its enhanced aqueous solubility, which simplifies media preparation and reduces the risks associated with pH adjustments and precipitation.[1][2][3][4]
Potential Applications:
-
Protein Engineering: Site-specific or residue-specific incorporation of this compound into recombinant proteins to introduce novel chemical handles or to probe protein structure and function.[5][6]
-
Enzyme Inhibition Studies: As a competitive inhibitor of enzymes that utilize L-Tyrosine as a substrate, such as tyrosine hydroxylase or tyrosine phenol-lyase.[7][8]
-
Modulation of Cellular Signaling: Investigating the impact of this compound on signaling pathways that are sensitive to L-Tyrosine availability, such as the PI3K/mTOR pathway.[9][10]
-
Metabolic Studies: Tracing the metabolic fate of this compound within the cell.
Data Presentation
The following tables summarize key quantitative data for this compound and provide a comparative overview of its effects on cell culture parameters.
Table 1: Physicochemical Properties of this compound vs. L-Tyrosine
| Property | This compound | L-Tyrosine | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ | [11] |
| Molecular Weight | 195.22 g/mol | 181.19 g/mol | [11] |
| Aqueous Solubility (neutral pH) | ~2 mg/mL (10.24 mM) | ~0.45 mg/mL (2.48 mM) | [11] |
| Solubility Enhancement | ~4-fold increase over L-Tyrosine | - | [11] |
Table 2: Exemplary Effects of this compound on CHO-K1 Cell Culture
| Parameter | Control (Standard Medium) | This compound (1 mM) | This compound (5 mM) |
| Peak Viable Cell Density (x 10⁶ cells/mL) | 8.5 ± 0.4 | 8.2 ± 0.5 | 7.1 ± 0.6 |
| Cell Viability (%) | > 95% | > 95% | > 90% |
| Specific Productivity (pg/cell/day) | 25 ± 2 | 24 ± 2.5 | 22 ± 3 |
| Titer (mg/L) | 1500 ± 100 | 1450 ± 120 | 1250 ± 150 |
Note: The data presented in Table 2 is illustrative and should be confirmed experimentally for specific cell lines and applications.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation of cell culture media.
Materials:
-
This compound powder (e.g., MedchemExpress, Cat. No.: HY-W140465)
-
Sterile, nuclease-free water
-
Sterile 1 M HCl and 1 M NaOH (for pH adjustment, if necessary)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath or sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Dissolution:
-
Add sterile, nuclease-free water to the tube to achieve a concentration of 2 mg/mL (10.24 mM).[11]
-
To aid dissolution, warm the solution to 60°C in a water bath and/or use an ultrasonic bath.[11]
-
For higher concentrations, a small amount of 1 M HCl can be added dropwise to facilitate dissolution, similar to the preparation of L-Tyrosine solutions.[12][13]
-
-
pH Adjustment (if necessary): If HCl was used for dissolution, neutralize the solution to approximately pH 7.4 with sterile 1 M NaOH. Monitor the pH carefully to avoid precipitation.
-
Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[11]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[11]
Supplementation of Cell Culture Medium
Objective: To supplement a basal cell culture medium with a defined concentration of this compound.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640, CHO-specific media)
-
Sterile this compound stock solution (from Protocol 3.1)
-
Fetal Bovine Serum (FBS), if required
-
Other required supplements (e.g., L-Glutamine, antibiotics)
-
Sterile serological pipettes and tubes
Protocol:
-
Thawing: Thaw the required aliquot of the sterile this compound stock solution at room temperature or in a 37°C water bath.
-
Calculation: Calculate the volume of the this compound stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 100 mL of medium with a final this compound concentration of 1 mM, add 9.77 mL of a 10.24 mM stock solution.
-
Supplementation: In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of the this compound stock solution to the basal medium.
-
Addition of Other Supplements: Add other required supplements such as FBS, L-Glutamine, and antibiotics.
-
Mixing: Gently mix the final supplemented medium by inverting the container several times.
-
Storage: Store the supplemented medium at 4°C and use within the recommended shelf life of the basal medium.
Assessment of Cell Viability and Proliferation
Objective: To determine the effect of this compound supplementation on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HEK293, CHO, HeLa)
-
Complete cell culture medium supplemented with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 mM)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., MTT, MTS, or PrestoBlue™)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in their standard growth medium and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay:
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Cell Proliferation (Cell Counting):
-
At each time point, detach the cells using trypsin.
-
Resuspend the cells in a known volume of medium.
-
Mix an aliquot of the cell suspension with Trypan Blue and count the viable and non-viable cells using a hemocytometer or automated cell counter.
-
-
Data Analysis: Calculate the percentage of viable cells and plot the cell growth curves for each concentration of this compound. Determine the IC50 value if significant toxicity is observed.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Proposed Signaling Pathway Modulation
This compound, as an analog of L-Tyrosine, may competitively inhibit enzymes involved in catecholamine synthesis, such as Tyrosine Hydroxylase (TH).[7][14][15] Furthermore, its structural similarity to other amino acids could lead to its recognition by nutrient-sensing pathways, potentially modulating mTORC1 activity, which is a key regulator of cell growth and protein synthesis.[9][16][17][18]
References
- 1. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 17. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Code Expansion: L-Homotyrosine Incorporation in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for protein engineering and drug development. By site-specifically incorporating ncAAs with novel chemical functionalities, researchers can introduce new probes, crosslinkers, and post-translational modifications into proteins, enabling a deeper understanding of biological processes and the development of novel therapeutics. This document provides a detailed guide for the incorporation of the non-canonical amino acid L-Homotyrosine into proteins expressed in Escherichia coli.
This compound, an analog of L-tyrosine with an extended methylene (B1212753) group, provides a subtle modification to protein structure that can be used to probe protein-protein interactions, enzyme mechanisms, and to potentially enhance protein stability.
Note: As of the date of this document, a pre-existing, specifically engineered aminoacyl-tRNA synthetase (aaRS) for this compound is not widely available in the public domain. Therefore, this guide provides a comprehensive protocol for the directed evolution of a suitable aaRS, followed by the protocol for this compound incorporation using the engineered synthetase.
Chemical Structure of this compound
This compound ((2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid)[1][2]
Section 1: Engineering an this compound-Specific Aminoacyl-tRNA Synthetase (HoTyrRS)
The cornerstone of genetic code expansion is an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This section details the process of evolving a mutant Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) that specifically recognizes and charges this compound onto its cognate orthogonal tRNA (Mj-tRNATyrCUA). The process involves creating a library of MjTyrRS mutants and then using a dual-selection system to identify variants with the desired specificity.
Plasmids for Directed Evolution
Two plasmids are typically required for the directed evolution of an aaRS.
| Plasmid Component | Description | Key Features |
| pEVOL-HoTyr | A plasmid for expressing the MjTyrRS mutant library. | - ColE1 origin of replication- Chloramphenicol (B1208) resistance marker- araC-PBAD promoter for inducible expression of the MjTyrRS mutant library- Constitutive promoter for the expression of Mj-tRNATyrCUA |
| pREP-Reporter | A reporter plasmid for positive and negative selection. | - p15A origin of replication- Ampicillin (B1664943) resistance marker- Gene for a selectable marker (e.g., Chloramphenicol Acetyltransferase - CAT) with an amber stop codon (TAG) at a permissive site.- Gene for a counter-selectable marker (e.g., Barnase) with an amber stop codon (TAG) at a permissive site. |
Experimental Workflow for Directed Evolution of HoTyrRS
The following diagram illustrates the workflow for the directed evolution of an this compound-specific synthetase.
Protocol for Directed Evolution of HoTyrRS
1.3.1. MjTyrRS Mutant Library Construction
-
Random Mutagenesis: Introduce random mutations into the MjTyrRS gene using error-prone PCR. Focus mutagenesis on the active site residues that interact with the amino acid substrate.
-
Library Cloning: Digest the mutagenized MjTyrRS gene library and the pEVOL vector with appropriate restriction enzymes and ligate them together.
-
Transformation: Transform the ligation product into electrocompetent E. coli cells (e.g., DH10B) and plate on LB agar (B569324) containing chloramphenicol to select for cells containing the pEVOL-HoTyr library.
1.3.2. Positive Selection
-
Co-transformation: Prepare competent cells from the pEVOL-HoTyr library and co-transform them with the pREP-Reporter plasmid.
-
Plating: Plate the transformed cells on LB agar plates containing chloramphenicol, ampicillin, and a selective concentration of this compound (e.g., 1 mM).
-
Incubation: Incubate the plates at 37°C for 24-48 hours. Only cells expressing an active MjTyrRS mutant that can incorporate this compound (or another amino acid) in response to the amber codon in the CAT gene will survive.
1.3.3. Negative Selection
-
Colony Harvest: Scrape the colonies from the positive selection plates and grow them in liquid LB medium with chloramphenicol and ampicillin.
-
Plating for Counter-selection: Plate serial dilutions of the culture on LB agar plates containing ampicillin and L-arabinose (to induce barnase expression) but lacking this compound.
-
Incubation: Incubate the plates at 37°C for 12-24 hours. Cells expressing an MjTyrRS mutant that incorporates any of the 20 canonical amino acids will be killed due to the expression of the toxic barnase protein. Cells with a truly specific HoTyrRS will survive.
1.3.4. Analysis of Selected Mutants
-
Plasmid Isolation: Pick surviving colonies from the negative selection plates and isolate the pEVOL-HoTyr plasmids.
-
Sequencing: Sequence the MjTyrRS gene to identify the mutations responsible for the desired specificity.
-
Characterization: Characterize the most promising mutants by assessing their ability to suppress an amber codon in a reporter protein (e.g., GFP) in the presence and absence of this compound.
Section 2: Protocol for this compound Incorporation in E. coli
Once a specific HoTyrRS has been identified and validated, it can be used for the site-specific incorporation of this compound into a target protein.
Plasmids for Protein Expression
| Plasmid Component | Description | Key Features |
| pEVOL-HoTyrRS | A plasmid expressing the evolved, specific this compound synthetase. | - ColE1 origin of replication- Chloramphenicol resistance marker- araC-PBAD promoter for inducible expression of HoTyrRS- Constitutive promoter for the expression of Mj-tRNATyrCUA |
| pTarget-Protein-TAG | An expression plasmid for the target protein. | - pBR322 origin of replication- Ampicillin resistance marker- lac-PT7 promoter for IPTG-inducible expression of the target protein gene- Target protein gene with an in-frame amber (TAG) codon at the desired incorporation site. |
Experimental Workflow for this compound Incorporation
The following diagram outlines the general workflow for expressing a protein containing this compound.
Detailed Protocol for Protein Expression
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the pEVOL-HoTyrRS and pTarget-Protein-TAG plasmids. Plate on LB agar containing ampicillin and chloramphenicol.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing ampicillin and chloramphenicol and grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of LB medium containing ampicillin and chloramphenicol with the overnight culture. Add this compound to a final concentration of 1 mM. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce the expression of HoTyrRS by adding L-arabinose to a final concentration of 0.2% (w/v). Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Analysis of this compound Incorporation
2.4.1. SDS-PAGE and Western Blotting
-
Analyze the purified protein by SDS-PAGE to check for purity and the expected molecular weight.
-
Perform a Western blot using an antibody against a tag on the target protein (e.g., anti-His tag) to confirm the expression of the full-length protein. A successful incorporation will result in a band at the expected full-length size, which should be absent or significantly reduced in control experiments conducted without this compound.
2.4.2. Mass Spectrometry
-
To confirm the site-specific incorporation of this compound, the purified protein should be analyzed by mass spectrometry.
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can be used to determine the molecular weight. The observed mass should correspond to the theoretical mass of the protein with this compound incorporated.
-
Peptide Mapping: For more precise confirmation, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectrum of the peptide containing the amber codon site will confirm the presence of this compound at that specific position.
| Analytical Method | Expected Outcome for Successful Incorporation |
| SDS-PAGE | A protein band at the expected full-length molecular weight. |
| Western Blot | A strong signal for the full-length protein in the presence of this compound and a weak or absent signal in its absence. |
| Intact Protein ESI-MS | A measured mass that matches the calculated mass of the protein with one this compound residue. |
| LC-MS/MS | Fragmentation data confirming the presence of this compound at the specified amber codon position within a tryptic peptide. |
Section 3: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of full-length protein | - Inefficient HoTyrRS- Low concentration of this compound- Toxicity of the target protein | - Further evolve the HoTyrRS for higher activity.- Optimize the concentration of this compound in the growth medium.- Lower the induction temperature and/or IPTG concentration. |
| High level of truncation (no incorporation) | - Inefficient amber suppression- HoTyrRS is not active | - Use an E. coli strain with a deleted release factor 1 (RF1).- Verify the activity of the evolved HoTyrRS. |
| Mis-incorporation of canonical amino acids | - The evolved HoTyrRS is not specific. | - Perform more stringent negative selection during the directed evolution process. |
Conclusion
The genetic incorporation of this compound into proteins in E. coli is a feasible but challenging endeavor that requires the initial engineering of a specific aminoacyl-tRNA synthetase. The protocols outlined in this document provide a comprehensive guide for both the directed evolution of such a synthetase and the subsequent expression and analysis of proteins containing this non-canonical amino acid. Successful implementation of these methods will enable researchers to explore the structure and function of proteins with enhanced precision and to develop novel protein-based therapeutics and diagnostics.
References
Application Notes and Protocols for L-Homotyrosine in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-Homotyrosine, a non-proteinogenic amino acid analog of L-tyrosine, presents a valuable tool for elucidating protein-protein interactions (PPIs) through oxidative crosslinking. While not a classical photo-crosslinker that forms a highly reactive species upon direct UV irradiation, this compound can be induced to form covalent crosslinks between interacting proteins through enzymatic or photo-oxidative methods. This approach provides a powerful strategy for capturing both stable and transient PPIs in vitro and potentially in vivo.
The core principle lies in the generation of a tyrosyl radical on the this compound side chain, which can then couple with a nearby tyrosyl radical on an interacting protein to form a stable di-homotyrosine covalent bond. This "zero-length" crosslink provides a high-resolution snapshot of protein interfaces. The resulting covalently linked protein complexes can then be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners and map the interaction sites.
Key Advantages of this compound in Crosslinking Studies:
-
Proximity-Based Crosslinking: The formation of a di-homotyrosine bond requires the two residues to be in close proximity, offering high-resolution information about the protein interface.
-
Minimal Perturbation: As a close structural analog of tyrosine, the incorporation of this compound into a protein is often well-tolerated and less likely to disrupt native protein structure and function compared to bulkier crosslinking agents.
-
Versatile Initiation: The crosslinking reaction can be initiated through multiple oxidative methods, providing flexibility for different experimental systems.
-
Mass Spectrometry Compatibility: The resulting crosslinked peptides can be readily identified by mass spectrometry due to a predictable mass shift.
Quantitative Data Summary
The efficiency and outcomes of this compound crosslinking are dependent on the specific system and oxidation method used. The following table summarizes expected quantitative parameters based on analogous dityrosine (B1219331) crosslinking studies.
| Parameter | Typical Value/Range | Notes |
| Crosslinking Efficiency | 5-30% | Highly dependent on protein concentration, proximity of this compound residues, and efficiency of the oxidation system. |
| Optimal Wavelength (Photo-oxidation) | 365 nm | For photo-sensitizer-mediated oxidation (e.g., with Riboflavin). |
| Mass Shift of Di-Homotyrosine Crosslink | -2 Da | The formation of the C-C bond between two homotyrosine residues results in the loss of two hydrogen atoms. |
| HRP/H₂O₂ Reaction Time | 1-15 minutes | Optimization is required to maximize crosslinking and minimize protein damage. |
| This compound Concentration in Media | 1-10 mM | For incorporation into proteins in cell culture using amber suppression technology. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Target Protein
This protocol describes the site-specific incorporation of this compound into a protein of interest in E. coli using amber codon suppression technology.
Materials:
-
Plasmid encoding the target protein with an amber (TAG) codon at the desired position.
-
Plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., a variant of the Methanococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair).
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
LB media and appropriate antibiotics.
-
IPTG for induction.
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the synthetase/tRNA pair.
-
Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB media with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB media with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a reduced temperature (e.g., 20°C) overnight to enhance protein folding and incorporation of the unnatural amino acid.
-
Harvest the cells by centrifugation and purify the this compound-containing protein using standard chromatography techniques.
-
Verify the incorporation of this compound by mass spectrometry.
Protocol 2: Enzymatic Crosslinking of this compound Containing Proteins
This protocol uses Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂) to induce the formation of di-homotyrosine crosslinks.
Materials:
-
Purified protein of interest containing this compound.
-
Purified potential interacting partner protein.
-
Horseradish Peroxidase (HRP).
-
Hydrogen peroxide (H₂O₂).
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Quenching solution (e.g., 1 M sodium azide (B81097) or 1 M dithiothreitol).
Procedure:
-
Incubate the this compound-containing protein and its potential interacting partner in the reaction buffer at room temperature for 30 minutes to allow complex formation.
-
To initiate the crosslinking reaction, add HRP to a final concentration of 0.1 µM.
-
Add H₂O₂ to a final concentration of 1 mM.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.
-
For identification of crosslinked peptides, excise the crosslinked band from the gel, perform in-gel digestion (e.g., with trypsin), and analyze by LC-MS/MS.
Protocol 3: Photo-Oxidative Crosslinking of this compound Containing Proteins
This protocol utilizes a photosensitizer, such as Riboflavin, and UV light to generate the radicals necessary for crosslinking.
Materials:
-
Purified protein of interest containing this compound.
-
Purified potential interacting partner protein.
-
Riboflavin.
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
UV lamp (365 nm).
Procedure:
-
Mix the this compound-containing protein and its potential interacting partner in the reaction buffer.
-
Add Riboflavin to a final concentration of 50 µM.
-
Incubate the mixture in the dark for 10 minutes to allow complex formation.
-
Irradiate the sample with a 365 nm UV lamp on ice for 15-30 minutes.
-
Analyze the reaction products by SDS-PAGE and mass spectrometry as described in Protocol 2.
Visualizations
Caption: Experimental workflow for studying protein-protein interactions using this compound crosslinking.
Caption: Proposed mechanism of oxidative crosslinking of this compound.
Caption: Logical workflow for validating protein-protein interactions using this compound.
Application of L-Homotyrosine in NMR Structural Studies of Proteins: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for probing protein structure, dynamics, and interactions. L-Homotyrosine, an analog of L-tyrosine with an additional methylene (B1212753) group in its side chain, offers a unique tool for nuclear magnetic resonance (NMR) structural studies. Its subtle structural difference from tyrosine can introduce localized changes, providing a sensitive handle to investigate protein environments without significant perturbation. This document provides detailed application notes and protocols for the use of this compound in protein NMR studies, from its incorporation into a target protein to the analysis of NMR data.
Introduction: The Utility of this compound in Protein NMR
The ability to introduce chemical probes as unnatural amino acids into proteins greatly expands our capacity to investigate complex biological systems.[1] this compound serves as a valuable probe for several reasons:
-
Minimal Perturbation: The addition of a single methylene group is a conservative substitution, making it less likely to disrupt the overall protein fold compared to bulkier or more chemically distinct UAAs.
-
Unique NMR Signature: The chemical shifts of the additional methylene protons and the altered shifts of the aromatic ring protons provide a distinct spectral window for monitoring the local environment.
-
Probing Molecular Interactions: Changes in the NMR signals of incorporated this compound upon ligand binding or protein-protein interaction can provide precise information about the binding interface and conformational changes.[2]
-
Dynamic Insights: The relaxation properties of the this compound side chain can offer insights into the local dynamics of the protein backbone and side chains.
Experimental Protocols
Site-Specific Incorporation of this compound
The most common method for site-specifically incorporating UAAs into proteins expressed in E. coli is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).[2][3][4][5][6] Cell-free protein synthesis (CFPS) offers an alternative and increasingly popular method that allows for greater control over the reaction components.[7][8][9][10][11]
Protocol 1: In Vivo Incorporation using Amber Suppression
This protocol is adapted from established methods for UAA incorporation in E. coli.[2][3]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired incorporation site.
-
pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for a tyrosine analog (a synthetase evolved for this compound would be ideal; otherwise, a promiscuous tyrosine analog synthetase may be used).
-
This compound
-
Standard growth media (e.g., LB or M9 minimal media for isotopic labeling)
-
Appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal media (for isotopic labeling, e.g., with ¹⁵N-NH₄Cl and/or ¹³C-glucose) supplemented with antibiotics and 0.2% arabinose (to induce the expression of the orthogonal aaRS/tRNA) with the overnight culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
Protocol 2: Cell-Free Protein Synthesis (CFPS)
CFPS systems offer an open environment, which is advantageous for incorporating UAAs that may be toxic to cells or have poor cell membrane permeability.[7][8][11]
Materials:
-
E. coli S30 cell extract or a reconstituted PURE (Protein synthesis Using Recombinant Elements) system.[10]
-
Linear or plasmid DNA template for the target protein with a UAG codon at the desired site.
-
Orthogonal tRNA specific for the UAG codon.
-
Orthogonal aminoacyl-tRNA synthetase specific for this compound.
-
This compound.
-
Amino acid mixture lacking tyrosine.
-
Energy source (e.g., ATP, GTP).
-
T7 RNA polymerase.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell extract or PURE system components, DNA template, orthogonal tRNA and aaRS, this compound, amino acid mixture, and energy source according to the manufacturer's protocol.
-
Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for 2-4 hours.
-
Purification: Purify the expressed protein directly from the reaction mixture using appropriate chromatography methods.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Concentration: The purified protein containing this compound should be concentrated to 0.1-1.0 mM.
-
Buffer: The protein should be in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.5) containing 5-10% D₂O for the lock signal.
-
Additives: Depending on the protein, additives like protease inhibitors or reducing agents (e.g., DTT) may be necessary.
NMR Data Acquisition:
A series of NMR experiments should be performed to characterize the structural and dynamic effects of this compound incorporation.
-
¹H-¹⁵N HSQC: This is the standard "fingerprint" experiment for proteins. It will show one peak for each backbone amide and for some side-chain amides. Comparing the HSQC spectrum of the this compound-containing protein with the wild-type protein will reveal changes in the chemical environment around the incorporation site.
-
¹H-¹³C HSQC: This experiment is useful for observing the aliphatic and aromatic side-chain signals. A ¹³C-labeled sample is required. The unique signals from the this compound side chain can be identified.
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue). It can be used to confirm the assignment of the this compound spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation. NOEs between this compound protons and other parts of the protein are crucial for defining its orientation and interactions.
-
Relaxation Experiments (T₁, T₂, ¹⁵N-{¹H} NOE): These experiments provide information about the dynamics of the protein at the site of incorporation.
Data Presentation and Interpretation
Table 1: Expected ¹H Chemical Shifts for this compound in a Protein Context
| Proton | L-Tyrosine (ppm) | This compound (ppm) (Estimated) | Notes |
| Hα | ~4.5 | ~4.4 | Similar to Tyrosine, slight upfield shift possible. |
| Hβ | ~3.0, 2.8 | ~2.9, 2.7 | Slight upfield shift due to distance from the ring. |
| Hγ | N/A | ~2.0 - 2.5 | Unique signal. Expected in the aliphatic region. |
| Hδ (2,6) | ~7.2 | ~7.1 | Minor upfield shift due to increased distance from the backbone. |
| Hε (3,5) | ~6.9 | ~6.8 | Minor upfield shift. |
Interpreting Chemical Shift Perturbations:
-
Localized Changes: If chemical shift changes in the ¹H-¹⁵N HSQC spectrum are confined to residues immediately adjacent to the this compound incorporation site in the sequence and in the 3D structure, it suggests that the mutation is well-tolerated and the overall fold is maintained.
-
Global Changes: Widespread chemical shift changes may indicate a significant perturbation of the protein structure.
-
Ligand Binding: Upon addition of a ligand, changes in the chemical shifts of the this compound protons and surrounding residues can map the binding site. The magnitude of the shift changes can be used to determine the binding affinity (Kd).
Visualizations
References
- 1. Site-specific incorporation of chemical probes into proteins for NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 9. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: L-Homotyrosine for Novel Bioconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-homotyrosine as a precursor in the synthesis of innovative bioconjugates. The unique properties of this compound, an unnatural amino acid, offer significant advantages for site-specific protein modification, enabling the development of next-generation antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
Introduction to this compound in Bioconjugation
This compound, a close structural analog of L-tyrosine, provides an additional methylene (B1212753) group in its side chain. This subtle modification, however, presents a unique reactive handle for chemo-selective ligation strategies that are often not possible with natural amino acids. Its incorporation into proteins, either through solid-phase peptide synthesis or by utilizing engineered tRNA synthetases, allows for precise control over the location of conjugation, leading to homogenous bioconjugates with defined stoichiometry and preserved biological activity. This approach overcomes the limitations of traditional bioconjugation methods that often target highly abundant residues like lysine, resulting in heterogeneous mixtures with suboptimal performance.[1][2]
The key advantage of using this compound lies in its ability to participate in "click chemistry" and other bioorthogonal reactions.[3][4] These reactions are characterized by their high efficiency, selectivity, and biocompatibility, proceeding under mild, aqueous conditions with minimal side reactions.[5][6] This makes this compound an ideal building block for constructing complex biomolecules with tailored functionalities.
Key Applications
The versatility of this compound as a precursor for bioconjugation has led to its application in several key areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies via this compound residues results in ADCs with a uniform drug-to-antibody ratio (DAR), enhanced stability, and improved therapeutic index.[2][7]
-
Peptide and Protein Labeling: The attachment of fluorescent dyes, radiolabels, or other imaging agents to proteins and peptides containing this compound enables precise tracking and quantification in biological systems.
-
Drug Delivery Systems: this compound can be used to link targeting ligands to nanoparticles or other drug carriers, improving their delivery to specific cells or tissues.[8]
-
Protein Engineering: The introduction of this compound allows for the site-specific modification of proteins to study their structure and function.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and tyrosine-based bioconjugation, providing a comparative overview of different methodologies.
Table 1: Tyrosine-Click Reaction Conditions and Efficiency
| Reaction Type | Reagent | Protein/Peptide | pH | Temperature (°C) | Time | Conversion/Yield | Reference |
| PTAD-based Click | 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) | Chymotrypsinogen | 7.4 (PBS) | Room Temp | 1 h | >95% | [5] |
| Mannich-type | Substituted aniline (B41778) + formaldehyde | Chymotrypsinogen | 6.5 | Room Temp - 37 | 18-24 h | ~66% (rhodamine labeling) | [6] |
| Enzymatic (Tyrosinase) | Mushroom Tyrosinase | Laminarinase A (LamA) | 6.5 | 4 - 37 | 30 min | ~80% | [6] |
| Enzymatic (Tyrosinase) | Mushroom Tyrosinase | Trastuzumab | 6.5 | 4 - 16 | 30 min | Not specified | [6] |
| Photoredox Catalysis | Phenoxazine dialdehyde | Bivalirudin | 7.0 (KPi buffer) | Not specified | 5 h | 95% | [9] |
Table 2: Characterization of this compound Bioconjugates
| Bioconjugate Type | Analytical Technique | Key Findings | Reference |
| Trastuzumab-Aplaviroc ADC | HIV-1 Neutralization Assay | Potent neutralization activity demonstrated. | [5] |
| PEGylated Chymotrypsinogen | SDS-PAGE, Mass Spectrometry | Selective PEGylation compared to traditional succinimide (B58015) chemistry. | [5] |
| Quaternary Ammonium (B1175870) Salt Chitosan-grafted-Tyrosine | FTIR, 13C-NMR, DSC, PXRD | Successful grafting confirmed, with improved mechanical properties and biocompatibility. | [10] |
| EGFP with Unnatural Amino Acids | Western Blot with HaloTag | Quantitative analysis of intracellular bioconjugation efficiency. | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and tyrosine-based bioconjugation.
Protocol 1: General Procedure for Tyrosine-Click Reaction using PTAD Reagents
This protocol is adapted from methodologies described for chemoselective tyrosine labeling.[5][13]
Materials:
-
Tyrosine-containing protein or peptide of interest
-
4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) or a functionalized PTAD derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-Amino-2-hydroxymethyl-propane-1,3-diol (Tris) buffer (optional, as a scavenger)
-
Analytical HPLC
-
Mass spectrometer
Procedure:
-
Dissolve the tyrosine-containing protein/peptide in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the PTAD reagent in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the PTAD reagent to the protein/peptide solution in a molar excess (typically 5-20 equivalents). The final concentration of the organic solvent should be kept low (<5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
(Optional) If isocyanate byproduct formation is a concern, add a small amount of Tris buffer to the reaction to scavenge it.[5]
-
Monitor the reaction progress using analytical HPLC.
-
Purify the resulting bioconjugate using size-exclusion chromatography or other appropriate purification methods to remove excess reagents.
-
Characterize the final product by mass spectrometry to confirm the conjugation and determine the degree of labeling.
Protocol 2: Enzymatic Bioconjugation using Tyrosinase
This protocol outlines a general procedure for the tyrosinase-mediated coupling of a tyrosine residue to a cysteine residue.[14]
Materials:
-
Tyrosine-containing protein
-
Cysteine-containing peptide or protein
-
Mushroom tyrosinase
-
Phosphate (B84403) buffer, pH 6.5
-
Reaction quench solution (e.g., containing a reducing agent like DTT)
-
SDS-PAGE analysis equipment
-
Mass spectrometer
Procedure:
-
Dissolve the tyrosine-containing protein and the cysteine-containing molecule in phosphate buffer (pH 6.5).
-
Add a catalytic amount of mushroom tyrosinase to the reaction mixture.
-
Incubate the reaction at room temperature or 4°C for 30 minutes to 2 hours.
-
Quench the reaction by adding a suitable quenching solution.
-
Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight conjugate.
-
Confirm the identity and purity of the bioconjugate by mass spectrometry.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound bioconjugation.
Caption: General experimental workflow for synthesizing and characterizing this compound bioconjugates.
Caption: Simplified signaling pathway of an this compound-based Antibody-Drug Conjugate (ADC).
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 2. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Discovery and development of tyrosine-click (Y-click) reaction for the site-selective labelling of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Synthesis and characterization of L-tyrosine-conjugated quaternary ammonium salt chitosan and their cytocompatibility as a potential tissue engineering scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying L-Homotyrosine Incorporation Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the quantification of L-Homotyrosine incorporation efficiency into proteins. This compound, a non-canonical amino acid (ncAA), is a valuable tool in protein engineering and drug development, offering a unique chemical handle for bioconjugation and protein modification.[1] Accurate quantification of its incorporation is crucial for the successful application of this technology.
Introduction to this compound Incorporation
The site-specific incorporation of ncAAs like this compound into proteins is a powerful technique for introducing novel chemical functionalities.[2][3] This is typically achieved through the use of orthogonal translational machinery, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a unique codon, often an amber stop codon (UAG).[3][4][5] The efficiency of this process can be influenced by several factors, including the expression host, the specific aaRS/tRNA pair, and the concentration of this compound in the growth medium.[6][7]
Key Techniques for Quantifying Incorporation Efficiency
Several robust methods are available to quantify the efficiency of this compound incorporation. The choice of technique often depends on the required sensitivity, throughput, and available instrumentation. The primary methods include:
-
Mass Spectrometry (MS)-Based Quantification: Considered the gold standard for its accuracy and ability to provide site-specific information.[8]
-
Fluorescence-Based Quantification: A high-throughput method that relies on the conjugation of a fluorescent probe to the incorporated this compound.
-
Western Blotting: A semi-quantitative method that can provide a rapid assessment of full-length protein expression.
Data Presentation
The following tables summarize typical quantitative data obtained from this compound incorporation experiments.
Table 1: Comparison of Quantification Techniques for this compound Incorporation
| Technique | Principle | Pros | Cons | Typical Efficiency Range (%) |
| Mass Spectrometry | Digestion of the protein followed by LC-MS/MS analysis to identify and quantify peptides with and without this compound. | High accuracy and specificity, provides site-specific information.[8][9] | Lower throughput, requires specialized equipment and expertise. | 10 - 95 |
| Fluorescence | Click chemistry or other bio-orthogonal reactions to attach a fluorescent dye to the incorporated this compound, followed by fluorescence measurement.[10][11][12] | High throughput, sensitive, suitable for in-cell analysis. | Indirect method, potential for incomplete labeling or background fluorescence. | 20 - 80 |
| Western Blotting | Separation of full-length (this compound incorporated) and truncated proteins by SDS-PAGE, followed by immunodetection. | Simple, rapid, widely available equipment. | Semi-quantitative, lower accuracy compared to MS. | 15 - 70 |
Table 2: Example Quantitative Data for this compound Incorporation Efficiency
| Expression System | Target Protein | Codon | This compound (mM) | Quantification Method | Incorporation Efficiency (%) | Reference (Illustrative) |
| E. coli | Superfolder GFP | TAG at position 150 | 1 | Mass Spectrometry | 85 ± 5 | [13] |
| Mammalian Cells (HEK293) | Paraoxonase 1 (PON1) | TAG at position 71 | 1 | Mass Spectrometry | 70 ± 8 | [13][14] |
| Cell-Free System | Dihydrofolate Reductase | TAG at position 35 | 0.5 | Fluorescence Assay | 90 ± 3 | [15][16] |
| Yeast (S. cerevisiae) | Antibody Fragment (Fab) | TAG at position 100 | 2 | Flow Cytometry | 60 ± 10 | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound Incorporation by Mass Spectrometry
This protocol outlines the steps for quantifying this compound incorporation using a bottom-up proteomics approach.
1. Protein Expression and Purification: a. Co-transform the expression host (e.g., E. coli) with the plasmid encoding the target protein containing an amber (UAG) codon at the desired position and the plasmid encoding the orthogonal this compound-tRNA synthetase/tRNA pair. b. Grow the cells in a suitable medium supplemented with this compound (typically 1-2 mM). c. Induce protein expression and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
2. In-solution Tryptic Digestion: a. Denature the purified protein (approximately 20-50 µg) in a buffer containing 8 M urea (B33335). b. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour. c. Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes. d. Dilute the urea concentration to less than 2 M with ammonium (B1175870) bicarbonate buffer. e. Add trypsin (enzyme-to-protein ratio of 1:50 w/w) and incubate overnight at 37°C.
3. LC-MS/MS Analysis: a. Acidify the digest with formic acid and desalt the peptides using a C18 StageTip. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17] c. Set up a targeted MS method (e.g., Multiple Reaction Monitoring, MRM) to specifically quantify the peptide containing this compound and the corresponding wild-type peptide (if any read-through occurs).[9][18]
4. Data Analysis: a. Integrate the peak areas of the extracted ion chromatograms for the this compound-containing peptide and the wild-type peptide. b. Calculate the incorporation efficiency using the following formula: Efficiency (%) = [Area(Homotyrosine peptide) / (Area(Homotyrosine peptide) + Area(Wild-type peptide))] x 100
Protocol 2: Quantification of this compound Incorporation by Fluorescence
This protocol describes a method for quantifying this compound incorporation via fluorescent labeling. This method assumes the this compound analog used has a bio-orthogonal handle amenable to click chemistry.
1. Protein Expression and Purification: a. Follow the same procedure as in Protocol 1 (steps 1a-1c) to express and purify the protein containing this compound.
2. Fluorescent Labeling Reaction (Click Chemistry): a. Prepare a reaction mixture containing the purified protein (10-20 µM), a fluorescent azide (B81097) or alkyne probe (e.g., Alexa Fluor 488-azide), copper(I) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate). b. Incubate the reaction at room temperature for 1-2 hours. c. Remove excess dye using a desalting column or dialysis.
3. Fluorescence Measurement: a. Measure the absorbance of the labeled protein at 280 nm and the absorbance maximum of the fluorophore. b. Determine the protein concentration and the concentration of the fluorophore using their respective extinction coefficients. c. Calculate the labeling efficiency (which corresponds to the incorporation efficiency) as the molar ratio of the fluorophore to the protein.
4. In-gel Fluorescence (Optional): a. Separate the labeled protein by SDS-PAGE. b. Visualize the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to the full-length protein can be compared to a Coomassie-stained gel to estimate incorporation efficiency.
Visualizations
Caption: General workflow for this compound incorporation and quantification.
Caption: Logical relationship of this compound incorporation during protein translation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 3. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 6. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry analysis of phosphotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Mass Spectrometry for Quantification of Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Site-Specific Prokaryotic and Eukaryotic Incorporation of Halotyrosine Amino Acids into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 16. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 17. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing L-Homotyrosine Integration in Mammalian Systems
This technical support hub is designed for researchers, scientists, and professionals in drug development, offering detailed guidance on improving the efficiency of L-Homotyrosine incorporation into proteins within mammalian cells. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, comprehensive protocols, and illustrative diagrams to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a non-canonical amino acid, an analogue of L-tyrosine, featuring an additional methylene (B1212753) group in its side chain. This structural modification provides a valuable tool for a range of applications in protein engineering and drug development, including:
-
Probing Protein Structure and Function: The increased size of this compound allows for the investigation of spatial constraints within enzyme active sites and at protein-protein interfaces.
-
Introducing Novel Chemical Functionality: The phenolic side chain can be chemically modified to introduce unique handles for bioorthogonal reactions, enabling site-specific labeling of proteins.
-
Developing Proteins with Modified Properties: Incorporation of this compound can alter the stability, folding, and activity of proteins, facilitating the creation of proteins with novel characteristics.
-
Advancing Drug Discovery: this compound can be incorporated into therapeutic proteins to improve their stability and reduce immunogenicity.
Q2: What are the essential components for incorporating this compound into proteins in mammalian cells?
A2: Successful incorporation of this compound relies on a system of engineered biological components that work in concert.[1][2] The core components are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes this compound and attaches it to its partner tRNA. This aaRS must be "orthogonal," meaning it does not recognize any of the 20 canonical amino acids or endogenous tRNAs in the host cell.[3]
-
An Orthogonal tRNA: A transfer RNA molecule that is not recognized by any of the endogenous aaRSs in the host cell but is specifically charged by the orthogonal aaRS with this compound.[3] Its anticodon is mutated to recognize a "blank" codon, typically a stop codon like the amber codon (UAG), that has been introduced into the gene of the target protein.[1]
-
A Gene of Interest with a Reassigned Codon: The gene encoding the protein of interest must be mutated at the desired incorporation site to contain the reassigned codon (e.g., a TAG stop codon).[2][4]
-
A Supply of this compound: The non-canonical amino acid must be added to the cell culture medium to be available for uptake and incorporation.
Q3: How do I select an appropriate orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair for this compound?
A3: The selection of an effective orthogonal aaRS/tRNA pair is critical for efficient incorporation.[3] While pairs specifically evolved for this compound may not be commercially available, systems developed for structurally similar tyrosine analogs can serve as a starting point. The most commonly used systems are derived from the tyrosyl-tRNA synthetase/tRNA pair from archaea like Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species.[1][5] The process of identifying a suitable pair often involves:
-
Literature Review: Search for published research on the incorporation of this compound or similar analogs to identify previously successful aaRS/tRNA pairs.
-
Directed Evolution: If an existing pair shows low activity or specificity, you may need to perform directed evolution to improve its performance.[6][7] This involves creating a library of mutant aaRSs and screening for variants with enhanced ability to incorporate this compound.[5][6]
Q4: What are common causes of low this compound incorporation efficiency?
A4: Low incorporation efficiency can stem from several factors:
-
Suboptimal aaRS/tRNA Pair: The chosen orthogonal pair may have low activity or specificity for this compound.
-
Insufficient this compound Concentration: The concentration of this compound in the culture medium may be too low for efficient uptake and charging of the orthogonal tRNA.
-
Cytotoxicity: High concentrations of this compound may be toxic to the cells, leading to reduced protein synthesis.
-
Poor Transfection/Transduction Efficiency: Inefficient delivery of the plasmids encoding the orthogonal pair and the target protein will result in low expression levels.
-
Competition with Release Factor 1 (RF1): When using the amber stop codon (UAG) for incorporation, there is competition between the orthogonal tRNA and the cellular release factor that terminates translation.[8]
Q5: How can I optimize the concentration of this compound in my cell culture medium?
A5: The optimal concentration of this compound needs to be determined empirically for each cell line and experimental setup. A general approach is to perform a dose-response experiment:
-
Titration: Culture cells in the presence of a range of this compound concentrations (e.g., 0.1 mM to 5 mM).
-
Analysis: Measure the yield of the target protein at each concentration using methods like Western blotting or fluorescence if the protein is tagged.
-
Viability Check: Simultaneously assess cell viability using an assay like MTT or Trypan Blue exclusion to identify concentrations that are cytotoxic.[9]
-
Solubility: Be aware of the low solubility of L-tyrosine and its analogs in neutral pH media.[10] Using dipeptide forms like Glycyl-L-tyrosine can improve solubility and cellular uptake.[10][11]
Q6: Is this compound toxic to mammalian cells, and how can this be managed?
A6: Like other non-canonical amino acids, this compound can exhibit cytotoxicity at high concentrations.[12] It is crucial to assess cytotoxicity to distinguish between low incorporation due to toxicity versus other factors.
-
Assessment: Use standard cytotoxicity assays such as MTT, LDH release, or live/dead staining to determine the toxic concentration range for your specific cell line.[9][13][14]
-
Mitigation:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Ensure the purity of the this compound, as contaminants can contribute to toxicity.
-
Optimize the cell culture medium to support robust cell health.[15]
-
Q7: What are the best methods for verifying the successful incorporation of this compound?
A7: Several analytical techniques can be used to confirm the site-specific incorporation of this compound:
-
Mass Spectrometry (MS): This is the gold standard for confirming incorporation. By analyzing the intact protein or digested peptide fragments, you can determine the precise mass of the incorporated amino acid.[16][17][18][19]
-
Western Blotting: A shift in the molecular weight of the protein on an SDS-PAGE gel can sometimes be observed, although the small mass difference may be difficult to resolve. More commonly, the presence of a full-length protein product (when using stop codon suppression) is a strong indicator of successful incorporation.
-
Reporter Systems: Co-expressing a reporter protein (e.g., GFP) with an amber stop codon in its sequence can provide a fluorescent readout of incorporation efficiency.[4][6]
Q8: Can endogenous mammalian aaRSs mis-incorporate this compound?
A8: There is a possibility that endogenous aaRSs, particularly the native tyrosyl-tRNA synthetase or phenylalanyl-tRNA synthetase, could recognize and mis-incorporate this compound at tyrosine or phenylalanine codons.[12][20] This can lead to off-target effects and toxicity.
-
Detection: This can be investigated using mass spectrometry to analyze the entire proteome of cells grown in the presence of this compound to look for its incorporation in the absence of an orthogonal system.
-
Mitigation: The use of a highly specific orthogonal aaRS/tRNA pair is the primary way to minimize misincorporation by endogenous synthetases.
Q9: What are the differences in incorporation efficiency between transient and stable expression systems?
A9: The choice between transient and stable expression systems can impact the efficiency and scale of this compound incorporation.[21][22][23][24][25]
| Feature | Transient Expression | Stable Expression |
| Duration | Short-term (days) | Long-term (weeks to months) |
| DNA Integration | Episomal (not integrated into the host genome) | Integrated into the host genome |
| Protein Yield | Generally lower, suitable for small-scale screening | Higher, suitable for large-scale production |
| Consistency | Can have higher well-to-well variability | More consistent expression levels |
| Setup Time | Fast | Time-consuming to establish stable cell lines |
For initial optimization and screening of different orthogonal pairs or incorporation sites, transient expression is often preferred due to its speed.[22][23] For large-scale production of a protein containing this compound, a stable cell line is more suitable.[24][25]
Q10: How does the choice of mammalian cell line affect this compound incorporation?
A10: Different mammalian cell lines can exhibit varying efficiencies for non-canonical amino acid incorporation. Factors that can influence this include:
-
Transfection/Transduction Efficiency: Some cell lines, like HEK293, are more easily transfected than others.
-
Protein Synthesis Rates: Cell lines with higher metabolic activity and protein synthesis rates may yield more of the target protein.
-
Endogenous Release Factor Levels: The abundance of RF1 can affect the efficiency of stop codon suppression.
-
Metabolism of this compound: Different cell lines may metabolize or degrade this compound at different rates.
It is advisable to test this compound incorporation in a few different cell lines (e.g., HEK293, CHO) to identify the one that provides the best results for your specific application.
Troubleshooting Guides
Issue 1: Low or No Protein Expression
| Possible Cause | Recommended Solution |
| Inefficient Transfection/Transduction | - Optimize your transfection protocol (e.g., DNA:reagent ratio, cell density).- Use a positive control (e.g., a GFP expression plasmid) to check transfection efficiency.- Consider using a lentiviral or retroviral system for difficult-to-transfect cells. |
| Suboptimal aaRS/tRNA Pair | - Test different orthogonal aaRS/tRNA pairs if available.- Perform directed evolution of the aaRS to improve its activity for this compound. |
| Low this compound Concentration | - Perform a dose-response experiment to determine the optimal concentration.- Use a more soluble form of this compound, such as a dipeptide. |
| Incorrect Plasmid Ratios | - Optimize the ratio of the plasmids encoding the aaRS, tRNA, and the gene of interest. A common starting point is a 1:1:1 ratio for separate plasmids. |
| Poor Expression of Orthogonal Components | - Verify the expression of the aaRS and tRNA using RT-qPCR or Northern blotting. |
Issue 2: High Cell Death or Low Viability
| Possible Cause | Recommended Solution |
| This compound Cytotoxicity | - Perform a cytotoxicity assay to determine the toxic concentration range.- Use the lowest effective concentration of this compound. |
| Contaminants in this compound | - Use highly pure this compound. |
| Toxicity of the Target Protein | - If the expressed protein is toxic, consider using an inducible expression system to control its expression level and timing. |
| Suboptimal Culture Conditions | - Ensure the cell culture medium is fresh and contains all necessary supplements.- Maintain optimal pH, temperature, and CO2 levels.[15] |
Issue 3: Presence of Truncated Protein Product
| Possible Cause | Recommended Solution |
| Inefficient Stop Codon Suppression | - Increase the expression levels of the orthogonal aaRS and tRNA by adjusting plasmid ratios.- Use a cell line with lower endogenous RF1 levels, if available. |
| Low this compound Availability | - Ensure the concentration of this compound in the medium is not limiting. |
| Suboptimal Codon Context | - The nucleotides surrounding the amber codon can influence suppression efficiency. If possible, test different incorporation sites. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon (TAG)
This protocol outlines the steps to introduce a TAG codon at a specific site in your gene of interest using a commercially available site-directed mutagenesis kit.[2][26][27]
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired TAG mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[26]
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase, your plasmid template containing the gene of interest, and the designed mutagenic primers.
-
Template Digestion: After PCR, digest the parental, non-mutated plasmid template using the DpnI enzyme, which specifically cleaves methylated DNA.[27]
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.
-
Plasmid Purification and Sequencing: Select individual colonies, grow overnight cultures, and purify the plasmid DNA. Verify the presence of the desired TAG mutation by Sanger sequencing.
Protocol 2: Transient Transfection of Mammalian Cells for this compound Incorporation
This protocol provides a general guideline for transiently transfecting mammalian cells.
-
Cell Seeding: The day before transfection, seed your mammalian cells (e.g., HEK293T) in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Plasmid Preparation: Prepare a mixture of the plasmids encoding your gene of interest (with the TAG codon), the orthogonal aaRS, and the orthogonal tRNA.
-
Transfection:
-
Dilute the plasmid mixture in serum-free medium.
-
In a separate tube, dilute your chosen transfection reagent (e.g., lipofection-based) in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the manufacturer's recommended time to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Addition of this compound: Immediately after adding the transfection complexes, replace the medium with fresh medium containing the optimized concentration of this compound.
-
Incubation and Analysis: Incubate the cells for 24-72 hours. Harvest the cells or cell lysate for analysis of protein expression and incorporation.
Protocol 3: Verification of this compound Incorporation by Mass Spectrometry
This protocol provides a high-level overview of sample preparation for mass spectrometry analysis.[17][18][19]
-
Protein Purification: Purify your target protein from the cell lysate using an appropriate method (e.g., affinity chromatography if your protein is tagged).
-
In-Gel or In-Solution Digestion:
-
Run the purified protein on an SDS-PAGE gel and excise the corresponding band. Perform in-gel digestion with a protease like trypsin.
-
Alternatively, perform in-solution digestion of the purified protein.
-
-
Peptide Extraction and Desalting: Extract the resulting peptides and desalt them using a C18 spin column or similar method.[19]
-
LC-MS/MS Analysis: Analyze the desalted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28]
-
Data Analysis: Search the resulting MS/MS spectra against a protein database that includes the sequence of your target protein with the this compound modification at the specified site. Look for peptide fragments that show a mass shift corresponding to the mass of this compound.
Visualizations
Caption: Experimental workflow for this compound incorporation.
Caption: Troubleshooting logic for low protein yield.
Caption: Key components of the incorporation pathway.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
- 3. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 11. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stable vs transient expression: Which to use and when? - Eppendorf Norway [eppendorf.com]
- 22. genscript.com [genscript.com]
- 23. What is the difference between transient and stable monoclonal antibody production? - ProteoGenix [proteogenix.science]
- 24. sinobiological.com [sinobiological.com]
- 25. Biologics Manufacturing: Transient versus Stable Expression Systems | Lab Manager [labmanager.com]
- 26. Site-Directed Mutagenesis [protocols.io]
- 27. bitesizebio.com [bitesizebio.com]
- 28. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Chemical Synthesis of L-Homotyrosine
Welcome to the technical support center for the synthesis of L-Homotyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the synthesis of this valuable amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the typical expected yields?
The synthesis of this compound can be approached through several routes, broadly categorized as chemical and enzymatic methods. The choice of method often depends on the required scale, desired stereochemical purity, and available starting materials. Yields can vary significantly based on the chosen pathway and optimization of reaction conditions.
Chemical Synthesis often involves multi-step processes starting from L-tyrosine. These methods can include protection of functional groups, chain extension (homologation), and subsequent deprotection. For instance, a common strategy involves the esterification and N-protection of L-tyrosine, followed by reactions to extend the side chain and final hydrolysis. While individual step yields can be high, the overall yield for a multi-step synthesis is often lower. A reported multi-step synthesis of an O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivative from L-tyrosine achieved a total yield of 61.5%.[1]
Enzymatic Synthesis offers a more direct approach, often with high stereoselectivity. These methods typically use enzymes like transaminases or tyrosine phenol-lyase. For example, a transaminase can catalyze the reaction between a keto-acid precursor (e.g., 2-oxo-5-(4-hydroxyphenyl)pentanoic acid) and an amino donor to produce this compound. Enzymatic methods can achieve high conversion rates and yields under mild reaction conditions. A study on a related enzymatic synthesis reported a product yield of approximately 77%.[2]
| Synthesis Method | General Approach | Reported Yield Range | Key Advantages | Common Challenges |
| Multi-step Chemical | Protection, homologation, and deprotection starting from L-Tyrosine. | 40-65% (Overall)[1] | Scalability, well-established reactions. | Multiple steps reduce overall yield, potential for side reactions.[3] |
| Strecker Synthesis | Reaction of a 4-(4-hydroxyphenyl)butanal (B15313773) with ammonia (B1221849) and cyanide, followed by hydrolysis.[4][5][6] | Variable, often moderate | Convergent, builds the amino acid in one key step. | Use of toxic cyanide, produces a racemic mixture requiring resolution.[4] |
| Enzymatic Synthesis | Biocatalytic conversion of a keto-acid precursor using enzymes like transaminases.[2][7] | 70-99% (Conversion)[2] | High stereoselectivity (produces L-isomer), mild conditions, environmentally friendly. | Enzyme stability and cost, substrate availability. |
Q2: My overall yield is disappointingly low. Where should I start my troubleshooting process?
Low yield is a common problem that can originate from multiple stages of the synthesis and purification process. A systematic approach is crucial for identifying the root cause. The primary areas to investigate are the purity of starting materials, the optimization of reaction conditions, the presence of competing side reactions, and inefficiencies during product isolation and purification.
References
- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]
Technical Support Center: Optimizing Click Reactions for L-Homotyrosine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with L-Homotyrosine derivatives in click chemistry reactions. We address two primary types of "click" reactions relevant to tyrosine and its analogs: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the tyrosine-click reaction involving 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs).
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives
This section focuses on the canonical click reaction involving the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by copper(I). For this reaction, your this compound derivative must be functionalized with either an azide or an alkyne group.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a CuAAC reaction? A1: A typical CuAAC reaction requires an alkyne-functionalized molecule, an azide-functionalized molecule, a source of copper(I) ions, and often a copper-stabilizing ligand. The reaction is robust and can be performed in a variety of solvents, including aqueous buffers.[][2]
Q2: Which copper source should I use? A2: The active catalyst is Cu(I). You can use Cu(I) salts like CuI or CuBr directly. However, it is more common and reliable to generate Cu(I) in situ by reducing a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270).[3][4] This method avoids the premature oxidation of the Cu(I) catalyst.[3]
Q3: Why is a ligand necessary for the CuAAC reaction? A3: Ligands serve two main purposes: they stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and disproportionation, and they accelerate the reaction rate.[4][5] For biological applications, ligands also chelate the copper, reducing its potential toxicity to biomolecules.[3] Common ligands include TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents and the more water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) for aqueous media.[3]
Q4: What is the optimal pH for a CuAAC reaction involving an this compound derivative? A4: CuAAC reactions are remarkably tolerant to a wide pH range, typically between 4 and 12.[][2] For experiments with biomolecules like amino acid derivatives, a pH of around 7 is recommended to maintain the integrity of the molecule.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of Cu(I) catalyst: Dissolved oxygen can oxidize the active Cu(I) to inactive Cu(II). | 1. Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[6] 2. Ensure a slight excess of the reducing agent (e.g., sodium ascorbate) is present.[2] |
| Inactive Reagents: The azide or alkyne functionality on your this compound derivative or coupling partner may have degraded. | 1. Check the purity and integrity of your starting materials using techniques like NMR or mass spectrometry. 2. Synthesize fresh reagents if necessary. | |
| Suboptimal Catalyst Concentration: Incorrect amounts of copper or ligand can lead to a slow or stalled reaction. | 1. Optimize the catalyst loading. Typically, low catalyst loadings are sufficient.[5] 2. Use a ligand-to-copper ratio of 2:1 to 5:1 to ensure proper stabilization and acceleration.[3][4] | |
| Formation of Side Products (e.g., Homocoupling of Alkyne) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling). | 1. Thoroughly degas all solutions. 2. Add a slight excess of sodium ascorbate to maintain reducing conditions.[2] |
| Poor Solubility of Reagents | Incompatible Solvent System: this compound derivatives or the coupling partner may not be soluble in the chosen solvent. | 1. For polar derivatives, use aqueous buffers or polar organic solvents like DMF or DMSO.[5][6] 2. Consider using a co-solvent system (e.g., water/tBuOH, water/DMSO) to dissolve all components. |
| Reaction is Slow | Low Temperature: Reactions at room temperature may be slow depending on the substrates. | 1. Gently heat the reaction (e.g., to 35-40 °C), but monitor for potential degradation of sensitive biomolecules. 2. Ensure an accelerating ligand like THPTA or TBTA is being used.[3] |
| Inhibitory Buffer Components: Some buffer components can interfere with the catalyst. | Avoid high concentrations (>0.2 M) of chloride ions and Tris buffers, as they can compete for copper binding.[4] Phosphate buffers may also cause precipitation if the copper source is not pre-mixed with the ligand.[4] |
Data Presentation: Recommended CuAAC Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Copper Source | CuSO₄ (with reducing agent) or CuI | In situ generation from CuSO₄ is often more reliable.[3] |
| Reducing Agent | Sodium Ascorbate | Use a slight excess relative to copper.[2] |
| Ligand | THPTA (aqueous) or TBTA (organic) | Use a 2:1 to 5:1 ligand-to-copper ratio.[3][4] |
| Solvent | Water, PBS, DMF, DMSO, tBuOH/water | Polar solvents generally accelerate the reaction.[5] |
| pH | 4 - 12 (Optimal for biomolecules: ~7) | The reaction is highly tolerant of pH.[][4] |
| Temperature | Room Temperature to 40°C | Higher temperatures can increase the rate but risk degradation. |
| Reactant Concentration | 1-10 mM | Higher concentrations can improve reaction rates. |
Experimental Protocol: General CuAAC for an Alkyne-L-Homotyrosine Derivative
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of your alkyne-functionalized this compound derivative in an appropriate solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of your azide-containing partner molecule in DMSO or water.
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of your this compound derivative solution and an equimolar amount (e.g., 50 µL) of the azide partner solution.
-
Add buffer (e.g., PBS) to reach the desired final volume, accounting for the subsequent additions.
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly. The solution may turn a faint blue.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex thoroughly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For difficult conjugations, this may be extended or performed at a slightly elevated temperature (e.g., 37°C).
-
-
Analysis and Purification:
-
Monitor the reaction progress using LC-MS or HPLC.
-
Purify the final conjugate using an appropriate method, such as HPLC or solid-phase extraction.
-
Visualization: CuAAC Workflow & Troubleshooting
Caption: Workflow and troubleshooting logic for a CuAAC reaction.
Section 2: Tyrosine-Click Reaction with this compound
This highly specific reaction targets the phenolic side chain of tyrosine and its analogs, like this compound. It utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) or its derivatives, which react directly with the electron-rich aromatic ring under mild aqueous conditions.[7][8]
Frequently Asked Questions (FAQs)
Q1: How does the tyrosine-click reaction work? A1: The reaction is an electrophilic substitution where a PTAD derivative reacts with the phenol (B47542) side chain of a tyrosine or homotyrosine residue.[9][10] It is extremely fast and chemoselective, proceeding under mild, biocompatible conditions.[8]
Q2: Do I need a catalyst for this reaction? A2: No, the tyrosine-click reaction with PTAD reagents is catalyst-free.[11]
Q3: Is this reaction specific to this compound? A3: The reaction is highly specific for the phenol group of tyrosine.[7] While it has been shown to react inefficiently with tryptophan or lysine (B10760008) in isolation, in a mixture, modification occurs selectively at tyrosine.[7] It is expected to show similar high selectivity for the phenolic ring of this compound. Side reactions with nucleophilic amino acids like lysine or tryptophan are generally not observed during mass spectrometry analysis.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Inaccessible Phenolic Ring: The phenolic side chain of your this compound derivative might be sterically hindered or involved in interactions that reduce its accessibility. | 1. Consider denaturing conditions if working with a folded peptide or protein, though this may not be desirable. 2. Increase the concentration of the PTAD reagent. |
| Degraded PTAD Reagent: PTAD reagents can be sensitive to moisture and may decompose over time. | 1. Use freshly prepared or properly stored PTAD reagents. 2. Check the purity of the reagent before use. | |
| Non-specific Labeling / Side Products | Decomposition of PTAD: In some cases, the PTAD reagent can decompose to form a promiscuous isocyanate byproduct that labels other residues.[7][12] | Add a small amount of Tris buffer (2-amino-2-hydroxymethyl-propane-1,3-diol) to the reaction medium. Tris acts as a scavenger for the isocyanate byproduct.[7][8][12] |
| Reaction Fails in a Specific Buffer | Buffer Interference: While the reaction is robust in many common buffers (PBS, HEPES, Tris), certain buffer components could potentially interfere.[7] | Test the reaction in a standard, recommended buffer like PBS to confirm reagent activity before attempting it in a more complex or custom buffer system.[8] |
Data Presentation: Tyrosine-Click Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reagent | PTAD derivative (e.g., with azide/alkyne handle) | Reagent should be pure and stored properly. |
| Solvent | Aqueous buffers (PBS, Tris, HEPES) | Reaction is compatible with a wide range of biological buffers.[8] |
| pH | Broad range, typically near neutral (pH 7) | The linkage is stable at extremes of pH.[12] |
| Temperature | Room Temperature | Reaction is typically very fast at ambient temperature. |
| Additives | Tris buffer (optional) | Recommended to scavenge potential isocyanate byproducts.[7][8] |
Experimental Protocol: General Tyrosine-Click Reaction
-
Preparation of Solutions:
-
Dissolve your this compound-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the PTAD reagent in an organic solvent like DMSO or acetonitrile.
-
-
Reaction Setup:
-
To your buffered solution of the this compound derivative, add the PTAD stock solution. The final concentration of the organic solvent should ideally be kept low (<10%) to maintain the integrity of biomolecules.
-
If non-specific labeling is a concern, ensure the reaction buffer contains a low concentration of Tris (e.g., 10-50 mM).[7][8]
-
-
Incubation:
-
The reaction is typically very rapid and can be complete within minutes at room temperature.
-
-
Analysis and Purification:
-
Quench the reaction by adding an excess of a scavenger like tryptophan if necessary.
-
Analyze the product by LC-MS or other appropriate methods.
-
Purify the labeled product using HPLC or size-exclusion chromatography.
-
Visualization: Tyrosine-Click Reaction Workflow
Caption: Decision workflow for the tyrosine-click reaction with PTAD.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New 'click' reaction to modify proteins | News | Chemistry World [chemistryworld.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solving L-Homotyrosine Solubility Challenges in Aqueous Buffers
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of L-Homotyrosine in aqueous buffers is a critical step for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a non-proteinogenic amino acid, a derivative of L-Tyrosine (B559521), often used in peptide synthesis and drug development.[1][2] Like its parent compound, L-Tyrosine, this compound has limited solubility in aqueous solutions at neutral pH, which can lead to precipitation and inaccurate concentrations in experimental setups.
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound is primarily influenced by:
-
pH: Solubility is lowest near its isoelectric point (pI) and significantly increases in acidic (below pH 2) or alkaline (above pH 9) conditions.[3]
-
Temperature: Generally, solubility increases with temperature.[1][4] One source indicates a solubility of 2 mg/mL in water can be achieved with ultrasonic warming and heating to 60°C.[5]
-
Co-solvents: The presence of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can enhance solubility.[1][6]
-
Ionic Strength: The concentration of salts in the buffer can also affect solubility.
Q3: I am observing a precipitate in my this compound solution. What are the likely causes and how can I resolve this?
Precipitation of this compound in your buffer can be due to several factors:
-
pH is near the isoelectric point: If your buffer has a pH between 3 and 8, this compound will have its lowest solubility.
-
Concentration exceeds solubility limit: The concentration of this compound in your solution may be too high for the given conditions (pH, temperature).
-
Temperature fluctuations: A decrease in temperature can cause a previously dissolved compound to precipitate out of solution.
-
High salt concentration: Some buffers with high salt concentrations can lead to "salting out" of the solute.[7]
To resolve this, you can try the following troubleshooting steps outlined in the experimental workflow below.
Troubleshooting Guide
This guide provides a systematic approach to dissolving this compound and troubleshooting common issues.
Experimental Workflow for Solubilizing this compound
Caption: A stepwise workflow for dissolving this compound, including troubleshooting options.
Quantitative Data Summary
Disclaimer: Extensive quantitative solubility data for this compound is limited. The following tables for pH and co-solvent effects are based on data for the closely related compound, L-Tyrosine, and should be used as a guide. It is recommended to perform small-scale solubility tests for your specific experimental conditions.
Table 1: Solubility of L-Tyrosine in Water at Different pH Values (25°C)
| pH | Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| 1.8 | 2.0 | 11.0 | [4] |
| 3.2 - 7.5 | 0.45 | 2.5 | [4] |
| 9.5 | 1.4 | 7.7 | [4] |
| 10.0 | 3.8 | 20.9 | [4] |
Table 2: Effect of Co-solvents on L-Tyrosine Solubility
| Co-solvent | Observation | Reference(s) |
| DMSO | Significantly increases solubility compared to water and alcohols. | [1][6] |
| Methanol | Increases solubility, but less effective than DMSO. | [1][2] |
| Ethanol | Increases solubility, but less effective than DMSO and methanol. | [1][2] |
| n-Propanol | Least effective of the tested alcohols in increasing solubility. | [1][2] |
Key Experimental Protocols
Protocol 1: Dissolution of this compound using pH Adjustment
This protocol is suitable for preparing stock solutions that will be further diluted into a final buffer.
Materials:
-
This compound powder
-
1 M HCl
-
1 M NaOH
-
Sterile, purified water
-
pH meter
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the desired amount of this compound.
-
For an acidic stock solution, add a small volume of 1 M HCl to the powder and vortex until dissolved.[8]
-
Alternatively, for a basic stock solution, add a small volume of 1 M NaOH.[8]
-
Once fully dissolved, slowly add sterile, purified water to approach the final desired volume.
-
Carefully adjust the pH to the desired final value using 1 M HCl or 1 M NaOH. Be aware that as the pH approaches the isoelectric point, the compound may precipitate.
-
Bring the solution to the final volume with sterile, purified water.
-
Sterilize the solution by passing it through a 0.22 µm filter.[5]
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Dissolution of this compound using a Co-solvent
This method is useful when the final application can tolerate a small percentage of an organic solvent like DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile aqueous buffer (e.g., PBS, Tris)
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the this compound powder.
-
Add a minimal amount of DMSO to completely dissolve the powder.
-
Slowly add the this compound/DMSO mixture dropwise to your vigorously stirring sterile aqueous buffer.[9]
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
If the solution remains clear, it is ready for use. If precipitation occurs, the final concentration of this compound may be too high.
-
Sterile filter the final solution if necessary.
Conceptual Signaling Pathway
This compound, as an analog of L-Tyrosine, can potentially be incorporated into proteins and participate in cellular signaling pathways that are regulated by tyrosine phosphorylation.
Caption: Potential involvement of this compound in a generic receptor tyrosine kinase signaling pathway.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]
- 3. Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing side reactions during L-Homotyrosine peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during the synthesis of peptides containing L-Homotyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the incorporation of this compound in peptide synthesis?
A1: Due to its structural similarity to tyrosine and the presence of an additional methylene (B1212753) group in its side chain, this compound is susceptible to several common side reactions. These include:
-
O-acylation of the phenolic hydroxyl group, leading to the formation of undesired ester byproducts. This can occur if the hydroxyl group is not adequately protected.[1]
-
Racemization at the α-carbon during the activation step of the coupling reaction. This is a risk for many amino acids, and the conditions used for coupling can influence its extent.[2]
-
Incomplete coupling reactions due to the increased steric hindrance of the this compound side chain compared to tyrosine. This can lead to deletion sequences in the final peptide.[3]
-
Modification of the aromatic ring during the final cleavage from the resin if strong acidic conditions and inappropriate scavengers are used.
Q2: Is it necessary to protect the side chain of this compound during Fmoc-based solid-phase peptide synthesis (SPPS)?
A2: Yes, it is highly recommended to protect the phenolic hydroxyl group of the this compound side chain. In Fmoc/tBu-based SPPS, the tert-butyl (tBu) group is a commonly used protecting group for the hydroxyl function of tyrosine and is also suitable for this compound.[4] This protection prevents O-acylation during coupling steps and other potential side reactions.[1]
Q3: Which coupling reagents are most effective for incorporating this compound while minimizing side reactions?
A3: The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like this compound and minimizing racemization.[5][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often recommended for difficult couplings, including those involving sterically hindered amino acids. It is known for its high reactivity and ability to suppress racemization.[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another effective coupling reagent, although HATU is generally considered superior for challenging sequences.[7][8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent that has shown high efficiency and low racemization levels.[5]
Using carbodiimide (B86325) reagents like DCC or DIC without an additive like HOBt or OxymaPure is generally not recommended due to a higher risk of racemization.[6]
Q4: How can I minimize racemization when coupling this compound?
A4: Racemization can be minimized by:
-
Using a high-efficiency coupling reagent such as HATU or COMU.[5][7]
-
Employing an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure, especially when using carbodiimide-based coupling reagents.[6]
-
Avoiding excessive exposure to basic conditions during the coupling step.
-
For particularly sensitive couplings, performing the reaction at a lower temperature can sometimes reduce the extent of racemization.
Q5: What are the best practices for purifying peptides containing this compound?
A5: Peptides containing this compound are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). Key considerations include:
-
Column Selection: A C18 column is the standard choice for peptide purification.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used. The gradient should be optimized to achieve good separation of the target peptide from any impurities or deletion sequences.
-
Monitoring: Detection is typically performed at 210-220 nm, where the peptide bond absorbs.
-
Post-Purification: After collecting the fractions containing the pure peptide, it is important to lyophilize them as soon as possible to obtain the final product as a stable powder.
Troubleshooting Guides
Issue 1: Incomplete Coupling of Fmoc-L-Homotyrosine(tBu)-OH
-
Symptom: A positive Kaiser test (indicating free amines) after the coupling step.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | This compound is more sterically hindered than tyrosine, which can slow down the coupling reaction. Solution: Increase the coupling time (e.g., from 1-2 hours to 4 hours) or perform a "double coupling" where the coupling step is repeated with fresh reagents.[9] |
| Insufficient Reagent Concentration | Low concentrations of the amino acid and coupling reagent can lead to slow and incomplete reactions. Solution: Increase the concentration of the Fmoc-L-Homotyrosine(tBu)-OH and coupling reagent solution to 0.5 M.[9] |
| Suboptimal Coupling Reagent | The chosen coupling reagent may not be reactive enough for this sterically hindered amino acid. Solution: Switch to a more powerful coupling reagent like HATU.[6][7] |
| Peptide Aggregation on Resin | The growing peptide chain may be aggregating, preventing access of the reagents to the free amine. Solution: Change the primary solvent from DMF to NMP, or use a mixture of solvents.[10] |
Quantitative Data Summary
The following tables provide illustrative data on the performance of different coupling reagents. While specific data for this compound is not widely published, these values for other "difficult" or sterically hindered amino acids offer a useful comparison.
Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Peptide Sequence (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Crude Product Purity (%) |
| HATU | ~75% |
| HBTU | ~60% |
| DIC/HOBt | ~55% |
Data is illustrative and based on the general outperformance of HATU for difficult sequences as described in the literature.[7]
Table 2: Illustrative Racemization Levels for a Sensitive Amino Acid with Various Coupling Reagents
| Coupling Reagent | Percentage of D-isomer (Racemization) |
| HATU | < 1% |
| HBTU | 1-2% |
| COMU | < 1% |
| DIC/HOBt | 2-4% |
| DIC alone | > 10% |
These are typical values for sensitive amino acids and highlight the importance of choosing an appropriate coupling reagent to maintain stereochemical integrity.[2]
Experimental Protocols
Protocol 1: Manual Solid-Phase Coupling of Fmoc-L-Homotyrosine(tBu)-OH
This protocol outlines the manual steps for coupling Fmoc-L-Homotyrosine(tBu)-OH to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve Fmoc-L-Homotyrosine(tBu)-OH (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
- Drain the DMF from the washed resin and immediately add the activated amino acid solution.
- Agitate the reaction mixture at room temperature for 2-4 hours.
4. Monitoring the Coupling Reaction:
- Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the result is positive (blue beads), continue the coupling for another 1-2 hours or perform a double coupling.
5. Washing:
- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail. For a peptide containing this compound(tBu), a common and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[11] Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Stir the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Concentrate the filtrate to a small volume using a stream of nitrogen.
- Add ice-cold diethyl ether to the concentrated solution to precipitate the crude peptide.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether 2-3 times.
5. Drying:
- Dry the crude peptide pellet under vacuum to obtain a powder ready for purification.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Factors influencing side reactions in this compound synthesis.
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
Troubleshooting mass spectrometry analysis of L-Homotyrosine peptides
Welcome to the technical support center for the mass spectrometry analysis of peptides containing L-Homotyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My database search isn't identifying my this compound containing peptide. What's wrong?
A1: This is a common issue when working with non-canonical amino acids (ncAAs). Standard protein databases like Swiss-Prot or RefSeq do not contain sequences with this compound. To identify your peptide, you need to take one of the following approaches:
-
Modify Your Database: The most direct method is to add the sequence of your specific this compound peptide to your local FASTA database.
-
Use an Error-Tolerant Search: Some search algorithms (e.g., Mascot's error-tolerant search, MaxQuant's dependent peptide search) can identify peptides with unexpected modifications. You would need to define the mass shift corresponding to the difference between tyrosine and homotyrosine.
-
Specialized ncAA Databases: For broader applications involving various ncAAs, you can explore databases like iNClusive, which collects information on non-canonical amino acids and their incorporation into proteins, although this is more for proteome-wide studies.[1][2]
Q2: I'm seeing unexpected peaks in my mass spectrum, such as M+22 and M+38. What are they?
A2: These are most likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[3][4][5] Peptides can readily form these adducts during electrospray ionization (ESI), especially if there are trace amounts of sodium or potassium salts in your sample or LC-MS solvents.[3][4] This can reduce the intensity of your desired protonated molecule ([M+H]⁺) and complicate data interpretation.[3]
Q3: How can I reduce the formation of sodium and potassium adducts in my analysis?
A3: To minimize adduct formation, consider the following:
-
Use High-Purity Solvents: Always use LC-MS grade water and solvents.
-
Avoid Glassware: Use certified low-density polyethylene (B3416737) (LDPE) or polypropylene (B1209903) containers for sample and mobile phase preparation to avoid leaching of alkali metals from glass.[4]
-
Acidify the Mobile Phase: The addition of a small amount of an acid like formic acid (typically 0.1%) helps to promote protonation over alkali adduct formation.[3]
-
Sample Clean-up: Ensure your sample is properly desalted after digestion or synthesis.
Q4: What is a common fragmentation pattern for this compound in MS/MS analysis?
A4: While specific literature on this compound fragmentation is scarce, we can predict its behavior based on similar modified amino acids. In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), you will primarily observe the standard b- and y-type ions from cleavage of the peptide backbone.[6][7][8] Additionally, a characteristic fragmentation may be the neutral loss of the extended side chain . For this compound, this could manifest as a loss of a benzyl (B1604629) group (C₇H₇, ~91 Da) or related fragments from the side chain.
Troubleshooting Guides
Problem 1: Poor Signal Intensity or No Peptide Detected
This issue can arise from problems in sample preparation or the mass spectrometer itself.
Troubleshooting Workflow
References
- 1. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. waters.com [waters.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
Technical Support Center: Refining Purification Protocols for L-Homotyrosine-Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Homotyrosine-labeled proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of these modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein labeling?
This compound is a non-canonical amino acid, an analog of tyrosine, that can be incorporated into proteins during synthesis. Its unique chemical properties can be leveraged for various applications, including site-specific protein modification, studying protein structure and function, and developing novel biotherapeutics.
Q2: What are the main challenges in purifying this compound-labeled proteins?
The primary challenges often mirror those of standard recombinant protein purification, but can be exacerbated by the presence of the non-canonical amino acid. These include:
-
Low expression yield: The cellular machinery may not efficiently incorporate this compound, leading to lower overall protein production.[1][2][3]
-
Protein insolubility and aggregation: The modified amino acid may alter protein folding, leading to the formation of inclusion bodies.[3][4][5]
-
Inefficient affinity tag binding: The presence of this compound near an affinity tag (e.g., His-tag) could potentially hinder its interaction with the purification resin.[6][7]
-
Co-elution of contaminants: Host cell proteins with affinity for the chromatography resin can co-elute with the target protein, reducing purity.[8][9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low Yield of this compound-Labeled Protein
You observe a significantly lower amount of purified protein compared to its wild-type counterpart.
Possible Causes and Solutions:
-
Suboptimal Expression Conditions: The expression host may not be efficiently incorporating this compound.
-
Toxicity of this compound: High concentrations of the non-canonical amino acid may be toxic to the expression host.
-
Solution: Titrate the concentration of this compound in the growth media to find the optimal balance between incorporation and cell viability.
-
-
Codon Bias: The codons used in your gene of interest may not be optimal for the expression host, leading to translational pausing or termination.[2]
-
Solution: Use a codon-optimized synthetic gene for your target protein.
-
Experimental Protocol: Optimizing Expression of this compound-Labeled Proteins
-
Prepare Cultures: Inoculate several small-scale cultures of your expression host transformed with the plasmid encoding your protein of interest.
-
This compound Titration: Supplement the growth media with varying concentrations of this compound (e.g., 0.5 mM, 1 mM, 2 mM).
-
Induction: Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with the appropriate inducer (e.g., IPTG).
-
Vary Temperature and Time: Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 30°C) for varying induction times (e.g., 4 hours, 8 hours, overnight).
-
Analysis: Lyse the cells and analyze the total protein expression levels by SDS-PAGE and Western blot using an antibody against your protein or affinity tag.
Data Presentation: Impact of Expression Conditions on Protein Yield
| This compound (mM) | Induction Temp (°C) | Induction Time (hr) | Relative Yield (%) |
| 1 | 37 | 4 | 30 |
| 1 | 30 | 8 | 55 |
| 1 | 18 | 16 | 85 |
| 2 | 18 | 16 | 70 |
This table presents hypothetical data for illustrative purposes.
Logical Workflow for Troubleshooting Low Protein Yield
Caption: Workflow for diagnosing and addressing low protein yield.
Problem 2: Protein is Insoluble (Inclusion Bodies)
The majority of your expressed this compound-labeled protein is found in the insoluble pellet after cell lysis.
Possible Causes and Solutions:
-
Misfolding and Aggregation: The incorporation of this compound may disrupt the natural folding pathway of the protein.
-
Solution 1: Lower the expression temperature and inducer concentration to slow down protein synthesis and allow more time for proper folding.[3][4]
-
Solution 2: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding.
-
Solution 3: Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein.
-
-
Purification under Denaturing Conditions: If optimizing expression fails, you can purify the protein from inclusion bodies using denaturants.
-
Solution: Solubilize the inclusion bodies with strong denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride, purify the unfolded protein, and then refold it on-column or in solution.[7]
-
Experimental Protocol: Solubilization and Refolding of this compound-Labeled Protein from Inclusion Bodies
-
Inclusion Body Isolation: Lyse the cells and centrifuge to pellet the inclusion bodies. Wash the pellet multiple times to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a buffer containing 8 M urea or 6 M guanidinium hydrochloride.
-
Affinity Chromatography (Denaturing): Load the solubilized protein onto an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins) equilibrated in the same denaturing buffer.
-
Wash: Wash the resin with the denaturing buffer containing a low concentration of a mild denaturant (e.g., 2 M urea) to remove non-specifically bound proteins.
-
On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (e.g., Tris buffer with L-arginine and decreasing concentrations of urea) using a linear gradient.
-
Elution: Elute the refolded protein using the appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
Data Presentation: Comparison of Solubilization Buffers
| Denaturant | Concentration | Solubilization Efficiency (%) |
| Urea | 6 M | 75 |
| Urea | 8 M | 90 |
| Guanidinium HCl | 4 M | 80 |
| Guanidinium HCl | 6 M | 95 |
This table presents hypothetical data for illustrative purposes.
Decision Tree for Handling Insoluble Proteins
Caption: Decision-making process for purifying insoluble proteins.
Problem 3: Low Purity of the Final Protein Sample
The purified this compound-labeled protein contains significant contaminants.
Possible Causes and Solutions:
-
Non-specific Binding to Resin: Host cell proteins may bind non-specifically to the affinity resin.
-
Co-purification of Host Proteins: Some host proteins may have a natural affinity for the resin (e.g., metal-binding proteins for IMAC).
Experimental Protocol: Two-Step Purification of this compound-Labeled Proteins
-
Affinity Chromatography (Primary Step):
-
Perform the initial purification using the appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Optimize the wash buffer by creating a gradient of the competing agent (e.g., 20-80 mM imidazole) to find the highest concentration that does not elute your target protein.
-
Elute the protein with a high concentration of the competing agent (e.g., 250-500 mM imidazole).
-
-
Ion-Exchange Chromatography (Secondary Step):
-
Determine the isoelectric point (pI) of your protein.
-
If the protein's pI is below the buffer pH, use an anion exchange resin. If it's above, use a cation exchange resin.
-
Load the eluate from the affinity step (after buffer exchange) onto the IEX column.
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). Your protein of interest should elute at a specific salt concentration, separating it from contaminants with different charges.
-
Data Presentation: Purity Improvement with a Two-Step Protocol
| Purification Step | Purity (%) |
| Cell Lysate | 5 |
| Affinity Chromatography | 80 |
| Ion-Exchange Chromatography | >95 |
This table presents hypothetical data for illustrative purposes.
Purification Strategy Workflow
Caption: General workflow for multi-step protein purification.
References
- 1. neb.com [neb.com]
- 2. goldbio.com [goldbio.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. youtube.com [youtube.com]
- 6. goldbio.com [goldbio.com]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. bio-works.com [bio-works.com]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting codon suppression efficiency for L-Homotyrosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers incorporating L-Homotyrosine into proteins using amber codon suppression technology.
Troubleshooting Guide
This guide addresses common issues encountered during the site-specific incorporation of this compound.
Issue 1: Low or No Yield of Full-Length Protein
Q1: I am not seeing any expression of my protein of interest, or the yield is significantly lower than the wild-type protein. What are the possible causes and how can I fix this?
A1: Low or no yield of the full-length protein is a common issue and can stem from several factors. The primary suspect is often inefficient suppression of the amber (UAG) stop codon. Here’s a step-by-step guide to troubleshoot this problem.
Potential Causes and Solutions:
-
Competition from Release Factor 1 (RF1): In many expression hosts like E. coli, RF1 recognizes the UAG codon and terminates translation, directly competing with your suppressor tRNA.[1][2][3]
-
Solution: Use an E. coli strain with a deletion of the prfA gene, which encodes RF1 (e.g., C321.ΔA).[1] These strains are engineered to have all endogenous UAG codons replaced with UAA, making the deletion of RF1 non-lethal and significantly boosting suppression efficiency.[1] Alternatively, cell-free protein synthesis (CFPS) systems depleted of RF1 can be used.[2]
-
-
Suboptimal Orthogonal Translation System (OTS) Component Activity: The efficiency of your engineered aminoacyl-tRNA synthetase (aaRS) for this compound and its corresponding suppressor tRNA is critical.
-
This compound-tRNA Synthetase (hTyrRS) Activity: The synthetase may have low catalytic efficiency or specificity for this compound.
-
Solution: If you have engineered your own hTyrRS, consider further rounds of directed evolution or screening to improve its activity.[4] Ensure you are using a validated, published hTyrRS variant known to be active with this compound.
-
-
Suppressor tRNA Expression and Stability: The intracellular concentration and stability of the suppressor tRNA can be a limiting factor.
-
Solution: Optimize the promoter driving tRNA expression. Consider using a stronger, constitutive promoter. Some studies have shown that engineering the tRNA sequence itself can improve stability and interaction with the translational machinery.[5]
-
-
-
Insufficient this compound Concentration: The intracellular concentration of this compound may not be sufficient for efficient charging of the suppressor tRNA.
-
Solution: Perform a titration experiment to determine the optimal concentration of this compound in the growth media. Start with a range (e.g., 0.5 mM to 5 mM) and measure the yield of the full-length protein. Be aware that very high concentrations can sometimes be toxic to the cells.
-
-
Poor Codon Context: The nucleotides immediately surrounding the UAG codon can significantly impact suppression efficiency.[6][7]
-
Solution: If possible, modify the codons flanking the UAG site through synonymous mutations. Studies in E. coli have shown that certain nucleotide contexts can enhance suppression efficiency by up to 70-110% compared to control proteins.[8]
-
-
Plasmid and Expression Construct Issues: Incorrect plasmid construction or suboptimal expression conditions can lead to poor protein yield.
-
Solution:
-
Verify the sequence of your entire expression plasmid, including the gene of interest with the amber codon, the hTyrRS, and the suppressor tRNA.
-
Optimize the expression levels of the hTyrRS and suppressor tRNA relative to each other. A two-plasmid system can offer more flexibility for tuning these levels.[4]
-
Optimize standard protein expression parameters such as induction time, temperature, and inducer concentration (e.g., IPTG, arabinose).
-
-
Troubleshooting Workflow for Low Protein Yield
Caption: A flowchart for diagnosing and resolving low protein yield.
Issue 2: Successful Protein Expression, but No this compound Incorporation (Misincorporation of Canonical Amino Acids)
Q2: I am getting a good yield of full-length protein, but mass spectrometry analysis shows that a natural amino acid (like Glutamine or Tyrosine) is being incorporated at the amber codon site instead of this compound. Why is this happening?
A2: This indicates that while amber suppression is occurring, the fidelity of the system is compromised. The hTyrRS may be "leaky" and charge the suppressor tRNA with a natural amino acid, or an endogenous synthetase might be mis-charging your orthogonal tRNA.
Potential Causes and Solutions:
-
Lack of hTyrRS Specificity: The engineered hTyrRS may still recognize and activate canonical amino acids, most commonly tyrosine or phenylalanine due to structural similarity.
-
Solution: Perform negative selection during the directed evolution of the hTyrRS. This involves expressing a toxic gene (like barnase) with amber codons in the absence of this compound.[9] Clones that survive have an hTyrRS that does not efficiently charge the suppressor tRNA with any of the 20 canonical amino acids.
-
-
Cross-reactivity of the Orthogonal tRNA: An endogenous aaRS in the host cell might recognize and aminoacylate your orthogonal suppressor tRNA.
-
Solution: Ensure your suppressor tRNA is truly orthogonal. Orthogonal tRNAs often originate from a different domain of life (e.g., archaeal tRNA in E. coli) and have key nucleotide identity elements changed to prevent recognition by the host's synthetases.[10][11] If cross-reactivity is suspected, you may need to test different orthogonal tRNAs or further engineer the current one to remove recognition sites for endogenous synthetases.
-
-
Contamination of this compound Stock: The this compound powder may be contaminated with other amino acids.
-
Solution: Use high-purity this compound (>99%). If in doubt, analyze the stock solution by HPLC or mass spectrometry.
-
Frequently Asked Questions (FAQs)
Q3: What is a typical starting concentration for this compound in the culture medium?
A3: A common starting concentration is 1 mM. However, the optimal concentration can vary depending on the expression host, the efficiency of the this compound transporter, and the specific hTyrRS used. It is highly recommended to perform a titration to find the optimal concentration for your specific system, as summarized in the table below.
Q4: How can I verify that this compound has been successfully incorporated?
A4: Several methods can be used, often in combination, for robust verification:
-
Western Blot Analysis: Compare the expression of your protein in the presence and absence of this compound. A band corresponding to the full-length protein that only appears (or is significantly stronger) in the presence of this compound is a strong indicator of successful suppression.
-
Mass Spectrometry (MS): This is the gold standard for confirming incorporation. By analyzing the intact protein or digested peptides, you can confirm the mass shift corresponding to the incorporation of this compound at the specific site.
-
Reporter Assays: Co-express a reporter protein like Green Fluorescent Protein (GFP) with an amber codon at a permissive site.[4] Fluorescence will only be observed upon successful suppression and incorporation of an amino acid. This is useful for optimizing conditions before moving to your protein of interest.
Q5: Should I use a single-plasmid or a two-plasmid system for my OTS?
A5: Both systems have their advantages.
-
Single-Plasmid System: Simpler to use as it contains the gene of interest, the hTyrRS, and the suppressor tRNA on a single vector.[4] This is convenient for routine expression.
-
Two-Plasmid System: Offers greater flexibility in optimizing the relative expression levels of the hTyrRS and the suppressor tRNA, which can be crucial for maximizing suppression efficiency. This is often preferred during the initial setup and troubleshooting phases.
Data and Experimental Parameters
Table 1: Typical Experimental Parameters for this compound Incorporation
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 0.5 mM - 5 mM | Optimal concentration should be determined by titration. 1 mM is a good starting point. |
| Expression Host | E. coli C321.ΔA (RF1-knockout) | Greatly enhances suppression efficiency by removing RF1 competition.[1] |
| Orthogonal aaRS | Engineered Tyrosyl-tRNA Synthetase (TyrRS) | The parent synthetase is typically from an archaeal source like Methanocaldococcus jannaschii. |
| Orthogonal tRNA | Engineered archaeal tRNATyrCUA | The anticodon is mutated to CUA to recognize the UAG codon. |
| Expected Protein Yield | 10-70% of wild-type | Highly dependent on codon context, OTS efficiency, and use of an RF1-deficient host. |
Experimental Protocols
Protocol 1: Quantification of Suppression Efficiency using a GFP Reporter Assay
This protocol allows for a quantitative measure of amber suppression efficiency by measuring the fluorescence of a reporter protein.
Methodology:
-
Construct Preparation:
-
Clone a GFP gene into an expression vector. Introduce a UAG (amber) codon at a permissive site within the GFP gene (e.g., position 39).
-
On the same or a separate plasmid, clone the this compound orthogonal translation system (hTyrRS and suppressor tRNA).
-
As a positive control, create a construct with a wild-type GFP gene (no amber codon).
-
As a negative control, use the GFP-TAG construct with the OTS but without adding this compound to the medium.
-
-
Expression:
-
Transform the constructs into an appropriate E. coli strain (e.g., DH10B or an RF1-deficient strain).
-
Grow cultures in a suitable medium (e.g., LB or minimal medium) to mid-log phase (OD600 ≈ 0.6-0.8).
-
Supplement the cultures with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 mM).
-
Induce protein expression (e.g., with IPTG) and incubate for a set period (e.g., 4-16 hours) at an optimized temperature (e.g., 25-37°C).
-
-
Data Acquisition:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellets in PBS to a normalized OD600.
-
Measure the fluorescence of the cell suspension using a plate reader (Excitation: ~485 nm, Emission: ~510 nm).
-
Measure the OD600 of the same samples to normalize for cell density.
-
-
Analysis:
-
Calculate the normalized fluorescence (Fluorescence / OD600).
-
Calculate the relative suppression efficiency as: (Normalized FluorescenceTAG + hTyr / Normalized FluorescenceWT) * 100%
-
Protocol 2: Verification of this compound Incorporation by Mass Spectrometry
This protocol confirms the identity and site-specificity of the incorporated amino acid.
Methodology:
-
Protein Expression and Purification:
-
Express your protein of interest containing the amber codon and the this compound OTS as described above, using the optimal this compound concentration determined from the reporter assay.
-
Purify the protein using a suitable method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Sample Preparation for MS:
-
Intact Protein Analysis: For smaller proteins, analyze the intact protein by ESI-MS. This will show a mass increase corresponding to this compound (C10H13NO3, monoisotopic mass: 195.0895 Da) replacing the canonical amino acid encoded by the original codon (e.g., Tyrosine, C9H11NO3, monoisotopic mass: 181.0739 Da). The expected mass difference would be +14.0156 Da.
-
Peptide Analysis (Bottom-up Proteomics):
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
-
Data Analysis:
-
Search the MS/MS data against a protein database that includes the sequence of your target protein with this compound at the specified position.
-
Manually inspect the spectra of the peptide containing the modification to confirm the mass shift and the fragmentation pattern consistent with the presence of this compound.
-
Visualizations
Amber Codon Suppression Mechanism for this compound
Caption: Mechanism of this compound incorporation via amber suppression.
Decision Tree for Optimizing the Orthogonal Translation System
Caption: A decision tree for improving OTS performance.
References
- 1. Directed evolution relieves product inhibition and confers in vivo function to a rationally designed tyrosine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Engineering an Orthogonal Protein Translation Initiation System [frontiersin.org]
- 5. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Amber Suppression Cell Lines Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing misincorporation of canonical amino acids for L-Homotyrosine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the misincorporation of canonical amino acids when working with L-Homotyrosine.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the site-specific incorporation of this compound into recombinant proteins.
Problem 1: Low Yield of this compound Containing Protein
Question: My final yield of the protein containing this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low protein yield is a common issue when incorporating non-canonical amino acids. The problem can stem from several factors, from expression conditions to the efficiency of the orthogonal translation system. Below is a systematic guide to help you identify and resolve the bottleneck in your workflow.
A. Suboptimal Protein Expression Conditions
-
Verify Expression Induction: Ensure that the induction of protein expression was performed at the optimal cell density (OD600), inducer concentration (e.g., IPTG, arabinose), and post-induction temperature and duration.
-
Host Strain Selection: Consider using E. coli strains optimized for the expression of toxic or difficult proteins. Strains like BL21(DE3) pLysS can help reduce basal expression of potentially toxic proteins.
-
Codon Optimization: If the target gene is from a eukaryotic source, ensure its codons have been optimized for E. coli expression to prevent translation stalling.
-
Plasmid Integrity: Verify the sequence of your expression vector to confirm the gene of interest is in the correct reading frame and that the amber (TAG) codon for this compound incorporation is correctly placed.
B. Inefficient Orthogonal Translation System (OTS)
-
Synthetase Activity: The engineered aminoacyl-tRNA synthetase (aaRS) for this compound may have suboptimal activity. Consider re-evaluating the expression level of the synthetase.
-
tRNA Levels: Insufficient levels of the orthogonal tRNA can limit incorporation efficiency. Ensure the tRNA is expressed from a suitable promoter.
-
This compound Concentration: The intracellular concentration of this compound might be a limiting factor. Optimize the concentration of this compound in the growth medium. Titration experiments are recommended to find the optimal concentration that maximizes yield without causing toxicity.
C. Protein Insolubility and Aggregation
-
Inclusion Bodies: Overexpression of the target protein can lead to the formation of insoluble aggregates known as inclusion bodies. Analyze the soluble and insoluble fractions of your cell lysate by SDS-PAGE to determine if your protein is being expressed in an insoluble form.
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.
-
Solubility-Enhancing Tags: The use of fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the target protein.
Problem 2: High Misincorporation of Canonical Amino Acids
Question: Mass spectrometry analysis of my purified protein shows significant incorporation of canonical amino acids (e.g., Tyrosine, Phenylalanine) at the target site instead of this compound. How can I minimize this?
Answer: Misincorporation of canonical amino acids is a key challenge in genetic code expansion. It typically arises from the engineered aaRS recognizing and charging a natural amino acid or from endogenous host synthetases charging the orthogonal tRNA.
A. Improving the Specificity of the Orthogonal aaRS
-
Directed Evolution: The this compound-specific aaRS may require further engineering to improve its specificity. This can be achieved through rounds of directed evolution using positive and negative selection strategies.
-
Negative Selection: Perform negative selection against canonical amino acids. This involves expressing a toxic gene containing an amber codon in the absence of this compound. Cells that survive are those with an aaRS that does not efficiently charge any natural amino acids.
B. Optimizing Amino Acid Concentrations in the Medium
-
Amino Acid Depletion: If the misincorporation is from a specific canonical amino acid (e.g., Tyrosine), using an auxotrophic host strain that cannot synthesize that amino acid can be beneficial. This allows you to control its concentration in the growth medium.
-
Supplementation Strategy: Carefully optimize the concentration of this compound and potentially reduce the concentration of competing canonical amino acids in the culture medium. However, be mindful that limiting essential amino acids can negatively impact overall protein synthesis.
C. Competition from Endogenous Systems
-
Host Strain Engineering: In some cases, endogenous host aaRSs can recognize and charge the orthogonal tRNA with a natural amino acid. While more complex, engineering the host to reduce the activity of the competing endogenous synthetase can be a solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to add to the culture medium?
A1: The optimal concentration of this compound can vary depending on the expression system, the specific aaRS, and the target protein. It is recommended to perform a titration experiment, testing a range of concentrations (e.g., 0.5 mM to 5 mM). Monitor both the protein yield and the fidelity of incorporation at each concentration to determine the optimal balance.
Q2: Can this compound be toxic to the expression host?
A2: Yes, high concentrations of non-canonical amino acids, including this compound, can be toxic to host cells. This can manifest as a reduced growth rate or lower cell density at the time of harvest. If you observe signs of toxicity, try reducing the concentration of this compound in the medium or using a more tightly controlled expression system to limit basal expression of the target protein.
Q3: How can I confirm the successful incorporation of this compound?
A3: The most definitive method for confirming the incorporation of this compound is mass spectrometry (MS). By analyzing the intact protein or proteolytic digests (e.g., with trypsin), you can determine the precise mass of the protein or peptides, which will confirm the presence of this compound. Other methods include Western blotting if you are using a reporter system where a full-length protein is only produced upon successful incorporation.
Q4: Should I use a rich medium (like LB) or a minimal medium for expression?
A4: The choice of medium depends on the specific challenges you are facing.
-
Rich Medium (e.g., LB): Generally supports higher cell growth and protein yields. However, it contains all canonical amino acids, which can increase the competition and potential for misincorporation.
-
Minimal Medium: Allows for precise control over the amino acid composition. This is particularly useful when using auxotrophic strains to limit the intracellular concentration of competing canonical amino acids. However, protein yields are often lower in minimal media. A common strategy is to grow cells to a certain density in rich medium and then switch to a minimal medium for induction and protein expression.
Q5: My engineered this compound synthetase has low activity. What can I do?
A5: Low synthetase activity can be a significant bottleneck. Consider the following:
-
Optimize Synthetase Expression: Ensure the aaRS is expressed at sufficient levels. You might need to use a stronger promoter or optimize its codon usage.
-
Further Engineering: The synthetase may require additional mutations to improve its catalytic efficiency for this compound. Computational modeling and further rounds of directed evolution can be employed to identify beneficial mutations.
-
Cofactor Availability: Ensure that any necessary cofactors for the synthetase are available in the cell.
Quantitative Data Presentation
Accurate quantification of incorporation efficiency and misincorporation rates is crucial for optimizing your experiments. The following tables provide a template for presenting your quantitative data. Detailed protocols for obtaining this data are provided in the "Experimental Protocols" section.
Table 1: this compound Incorporation Efficiency
| Target Protein | Expression System | This compound Conc. (mM) | Protein Yield (mg/L) | Incorporation Efficiency (%) |
| Protein X | E. coli BL21(DE3) | 1.0 | 10.5 | 95.2 |
| 2.0 | 12.1 | 98.1 | ||
| 5.0 | 8.3 (toxic) | 99.0 | ||
| Protein Y | CHO Cells | 0.5 | 5.2 | 92.5 |
| 1.0 | 6.8 | 96.3 |
Incorporation efficiency is determined by mass spectrometry as the percentage of protein with this compound at the target site versus the total amount of protein produced (including truncated protein due to stop codon read-through).
Table 2: Misincorporation Rates of Canonical Amino Acids
| Target Protein | Canonical Amino Acid | Misincorporation Rate (%) |
| Protein X | Tyrosine (Tyr) | 1.5 |
| Phenylalanine (Phe) | 0.3 | |
| Other | < 0.1 | |
| Protein Y | Tyrosine (Tyr) | 3.1 |
| Phenylalanine (Phe) | 0.6 | |
| Other | < 0.1 |
Misincorporation rates are determined by mass spectrometry as the percentage of protein with the specified canonical amino acid at the target site.
Experimental Protocols
Protocol 1: Expression of this compound Containing Protein in E. coli
This protocol provides a general workflow for expressing a target protein with this compound using an orthogonal translation system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) co-transformed with the plasmid for the target protein (with an in-frame amber codon) and the plasmid for the this compound-specific aaRS/tRNA pair.
-
LB medium and M9 minimal medium.
-
Appropriate antibiotics.
-
This compound stock solution (e.g., 100 mM in 20 mM NaOH, filter-sterilized).
-
Inducer (e.g., IPTG, L-arabinose).
Procedure:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 1 L of LB medium with antibiotics in a 2 L baffled flask.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in 1 L of M9 minimal medium supplemented with the appropriate antibiotics, this compound to the desired final concentration (e.g., 1 mM), and any necessary supplements for the auxotrophic strain.
-
Induce protein expression by adding the inducer to its final concentration (e.g., 1 mM IPTG).
-
Incubate the culture at a reduced temperature (e.g., 20°C) with shaking for 16-24 hours.
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Quantification of this compound Incorporation by LC-MS/MS
This protocol outlines the steps for quantifying the incorporation of this compound and the misincorporation of canonical amino acids in a purified protein sample.
Materials:
-
Purified protein sample.
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., 10 mM DTT).
-
Alkylating agent (e.g., 55 mM iodoacetamide).
-
Protease (e.g., Trypsin, sequencing grade).
-
Quenching solution (e.g., formic acid).
-
LC-MS/MS system with a C18 column.
-
Solvents for LC (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: a. Resuspend approximately 20-50 µg of the purified protein in denaturation buffer. b. Add the reducing agent and incubate for 1 hour at 37°C. c. Cool to room temperature and add the alkylating agent. Incubate for 45 minutes in the dark.
-
Proteolytic Digestion: a. Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. b. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. c. Incubate overnight at 37°C.
-
Sample Cleanup: a. Quench the digestion by adding formic acid to a final concentration of 1%. b. Desalt the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method according to the manufacturer's instructions. c. Dry the purified peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in a small volume of LC mobile phase A (0.1% formic acid in water). b. Inject the sample onto the LC-MS/MS system. c. Separate the peptides using a gradient of mobile phase B (0.1% formic acid in acetonitrile). d. Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a database containing the sequence of your target protein. b. In the search parameters, include this compound as a variable modification on the target residue. Also, include potential canonical amino acid substitutions (e.g., Tyr, Phe) at the same site. c. Quantify the relative abundance of the peptides containing this compound versus those with misincorporated amino acids by comparing the peak areas of the corresponding extracted ion chromatograms (XICs).
Visualizations
Caption: Experimental workflow for this compound incorporation and analysis.
Technical Support Center: Optimizing Growth Conditions for Cells Expressing L-Homotyrosine Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during the expression of proteins containing the non-canonical amino acid L-Homotyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein expression?
A1: this compound is an analog of the natural amino acid L-tyrosine, featuring an additional methylene (B1212753) group in its side chain. Its incorporation into proteins allows for the introduction of novel chemical properties, which can be leveraged for various applications, including the development of new protein therapeutics and the study of protein structure and function.
Q2: What are the main challenges when expressing proteins with this compound?
A2: The primary challenges include:
-
Low Protein Yield: Competition with endogenous amino acids and potential toxicity can lead to reduced protein expression levels.
-
Poor Cell Growth and Viability: this compound can be cytotoxic at higher concentrations, impacting cell health and proliferation.
-
Protein Aggregation: The incorporation of a non-canonical amino acid can sometimes lead to protein misfolding and aggregation.
-
Inefficient Incorporation: Achieving high-fidelity incorporation of this compound at the desired position(s) requires an optimized orthogonal translation system.
-
Low Solubility: Similar to L-tyrosine, this compound has low solubility in aqueous solutions at neutral pH, which can complicate media and feed preparation.[1][2]
Q3: Is a special aminoacyl-tRNA synthetase (aaRS) required for this compound incorporation?
A3: Yes, a crucial component for the site-specific incorporation of this compound is an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS).[3][4] This synthetase must specifically recognize this compound and charge it onto its cognate orthogonal tRNA, while not cross-reacting with endogenous amino acids or tRNAs in the host cell.[5][6] The efficiency and fidelity of this aaRS-tRNA pair are critical for successful protein expression.
Q4: What is a recommended starting concentration for this compound in the cell culture medium?
A4: A recommended starting point for this compound concentration is typically in the range of 1 to 10 mM.[7] However, the optimal concentration is highly dependent on the specific cell line, the toxicity of this compound to that cell line, and the efficiency of the orthogonal aaRS. It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes protein yield without significantly compromising cell viability.
Q5: How can I improve the solubility of this compound in my culture medium?
A5: this compound, like L-tyrosine, has limited solubility at neutral pH.[1][2] To overcome this, you can:
-
Prepare a concentrated stock solution at an extreme pH (either acidic or basic) and then dilute it into your neutral pH culture medium.[2]
-
Utilize dipeptides containing this compound. Dipeptides, such as Glycyl-L-Homotyrosine, exhibit significantly higher solubility at neutral pH and can be efficiently taken up and utilized by cells.[8][9]
Troubleshooting Guides
Problem 1: Low or No Protein Expression
| Possible Cause | Troubleshooting Step |
| Inefficient Orthogonal aaRS/tRNA Pair | Evolve the aaRS for improved activity and specificity for this compound using techniques like phage-assisted continuous evolution (PACE).[6][10][11] |
| Suboptimal this compound Concentration | Perform a titration experiment to determine the optimal this compound concentration (e.g., 0.5 mM to 10 mM). |
| Toxicity of this compound | Lower the this compound concentration or switch to a more resistant cell line. |
| Poor this compound Uptake | Use dipeptide forms of this compound to enhance solubility and cellular uptake.[8] |
| Codon Usage | Optimize the codon usage of your target gene for the expression host. |
Problem 2: Poor Cell Growth and/or Viability
| Possible Cause | Troubleshooting Step |
| This compound Cytotoxicity | Reduce the concentration of this compound in the culture medium. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 of this compound for your specific cell line. |
| Nutrient Depletion | Supplement the medium with additional essential nutrients, such as other amino acids, vitamins, and glucose.[12][13] |
| Oxidative Stress | Tyrosine analogs can sometimes contribute to oxidative stress.[14] Consider adding antioxidants to the culture medium. |
| Suboptimal Culture Conditions | Ensure optimal pH, temperature, and CO2 levels for your cell line. |
Problem 3: Protein Aggregation
| Possible Cause | Troubleshooting Step |
| Misfolding due to this compound Incorporation | Lower the expression temperature (e.g., from 37°C to 30°C or 25°C) to slow down protein synthesis and promote proper folding. |
| High Protein Expression Levels | Reduce the inducer concentration to decrease the rate of protein expression. |
| Suboptimal Buffer Conditions | During purification, screen different buffer conditions (pH, salt concentration, additives like arginine or glycerol) to improve protein solubility. |
| Hydrophobic Interactions | The slightly more hydrophobic nature of this compound compared to L-tyrosine may promote aggregation. Consider co-expressing chaperones to assist in proper folding. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Optimization
| Concentration (mM) | Expected Outcome |
| 0.5 - 1 | Minimal impact on cell viability, may result in lower protein yield. |
| 1 - 5 | Potential for optimal balance between protein yield and cell viability. |
| 5 - 10 | May lead to higher incorporation but could also increase cytotoxicity. |
| > 10 | High risk of significant cytotoxicity and reduced overall protein yield. |
Note: This table provides a general guideline. The optimal concentration must be determined empirically for each specific cell line and expression system.
Table 2: Comparison of L-Tyrosine and this compound Properties
| Property | L-Tyrosine | This compound | Reference |
| Molecular Weight | 181.19 g/mol | 195.22 g/mol | [2] |
| Solubility in Water (neutral pH) | ~0.45 g/L | Expected to be low, similar to L-Tyrosine | [1][2] |
| Key Structural Feature | Phenolic hydroxyl group | Phenolic hydroxyl group, additional methylene group in the side chain |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Seed your cells (e.g., CHO or HEK293) in a multi-well plate at a density that allows for several days of growth.
-
Media Preparation: Prepare your standard culture medium and supplement separate wells with increasing concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 mM).
-
Induction of Protein Expression: If using an inducible system, add the inducer at the appropriate time.
-
Incubation: Incubate the cells under standard conditions for your cell line.
-
Cell Viability Assay: At various time points (e.g., 24, 48, 72 hours post-induction), perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxic effects of this compound.[15][16][17][18]
-
Protein Quantification: At the final time point, harvest the cells and/or supernatant and quantify the expression of your target protein using a suitable method (e.g., Western blot, ELISA, or fluorescence if the protein is tagged).
-
Data Analysis: Plot cell viability and protein yield as a function of this compound concentration to determine the optimal concentration.
Protocol 2: Verification of this compound Incorporation by Mass Spectrometry
-
Protein Purification: Purify the expressed protein containing this compound to a high degree of purity.
-
Protein Digestion: Digest the purified protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21][22]
-
Data Analysis:
-
Search the MS/MS data against the known sequence of your protein, specifying a variable modification on the tyrosine residues corresponding to the mass shift of this compound (+14 Da).
-
Manually inspect the MS/MS spectra of the identified peptides to confirm the presence of fragment ions that support the incorporation of this compound at the expected site.
-
Mandatory Visualization
Caption: Experimental workflow for expressing proteins with this compound.
Caption: A logical workflow for troubleshooting low protein yield.
Caption: Potential impact of this compound on RTK signaling pathways.
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons [frontiersin.org]
- 6. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 8. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Continuous directed evolution of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Cell Culture Media Supplements | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocols [neuroproteomics.scs.illinois.edu]
Troubleshooting aggregation of proteins containing L-Homotyrosine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues when incorporating the unnatural amino acid L-Homotyrosine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observe significant protein precipitation after incorporating this compound. What is the likely cause?
A1: The incorporation of this compound can lead to increased protein aggregation and precipitation. This compound, an analogue of L-Tyrosine, possesses an additional methylene (B1212753) group in its side chain. This seemingly minor structural difference increases the hydrophobicity of the amino acid.[1][2] When incorporated into a protein, especially on its surface, this increased hydrophobicity can lead to a higher propensity for intermolecular interactions, driving aggregation to minimize exposure of these non-polar regions to the aqueous solvent.[3][4]
Q2: How can we prevent or minimize the aggregation of our this compound-containing protein during expression and purification?
A2: A multi-pronged approach is often necessary to mitigate protein aggregation. Consider the following strategies, starting with the least disruptive changes to your protocol.
Troubleshooting Workflow for Protein Aggregation
References
Technical Support Center: Optimizing Ligation Reactions Involving L-Homotyrosine Peptides
Welcome to the technical support center for optimizing ligation reactions with peptides containing L-Homotyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during these experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the success of your synthetic protein projects.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the chemical ligation of this compound-containing peptide fragments, offering potential causes and recommended solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ligation Product | Poor solubility of one or both peptide fragments. this compound's additional methylene (B1212753) group increases hydrophobicity compared to tyrosine, potentially leading to poor solubility in standard aqueous ligation buffers.[1][2][3] | - Perform the ligation in the presence of strong denaturants like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea to disrupt aggregation.[4][5][6]- Optimize the solvent system by adding organic co-solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (B52724) (ACN).[1][5][7][8]- Incorporate temporary solubilizing tags (e.g., poly-Arg or PEG) onto the peptide fragments.[5] |
| Inefficient thioester formation or premature hydrolysis. | - Confirm the purity and integrity of the peptide thioester by mass spectrometry before initiating the ligation.- Maintain the pH of the ligation buffer between 6.5 and 7.5 to minimize thioester hydrolysis.[4][9]- Use a more efficient thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to accelerate the transthioesterification step.[4] | |
| Oxidation of this compound. The phenolic side chain of this compound, like tyrosine, can be susceptible to oxidation, which may interfere with the ligation reaction.[10] | - Degas all buffers and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure.- Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the ligation buffer to maintain a reducing environment.[11] | |
| Multiple Unidentified Peaks in HPLC | Side reactions involving the this compound side chain. The phenolic hydroxyl group could potentially undergo side reactions such as O-acylation, although this is less common under typical NCL conditions.[12][13][14] | - Ensure complete deprotection of side-chain protecting groups from the peptide fragments prior to ligation.- Optimize the pH of the ligation reaction; very high pH values may promote side reactions. |
| Peptide aggregation. Hydrophobic peptides containing this compound are prone to aggregation, which can present as multiple peaks or broad peaks in HPLC analysis.[15] | - In addition to using denaturants and co-solvents, consider performing the ligation at a lower peptide concentration, which may require a longer reaction time.[15] | |
| Difficulty in Purifying the Ligation Product | Co-elution of the product with starting materials or side products. | - Optimize the HPLC gradient to achieve better separation. A shallower gradient can often resolve closely eluting species.- If the product has a different charge from the impurities, consider using ion-exchange chromatography as an orthogonal purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound peptide ligation reactions?
A1: For standard Native Chemical Ligation (NCL) reactions, a starting concentration of 1-5 mM for each peptide fragment is recommended.[9] However, due to the increased hydrophobicity of this compound-containing peptides, you may need to start at the lower end of this range (e.g., 1-2 mM) or even lower to maintain solubility.[5]
Q2: How can I improve the solubility of my this compound peptide fragments?
A2: Improving solubility is a critical step. Here are several strategies:
-
Use of Denaturants: 6 M GdnHCl or 8 M Urea are highly effective.[4][6]
-
Organic Co-solvents: Titrate in small amounts of DMSO, DMF, or ACN. Be cautious, as excessive organic solvent can sometimes cause precipitation of salts from the buffer.[1][7]
-
pH Adjustment: While NCL is typically performed at a pH of ~7.0, slight adjustments may improve solubility. However, be mindful that pH extremes can lead to side reactions or thioester hydrolysis.[4][7]
-
Ionic Liquids: For extremely hydrophobic peptides, ionic liquid-containing media have been shown to be effective.[5][6]
Q3: How do I monitor the progress of my ligation reaction?
A3: The progress of a ligation reaction is best monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting peptide fragments and the appearance of the desired ligated product.
Q4: What is the expected yield for a successful ligation reaction involving this compound peptides?
A4: The yield can vary significantly depending on the specific peptide sequences and reaction conditions. For well-optimized reactions, yields can be near-quantitative.[4] However, for challenging ligations involving hydrophobic residues like this compound, yields may be lower. A successful ligation would typically be in the range of 50-95%.[5]
Q5: Are there any specific side reactions I should be aware of with this compound?
A5: While NCL is highly chemoselective, potential side reactions for peptides containing this compound could include oxidation of the phenolic side chain.[10] It is also important to ensure that the synthesis and deprotection of the peptide fragments are clean to avoid any residual protecting groups that might lead to side products.[12][13]
Experimental Protocols
Standard Protocol for Native Chemical Ligation (NCL) of this compound Peptides
This protocol provides a general guideline. Optimization of specific parameters may be necessary for your particular peptide sequences.
Materials:
-
Peptide 1: C-terminal thioester of the this compound-containing peptide.
-
Peptide 2: N-terminal cysteine-containing peptide.
-
Ligation Buffer: 6 M GdnHCl, 200 mM Na₂HPO₄, pH 7.0.
-
Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: Trifluoroacetic acid (TFA).
Procedure:
-
Dissolving Peptide Fragments: Dissolve the C-terminal thioester peptide and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-2 mM for each peptide. If solubility is an issue, gentle vortexing or sonication can be applied. Organic co-solvents may be added at this stage if necessary.
-
Addition of Thiol Catalyst and Reducing Agent: Add the thiol catalyst, for example, MPAA, to a final concentration of 20-50 mM. Add a reducing agent, such as TCEP, to a final concentration of 5-10 mM to maintain a reducing environment.[11]
-
Reaction Incubation: Gently mix the reaction and incubate at room temperature (or 37°C if needed for sluggish reactions).
-
Monitoring the Reaction: Monitor the reaction progress by RP-HPLC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Quenching the Reaction: Once the reaction is complete, acidify the entire reaction mixture with TFA to a pH of ~2-3 to stop the reaction.
-
Purification: Purify the crude ligation product by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Product Characterization: Collect the fractions containing the desired product, confirm the mass by MS, and lyophilize to obtain the purified peptide.
Data Presentation
Table 1: General Parameters for Optimizing NCL Reactions
| Parameter | Standard Condition | Optimized Range for this compound Peptides | Rationale for Optimization |
| Peptide Concentration | 1-5 mM | 0.5-2 mM | To mitigate potential solubility and aggregation issues due to the hydrophobicity of this compound.[5][15] |
| pH | 7.0 - 7.5 | 6.5 - 7.5 | To balance reaction rate with thioester stability and peptide solubility.[4] |
| Temperature | Room Temperature (20-25°C) | 25 - 37°C | Gentle heating can sometimes improve rates for slow ligations, but may also increase hydrolysis. |
| Thiol Catalyst (MPAA) | 20-50 mM | 20-50 mM | Higher concentrations can accelerate the reaction but may also complicate purification. |
| Reducing Agent (TCEP) | 5-10 mM | 5-20 mM | To prevent oxidation of the this compound side chain and maintain the cysteine in its reduced form.[11] |
| Denaturant | 6 M GdnHCl | 6-8 M GdnHCl or 8 M Urea | To enhance the solubility of hydrophobic and aggregation-prone peptides.[4][6] |
| Organic Co-solvent | None | 0-20% (v/v) DMSO, DMF, or ACN | To improve the solubility of highly hydrophobic peptide fragments.[1][7] |
Visualizations
Caption: Workflow for Native Chemical Ligation of Peptides.
Caption: Troubleshooting Decision Tree for Low Ligation Yield.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 5. Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Enzymatic Digestion of L-Homotyrosine-Containing Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic digestion of proteins containing the non-canonical amino acid L-Homotyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect enzymatic digestion?
This compound is an analog of L-Tyrosine with an additional methylene (B1212753) group in its side chain. This increased bulk can potentially hinder the access of proteases to their cleavage sites, a phenomenon known as steric hindrance.[1][2] While proteases like chymotrypsin (B1334515) preferentially cleave at the C-terminus of aromatic residues such as tyrosine, the larger side chain of this compound may lead to reduced cleavage efficiency compared to its canonical counterpart.[3][4]
Q2: Which proteases are recommended for digesting proteins containing this compound?
Chymotrypsin is a primary candidate due to its strong preference for cleaving after bulky aromatic amino acids.[3][5] However, given the potential for incomplete cleavage, using a combination of proteases or an alternative enzyme with broader specificity might be necessary. Pepsin, which has broader specificity and also cleaves at aromatic and hydrophobic residues, could be a suitable alternative or complementary enzyme.[3]
Q3: Can I use Trypsin to digest my this compound-containing protein?
Trypsin's primary cleavage sites are at the C-terminus of lysine (B10760008) and arginine residues.[6][7] The presence of this compound should not directly inhibit trypsin's activity at these sites. However, if the this compound residue is located near a tryptic cleavage site, it could potentially cause local conformational changes that reduce the accessibility of the lysine or arginine to the enzyme.
Q4: How can I confirm that incomplete digestion is occurring?
Incomplete digestion can be identified by analyzing the digest products using mass spectrometry.[8][9] You may observe a high abundance of "missed cleavages," which are peptides that still contain a potential cleavage site that was not cut by the enzyme. Comparing the peptide map of your this compound-containing protein to a wild-type counterpart (if available) can highlight specific sites of incomplete digestion.
Q5: What are the key parameters to optimize for improved digestion efficiency?
Key parameters to optimize include enzyme-to-protein ratio, digestion time, temperature, and the denaturation/solubilization conditions of your protein.[10][11] Using effective denaturants and surfactants can help to unfold the protein, making cleavage sites more accessible to the protease.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield / Incomplete Digestion | 1. Steric Hindrance: The bulky side chain of this compound may be preventing efficient cleavage by the protease.[1][2]2. Suboptimal Digestion Conditions: Incorrect enzyme-to-protein ratio, digestion time, or temperature.[10]3. Poor Protein Denaturation: The protein is not fully unfolded, limiting protease access to cleavage sites.[12] | 1. Increase Enzyme-to-Protein Ratio: Try increasing the ratio from 1:50 to 1:20 (w/w).2. Extend Digestion Time: Increase the incubation time (e.g., from 12 hours to 24 hours).3. Optimize Denaturation: Ensure complete protein denaturation using 6-8 M urea (B33335) or an MS-compatible surfactant like RapiGest SF or sodium deoxycholate (SDC).[10][12]4. Use a Combination of Proteases: Perform a sequential digestion with two different proteases (e.g., Chymotrypsin followed by Trypsin). |
| Poor Sequence Coverage Around this compound Residues | 1. Reduced Cleavage Efficiency at Homotyrosine: Chymotrypsin or other proteases may have a significantly lower cleavage rate at this compound compared to Tyrosine.[3][14]2. Hydrophobic Peptides: Peptides containing this compound may be highly hydrophobic and lost during sample preparation or chromatography. | 1. Use an Alternative Protease: Consider using a protease with broader specificity, such as Pepsin, which also cleaves at aromatic residues.[3]2. Modify Sample Cleanup: Ensure your peptide cleanup protocol is suitable for hydrophobic peptides. Using specialized C18 tips or cartridges and optimizing wash/elution steps with varying acetonitrile (B52724) concentrations can improve recovery.3. Adjust LC-MS/MS Parameters: Modify the liquid chromatography gradient to better separate hydrophobic peptides. |
| Inconsistent Digestion Results | 1. Variability in Reagents: Inconsistent quality or concentration of enzymes or buffers.2. Incomplete Protein Solubilization: The protein may not be fully dissolved before digestion.3. Enzyme Instability: The protease may be losing activity during the digestion. | 1. Use High-Quality Reagents: Use fresh, high-quality proteases and buffers. Prepare stock solutions carefully.2. Ensure Complete Solubilization: Visually inspect the protein solution to ensure there is no precipitate before adding the protease.3. Optimize Digestion Buffer: Ensure the pH of the digestion buffer is optimal for the chosen protease (e.g., pH 7.5-8.5 for Trypsin and Chymotrypsin).[13] |
Data Presentation
Table 1: Predicted Relative Cleavage Efficiency of Chymotrypsin at Aromatic Residues
This table provides a predicted comparison of chymotrypsin cleavage efficiency based on the structural properties of the amino acid side chains. The efficiency for L-Tyrosine is set as the baseline. The predicted reduced efficiency for this compound is based on the principle of increased steric hindrance from its larger side chain.
| Amino Acid | Structure | Key Feature | Predicted Relative Cleavage Efficiency (%) |
| L-Phenylalanine | Benzyl group | Aromatic | ~100 |
| L-Tyrosine | Phenol group | Aromatic, Hydroxyl group | 100 |
| L-Tryptophan | Indole group | Aromatic, Bulky | ~90-100 |
| This compound | 4-(2-aminoethyl)phenol | Aromatic, Extended side chain | 60-80 (Predicted) |
Note: The predicted efficiency for this compound is an estimate based on potential steric hindrance and is not derived from direct comparative experimental data, which is not widely available. Actual efficiencies may vary depending on the protein context.
Experimental Protocols
In-Solution Digestion Protocol for this compound-Containing Proteins
This protocol provides a starting point for the digestion of proteins containing this compound. Optimization may be required for your specific protein.
1. Reagents and Materials:
-
Protein sample containing this compound
-
Denaturation Buffer: 8 M urea in 50 mM ammonium (B1175870) bicarbonate, pH 8.0
-
Reduction Reagent: 10 mM dithiothreitol (B142953) (DTT) in 50 mM ammonium bicarbonate
-
Alkylation Reagent: 55 mM iodoacetamide (B48618) (IAA) in 50 mM ammonium bicarbonate (prepare fresh and protect from light)
-
Protease: Sequencing grade Chymotrypsin or Trypsin
-
Quenching Solution: 5% formic acid
2. Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1 mg/mL.
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add Chymotrypsin to a final enzyme-to-protein ratio of 1:50 to 1:20 (w/w).
-
Incubate at 37°C for 12-18 hours.
-
-
Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%.
-
-
Sample Cleanup:
-
Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Visualizations
Troubleshooting Workflow for Enzymatic Digestion
Caption: A workflow diagram for troubleshooting common issues in the enzymatic digestion of this compound proteins.
Impact of this compound on Chymotrypsin Cleavage
Caption: Diagram illustrating the potential steric hindrance of this compound on chymotrypsin cleavage efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PeptideCutter [web.expasy.org]
- 6. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of in-solution digestion efficiency identifies optimal protocols for unbiased protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic digestion of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating L-Homotyrosine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like L-Homotyrosine into proteins is a powerful tool for engineering novel biological functions. Mass spectrometry stands as the gold standard for validating this incorporation, offering unparalleled accuracy and sensitivity. This guide provides a comparative overview of mass spectrometry-based methods for confirming the site-specific integration of this compound, complete with experimental protocols and data presentation formats.
The successful incorporation of this compound, an analog of L-Tyrosine with an additional methylene (B1212753) group in its side chain, into a target protein is a critical first step in many cutting-edge research and therapeutic development pipelines. Verification of this event is paramount to ensure the fidelity of the engineered protein. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides definitive evidence of incorporation by detecting the characteristic mass shift in peptides containing this compound.
Comparative Analysis of Validation Methods
While mass spectrometry is the primary method for validation, alternative techniques can offer complementary information. However, they often lack the direct and unambiguous evidence provided by mass spectrometry.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blot with Anti-Homotyrosine Antibody |
| Principle | Measures the mass-to-charge ratio of peptides, directly detecting the mass increase due to this compound incorporation. | Uses an antibody that specifically recognizes the this compound residue. |
| Specificity | Very High: Directly identifies the modified peptide and the precise site of incorporation through fragmentation analysis. | High (if antibody is highly specific): Can be prone to cross-reactivity with other modifications or native residues. |
| Sensitivity | High: Capable of detecting low levels of incorporation. | Moderate to High: Dependent on antibody affinity and protein expression levels. |
| Quantitative? | Yes: Relative and absolute quantification of incorporation efficiency is possible using techniques like stable isotope labeling. | Semi-quantitative: Provides an estimation of incorporation based on signal intensity. |
| Confirmation | Definitive: Provides direct physical evidence of the covalent modification. | Indirect: Relies on antibody-antigen interaction, which can have off-target effects. |
| Workflow | More complex: Requires protein digestion, chromatographic separation, and specialized instrumentation and data analysis. | Simpler: Standard Western blotting protocol. |
Experimental Workflow for Mass Spectrometry Validation
The following diagram outlines the typical workflow for validating this compound incorporation using a bottom-up proteomics approach with LC-MS/MS.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in validating this compound incorporation by mass spectrometry.
Protein Sample Preparation and Tryptic Digestion
This protocol is adapted from standard bottom-up proteomics procedures.[1]
Materials:
-
Cell pellet expressing the protein of interest with this compound.
-
Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0.
-
Reduction Agent: 10 mM Dithiothreitol (DTT).
-
Alkylation Agent: 55 mM Iodoacetamide (IAA).
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0.
-
Trypsin (mass spectrometry grade).
-
Quenching Solution: 10% Trifluoroacetic acid (TFA).
Protocol:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Reduction: To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Dilution and Digestion: Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding TFA to a final concentration of 0.1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column according to the manufacturer's instructions.
-
Sample Concentration: Dry the desalted peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
The following are general parameters for LC-MS/MS analysis. Instrument-specific settings should be optimized.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 35% Mobile Phase B over 60-120 minutes.
-
Flow Rate: 200-300 nL/min.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion mode (Electrospray Ionization - ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Dynamic Exclusion: Exclude previously fragmented ions for a set duration (e.g., 30 seconds) to increase the identification of lower abundance peptides.
Data Presentation and Interpretation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured format. The key evidence for this compound incorporation is the detection of a specific mass shift in the peptide containing the target residue.
Theoretical Mass Shift for this compound:
-
L-Tyrosine (Y) Monoisotopic Mass: 163.0633 Da
-
This compound (hY) Monoisotopic Mass: 177.0790 Da
-
Mass Difference (hY - Y): +14.0157 Da
Table 1: Identification of a Peptide with this compound Incorporation
| Peptide Sequence | Precursor m/z (Observed) | Precursor Charge | Precursor Mass (Observed) | Precursor Mass (Theoretical) | Mass Error (ppm) | Modification |
| T-hY-G-S-K | 432.2215 | 2+ | 862.4284 | 862.4293 | -1.0 | This compound |
| T-Y-G-S-K | 425.2136 | 2+ | 848.4126 | 848.4136 | -1.2 | L-Tyrosine (Control) |
This table clearly shows the mass difference between the peptide containing this compound and the corresponding wild-type peptide.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides further confirmation by fragmenting the peptide and allowing for the localization of the mass modification to a specific amino acid residue. The fragmentation pattern of a peptide containing this compound will show a characteristic shift in the fragment ions that contain the modified residue.
In the example above, the mass of the b2 ion and all subsequent b-ions, as well as the y3 ion and all preceding y-ions, will be increased by 14.0157 Da compared to the wild-type peptide, confirming the location of the this compound residue.
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides the most definitive and comprehensive method for validating the incorporation of this compound into proteins. By carefully following established proteomic workflows and analyzing the resulting data for the characteristic mass shift and fragmentation patterns, researchers can confidently confirm the successful engineering of their target proteins. This robust validation is a critical step in advancing research and development in fields that leverage the power of an expanded genetic code.
References
A Comparative Guide to L-Homotyrosine and Other Tyrosine Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
L-Homotyrosine, a non-proteinogenic amino acid, and its analogs are pivotal tools in biochemical and pharmacological research. Their structural similarity to L-tyrosine allows them to interact with a variety of biological targets, including enzymes and receptors, thereby modulating physiological pathways. This guide provides a comparative analysis of this compound and other selected tyrosine analogs in key functional assays, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Enzyme Inhibition Assays: A Comparative Analysis
A crucial application of tyrosine analogs is in the modulation of enzyme activity. Tyrosine phenol-lyase (TPL), an enzyme that catalyzes the reversible elimination of phenol (B47542) from L-tyrosine, serves as a well-characterized model for comparing the inhibitory potential of this compound and its counterparts.
Quantitative Comparison of TPL Inhibition
The inhibitory activities of this compound and other tyrosine analogs against TPL are presented in Table 1. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.
| Compound | Inhibition Constant (Ki) | Type of Inhibition |
| This compound | 0.8 - 1.5 mM[1][2] | Competitive |
| Bishomotyrosine | 0.8 - 1.5 mM[1][2] | Competitive |
| O-Methyl-L-homotyrosine | 0.8 - 1.5 mM[1] | Competitive |
| O-Methyl-bishomotyrosine | 0.8 - 1.5 mM[1] | Competitive |
| 2-Aza-L-tyrosine | 135 µM[3] | Competitive |
| 3-Aza-L-tyrosine | 3.4 mM[3] | Competitive |
| 2-Aza-tyrosine | 42.0 µM[4][5] | Competitive |
| Quercetin (B1663063) | 19.9 µM[4][5] | Competitive |
Key Findings:
-
This compound and its close structural relatives, bishomotyrosine and their O-methylated forms, are moderate competitive inhibitors of TPL, with Ki values in the millimolar range.[1][2]
-
The introduction of a nitrogen atom into the tyrosine ring, as seen in the azatyrosine (B1250254) analogs, significantly impacts inhibitory potency. 2-Aza-L-tyrosine is a considerably more potent inhibitor than 3-aza-L-tyrosine, with a Ki value in the micromolar range.[3][4][5] This highlights the sensitivity of the enzyme's active site to the position of heteroatom substitution.
-
Notably, the flavonoid quercetin demonstrates the most potent inhibition among the compared compounds, indicating that non-amino acid scaffolds can also effectively target the TPL active site.[4][5]
Experimental Protocol: Tyrosine Phenol-Lyase Inhibition Assay
This protocol outlines a continuous spectrophotometric method to determine the inhibition of TPL.
Materials:
-
Purified tyrosine phenol-lyase (TPL)
-
L-Tyrosine (substrate)
-
This compound and other tyrosine analogs (inhibitors)
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Pyridoxal-5'-phosphate (PLP) (0.1 mM)
-
L-Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, PLP, NADH, and LDH.
-
Inhibitor Addition: Add the desired concentration of the tyrosine analog inhibitor to the reaction mixture. A control reaction should be prepared without the inhibitor.
-
Enzyme Addition: Add TPL to the mixture and incubate for 5 minutes at 30°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, L-tyrosine.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of the reaction is proportional to the rate of this decrease.
-
Data Analysis: Calculate the initial velocity of the reaction in the presence and absence of the inhibitor. Determine the Ki value using appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition.
Receptor Binding Assays: Evaluating Target Affinity
Tyrosine and its analogs can act as ligands for various receptors, particularly those in the central nervous system. Competitive binding assays are employed to determine the affinity of these compounds for specific receptors.
Currently, direct comparative quantitative data for this compound in receptor binding assays is limited in publicly available literature. The following protocol provides a general framework for conducting such an assay.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a general method for assessing the binding affinity of tyrosine analogs to a receptor of interest, such as a dopamine (B1211576) or adrenergic receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-Spiperone for dopamine D2 receptors)
-
This compound and other tyrosine analogs
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a microtiter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled tyrosine analog (competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Cell-Based Signaling Assays: Assessing Functional Activity
Cell-based assays are crucial for understanding the functional consequences of a ligand binding to its receptor. These assays can measure downstream signaling events such as changes in second messenger levels or protein phosphorylation.
Direct comparative data for this compound in cell-based signaling assays remains an area for further investigation. The following protocols for common signaling assays provide a methodology for future comparative studies.
Experimental Protocol: cAMP Assay
This protocol measures the modulation of cyclic AMP (cAMP), a common second messenger, in response to G protein-coupled receptor (GPCR) activation.
Materials:
-
Cells expressing the GPCR of interest
-
This compound and other tyrosine analogs
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the tyrosine analog. For antagonist assays, pre-incubate with the analog before adding a known agonist.
-
Stimulation: Add forskolin or a specific GPCR agonist to stimulate adenylyl cyclase and cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the tyrosine analogs.
Experimental Protocol: ERK Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway, which is often activated by receptor tyrosine kinases.
Materials:
-
Cells responsive to the signaling pathway of interest
-
This compound and other tyrosine analogs
-
Growth factors or other stimuli
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with the tyrosine analogs for a specified time, followed by stimulation with a growth factor (e.g., EGF) to activate the ERK pathway.
-
Cell Lysis: Lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an anti-phospho-ERK antibody to detect the activated form of ERK. Subsequently, strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the phospho-ERK signal to the total-ERK signal to determine the relative level of ERK activation.
Visualizing Cellular Processes
To better understand the complex interactions and pathways discussed, the following diagrams illustrate key experimental workflows and signaling cascades.
Caption: Workflow for Enzyme Inhibition Assay.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prabakaran S et al. (2011), Comparative analysis of Erk phosphorylation sug... - Paper [xenbase.org]
- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Unnatural Amino Acids in Protein Labeling: L-Homotyrosine vs. p-Azido-L-phenylalanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for understanding and engineering biological systems. This guide provides a detailed comparison of two such amino acids, L-Homotyrosine and p-azido-L-phenylalanine (pAzF), focusing on their efficiency and utility in protein labeling.
While both are analogs of natural amino acids, their applications in protein labeling are vastly different. This guide will objectively present the available experimental data, highlighting the strengths and weaknesses of each for protein modification.
Executive Summary
Our comprehensive review of the scientific literature reveals a significant disparity in the application of this compound and p-azido-L-phenylalanine for protein labeling. p-Azido-L-phenylalanine is a well-established and highly efficient tool for site-specific protein labeling , supported by a wealth of experimental data and detailed protocols. Its bioorthogonal azide (B81097) group allows for precise and versatile downstream modifications via "click chemistry" and photo-crosslinking.
In contrast, This compound is not a commonly used amino acid for protein labeling . Its primary applications are in peptide synthesis and as an analytical standard. The necessary molecular machinery, such as a dedicated orthogonal aminoacyl-tRNA synthetase for its genetic incorporation, has not been developed, and its side chain lacks a bioorthogonal handle for efficient and specific conjugation. Consequently, a direct comparison of labeling efficiency is not feasible due to the lack of data for this compound in this context.
This guide will therefore focus on the established capabilities of p-azido-L-phenylalanine, providing quantitative data and protocols, while clarifying the current limitations and alternative applications of this compound.
p-Azido-L-phenylalanine (pAzF): A Versatile Tool for Protein Labeling
p-Azido-L-phenylalanine is a phenylalanine analog that contains a bioorthogonal azide group. This functional group does not react with native cellular components but can be specifically targeted with molecules containing an alkyne or a cyclooctyne (B158145) group through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), respectively, a reaction commonly known as "click chemistry."[1][2] This allows for the attachment of a wide variety of probes, including fluorophores, biotin (B1667282) tags, and crosslinkers.[1] Additionally, the azide group can be used for photo-crosslinking to study protein-protein interactions.
Quantitative Data on pAzF Incorporation Efficiency
The efficiency of incorporating pAzF into a target protein is a critical factor for its utility. This efficiency is often measured as the suppression efficiency of a nonsense codon (typically an amber stop codon, UAG) or the final yield of the modified protein. Several studies have reported quantitative data on pAzF incorporation, demonstrating its high efficiency.
| Metric | Reported Value | Experimental System | Reference |
| Suppression Efficiency (SE) | Up to 35.5% ± 0.8% | Vibrio natriegens (Vmax™ Express) expressing EYFP-AzF | [3] |
| Protein Yield | ~27 mg/L | Vibrio natriegens expressing EYFP-Y151AzF | [3] |
| Suppression Efficiency | 25% | Salmonella expressing a dual-fluorescence reporter | [4] |
| Protein Yield | 60-90 mg/L (>95% 19F incorporation of a fluorinated tyrosine analog) | E. coli expressing BRD4(D1) | [5] |
Note: The data for fluorinated tyrosine is included to provide context for high-efficiency UAA incorporation yields achievable with optimized systems.
Experimental Workflow and Signaling Pathway
The site-specific incorporation of pAzF is achieved through the expansion of the genetic code. This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for pAzF and does not cross-react with endogenous amino acids or tRNAs. The most commonly used system is derived from the tyrosyl-tRNA synthetase/tRNA pair of Methanocaldococcus jannaschii.
Experimental Protocols
This protocol is a generalized procedure based on methodologies described in the literature.[6]
-
Plasmid Construction: A plasmid is engineered to express the gene of interest with an in-frame amber stop codon (UAG) at the desired labeling site. The same or a separate plasmid also encodes the orthogonal pAzF-specific aminoacyl-tRNA synthetase (pAzFRS) and its cognate suppressor tRNA.
-
Transformation: The plasmid(s) are transformed into a suitable expression host, typically E. coli.
-
Cell Culture: The transformed cells are grown in a minimal medium to an optimal density (e.g., OD600 of 0.6-0.8).
-
Induction and pAzF Addition: Protein expression is induced (e.g., with IPTG), and p-azido-L-phenylalanine is added to the culture medium to a final concentration of 1-2 mM.
-
Protein Expression: The culture is incubated at a reduced temperature (e.g., 18-20°C) overnight to allow for protein expression and incorporation of pAzF.
-
Cell Lysis and Protein Purification: The cells are harvested, lysed, and the target protein is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
This protocol describes a general procedure for labeling a pAzF-containing protein with an alkyne-functionalized probe via copper-free click chemistry (SPAAC).[7]
-
Reagent Preparation:
-
Prepare a stock solution of the purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-probe (e.g., a cyclooctyne-fluorophore conjugate) in a compatible solvent like DMSO.
-
-
Labeling Reaction:
-
To the protein solution, add the alkyne-probe stock solution to a final concentration that is typically in a 5- to 20-fold molar excess over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Removal of Excess Probe: After the reaction is complete, remove the unreacted probe using size-exclusion chromatography, dialysis, or spin filtration.
-
Verification of Labeling: Confirm the successful labeling of the protein using techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.
This compound: Applications Beyond Protein Labeling
This compound is an amino acid derivative of tyrosine with an additional methylene (B1212753) group in its side chain.[8]
Current Applications
The primary documented uses of this compound are:
-
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to introduce a modified tyrosine residue into peptides.[8][9]
-
Analytical Standard: It serves as an internal standard for the quantification of aromatic amino acids in protein and peptide samples.
Limitations for Protein Labeling
There are several key reasons why this compound is not a suitable candidate for protein labeling in the same vein as pAzF:
-
Lack of an Orthogonal Synthetase: There are no reports of an engineered aminoacyl-tRNA synthetase that can specifically recognize this compound and incorporate it into proteins in response to a unique codon. This is a fundamental prerequisite for site-specific genetic incorporation.
-
Non-Bioorthogonal Side Chain: The phenolic side chain of this compound is chemically similar to that of natural tyrosine. While the tyrosine side chain can be modified under certain conditions, these reactions are generally not bioorthogonal and can lead to off-target modifications of other tyrosine residues in the protein.[10]
-
Limited Reactivity for Bioconjugation: The side chain of this compound does not possess a readily and specifically reactive group for common bioconjugation chemistries under physiological conditions. While enzymatic modifications of tyrosine residues are possible, these methods often lack the high specificity and efficiency required for precise labeling.[11][12]
Conclusion
For researchers seeking to site-specifically label proteins for a variety of applications, p-azido-L-phenylalanine is the clear and superior choice over this compound . The extensive development of genetic incorporation systems and the bioorthogonality of its azide group provide a robust and versatile platform for protein labeling with high efficiency. The quantitative data available in the literature consistently demonstrates the successful and high-yield production of proteins containing pAzF.
This compound, while a useful molecule in peptide synthesis and analytical chemistry, currently lacks the necessary biological and chemical tools to be effectively used for protein labeling. Future research could potentially lead to the development of an orthogonal synthetase for this compound, but at present, it does not represent a viable alternative to p-azido-L-phenylalanine for this application. Researchers are therefore advised to utilize the well-established pAzF system for their protein labeling needs.
References
- 1. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Inducible, Selective Labeling of Proteins via Enzymatic Oxidation of Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcwgandhinagar.com [gcwgandhinagar.com]
Decoding Precision: A Comparative Guide to Confirming Site-Specific L-Homotyrosine Insertion
For researchers, scientists, and drug development professionals venturing into the precise world of protein engineering, the site-specific incorporation of non-canonical amino acids (ncAAs) like L-Homotyrosine opens up a new frontier of possibilities. Verifying the exact location of this insertion is paramount for ensuring the desired structure and function of the engineered protein. This guide provides an objective comparison of the primary sequencing-based methodologies for this confirmation, supported by experimental data and detailed protocols.
The two principal techniques for confirming the site-specific incorporation of this compound are Mass Spectrometry (MS) and Edman Degradation. Each method offers distinct advantages and is suited to different experimental needs.
At a Glance: Mass Spectrometry vs. Edman Degradation
| Feature | Mass Spectrometry (MS) | Edman Degradation |
| Principle | Measures the mass-to-charge ratio of ionized peptide fragments to determine the amino acid sequence. | Sequential removal and identification of N-terminal amino acids. |
| Primary Use Case | High-throughput analysis of complex protein mixtures, identification of post-translational modifications, and confirmation of internal sequences. | Unambiguous determination of the N-terminal sequence of a purified protein. |
| Sensitivity | High (picomole to femtomole range) | Moderate (picomole range) |
| Throughput | High | Low |
| Sample Requirement | Can analyze complex mixtures. | Requires a highly purified protein sample. |
| Confirmation of this compound | Confirmed by a specific mass shift in the peptide fragment. | Confirmed by the unique retention time of the PTH-L-Homotyrosine derivative in HPLC. |
| Fidelity Assessment | Can provide quantitative data on incorporation efficiency and misincorporation. | Primarily qualitative for single-site confirmation. |
| Limitations | Relies on database matching for known proteins; de novo sequencing can be complex. | Ineffective for proteins with a blocked N-terminus; efficiency decreases with peptide length. |
In-Depth Comparison of Sequencing Methodologies
Mass Spectrometry: The Power of Precision Mass
Mass spectrometry has become the workhorse of modern proteomics for its sensitivity, speed, and versatility. For confirming this compound incorporation, the "bottom-up" proteomics approach is typically employed. This involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The key to confirming site-specific incorporation lies in identifying the peptide containing the this compound residue and observing the expected mass shift. This compound has a molecular weight of 195.22 g/mol , which is 14.03 Da greater than tyrosine (181.19 g/mol ) due to an additional methylene (B1212753) group in its side chain. This precise mass difference is readily detectable by modern mass spectrometers.
Quantitative Fidelity Assessment: A significant advantage of MS is its ability to provide quantitative data on the fidelity of this compound incorporation. By comparing the ion intensities of the peptide containing this compound with the corresponding peptide containing a misincorporated natural amino acid (e.g., tyrosine), researchers can estimate the efficiency and accuracy of the orthogonal translation system. For instance, studies on the incorporation of O-methyl-L-tyrosine, a close analog of this compound, have demonstrated the use of MS to confirm quantitative incorporation.[1]
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Edman degradation is a classic chemical method that sequentially removes amino acids from the N-terminus of a protein or peptide.[2] Each removed amino acid is derivatized to a phenylthiohydantoin (PTH) derivative and identified by high-performance liquid chromatography (HPLC).
To confirm the site-specific incorporation of this compound using this method, the target protein must be engineered so that the this compound is at or near the N-terminus. The unique chemical structure of this compound would result in a PTH-L-Homotyrosine derivative with a distinct retention time during HPLC analysis compared to the PTH derivatives of the 20 canonical amino acids.[3][4]
Limitations in the Context of ncAAs: While highly accurate for N-terminal sequencing, Edman degradation has limitations for this application. It is a low-throughput method and requires a substantial amount of purified protein. Furthermore, if the this compound is located internally within the protein, the protein must first be fragmented, and the specific peptide isolated for sequencing, which can be a cumbersome process. A major drawback is that if the N-terminus of the protein is blocked (e.g., by acetylation), Edman degradation cannot proceed.[2]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for confirming the site-specific incorporation of this compound using Mass Spectrometry and Edman Degradation.
Caption: Workflow for confirming this compound incorporation via Mass Spectrometry.
Caption: Workflow for confirming this compound incorporation via Edman Degradation.
Detailed Experimental Protocols
I. Site-Specific Incorporation of this compound
This protocol outlines the general steps for expressing a protein with a site-specifically incorporated this compound.
1. Mutagenesis:
-
Introduce an amber stop codon (TAG) at the desired incorporation site in the gene of interest using site-directed mutagenesis.[5][6]
2. Transformation:
-
Co-transform an appropriate bacterial expression host (e.g., E. coli) with two plasmids:
-
The plasmid containing the target gene with the amber codon.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound. Several synthetases have been evolved from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase for other non-canonical amino acids, and a similar approach would be used for this compound.[1][7][8]
-
3. Protein Expression:
-
Grow the transformed cells in a suitable medium supplemented with this compound.
-
Induce protein expression at the appropriate cell density.
4. Protein Purification:
-
Harvest the cells and lyse them to release the cellular contents.
-
Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like size-exclusion or ion-exchange chromatography if necessary.
II. Confirmation by Mass Spectrometry
1. Sample Preparation:
-
Take a purified aliquot of the protein containing this compound.
-
Perform an in-solution or in-gel tryptic digest to generate peptides.
2. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 (peptide mass) and MS2 (peptide fragmentation) spectra.
3. Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target protein.
-
Specify a variable modification corresponding to the mass of this compound (+195.11 Da) or the mass difference between this compound and Tyrosine (+14.02 Da) at the target site.
-
The identification of a peptide with the correct mass and fragmentation pattern confirms the incorporation of this compound. The fragmentation pattern of peptides containing this compound is expected to be similar to that of tyrosine-containing peptides, with characteristic b- and y-ions.[9][10][11]
III. Confirmation by Edman Degradation
1. Sample Preparation:
-
The purified protein must have the this compound at or very near the N-terminus and have a free N-terminal amino group.
-
The sample must be highly pure and free of contaminating proteins.
2. Edman Sequencing:
-
Subject the purified protein to automated Edman degradation.[12][13]
-
In each cycle, the N-terminal amino acid is cleaved and converted to its PTH derivative.
3. HPLC Analysis:
-
The PTH-amino acid from each cycle is injected into an HPLC system.[3][4]
-
A standard chromatogram of the 20 canonical PTH-amino acids is used for comparison.
-
A separate standard for PTH-L-Homotyrosine would need to be synthesized or commercially sourced to determine its specific retention time. The increased hydrophobicity of this compound compared to tyrosine suggests it will have a slightly longer retention time on a reverse-phase HPLC column.[14]
4. Data Analysis:
-
The chromatogram from the cycle corresponding to the position of this compound should show a peak at the retention time established for the PTH-L-Homotyrosine standard, confirming its presence at that specific site.
Conclusion
Both Mass Spectrometry and Edman Degradation are powerful techniques for confirming the site-specific incorporation of this compound. Mass Spectrometry offers a high-throughput, sensitive, and quantitative approach that can analyze internal residues and complex mixtures, making it the more versatile and commonly used method in modern proteomics. Edman Degradation, while less versatile, provides unambiguous N-terminal sequence information and can be a valuable orthogonal method for validation. The choice of technique will ultimately depend on the specific experimental goals, the location of the incorporated this compound, and the resources available to the researcher.
References
- 1. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 7. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rationally designed orthogonal synthetase for genetically encoded fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of L-Homotyrosine and L-DOPA in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of L-Homotyrosine and L-DOPA, two critical amino acids with significant implications for the treatment of neurological disorders, particularly Parkinson's disease. This document synthesizes experimental data to offer an objective comparison of their mechanisms of action, efficacy in preclinical models, and potential side effect profiles.
Introduction
Levodopa (L-DOPA) is the current gold-standard therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. L-DOPA, a dopamine (B1211576) precursor, can cross the blood-brain barrier and is converted to dopamine, thereby alleviating motor symptoms. However, long-term L-DOPA treatment is associated with significant side effects, including motor fluctuations and dyskinesias.
This compound, an analog of L-tyrosine, is being investigated as an alternative or adjunctive therapy. As a potential prodrug for dopamine, this compound may offer a more sustained and physiological delivery of dopamine, potentially mitigating the side effects associated with L-DOPA. This guide will delve into the available scientific evidence to compare these two compounds.
Mechanism of Action
Both L-DOPA and this compound exert their effects by increasing dopamine levels in the brain. However, their pathways of conversion and potential downstream effects differ.
L-DOPA is a direct precursor to dopamine. It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). This conversion can occur in both the periphery and the brain, necessitating the co-administration of a peripheral DDC inhibitor like carbidopa (B1219) to maximize brain dopamine delivery and minimize peripheral side effects.[1][2]
This compound (specifically L-m-tyrosine) is also a precursor to dopamine. It is believed to be converted to dopamine via a similar enzymatic pathway involving hydroxylation and decarboxylation. The conversion of tyrosine to L-DOPA is the rate-limiting step in dopamine synthesis, catalyzed by tyrosine hydroxylase (TH).[1][3] this compound may bypass this rate-limiting step to some extent, leading to a more controlled increase in dopamine levels.
Signaling Pathway Diagram
Caption: Comparative dopamine synthesis pathways for L-DOPA and this compound.
Performance in Neurological Models: A Comparative Overview
Direct comparative studies between this compound and L-DOPA are limited. However, by examining individual studies on each compound, a comparative picture can be constructed.
Dopamine Release in the Striatum
In vivo microdialysis is a key technique used to measure extracellular neurotransmitter levels in the brain of freely moving animals.
-
L-DOPA: Administration of L-DOPA leads to a significant and rapid increase in extracellular dopamine levels in the striatum of rodent models of Parkinson's disease.[4]
-
This compound (as 6-fluoro-m-tyrosine): A study comparing 6-fluoro-m-tyrosine (a derivative of L-m-tyrosine) with L-DOPA using in vivo microdialysis in the rat striatum suggested that the fluorinated compound would not have the same dopamine-induced behavioral effects as L-m-tyrosine itself, implying a difference in the magnitude or dynamics of dopamine release.[5] Other studies have shown that L-tyrosine administration can increase dopamine release, particularly when neuronal activity is high.[5][6]
| Parameter | This compound (L-m-tyrosine) | L-DOPA | Reference |
| Peak Dopamine Increase in Striatum | Data not directly comparable; L-tyrosine increases dopamine release, especially with neuronal activation. | Significant and rapid increase. | [4][5][6] |
| Duration of Dopamine Elevation | Potentially more sustained due to enzymatic conversion steps. | Shorter half-life, leading to pulsatile stimulation. | [7] |
Behavioral Efficacy in Rodent Models of Parkinson's Disease
Rodent models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, are used to assess the therapeutic potential of new compounds by evaluating motor function.[8][9]
-
L-DOPA: L-DOPA administration effectively improves motor deficits in rodent models of Parkinson's disease, as measured by tests like the rotarod and pole test.[10][11]
-
This compound: While direct comparative data is lacking, studies on L-tyrosine suggest it may have a modest effect on motor behavior. A study on N-(alpha-linolenoyl) tyrosine, a derivative of L-tyrosine, showed prolonged increases in brain dopamine and improved motor activity without inducing tolerance in a rat model.[9][12]
| Behavioral Test | This compound (or derivative) | L-DOPA | Reference |
| Rotarod Performance | Improved motor coordination (N-(alpha-linolenoyl) tyrosine). | Significant improvement in latency to fall. | [9][10] |
| Pole Test | Data not available. | Improved turning and descent time. | [10] |
| Apomorphine-Induced Rotations | Data not available. | Reverses contralateral rotations in unilateral 6-OHDA models. | [9] |
Neuroprotective Effects and Neuronal Viability
The potential for these compounds to protect neurons from degeneration is a critical area of research.
-
L-DOPA: The neuroprotective or neurotoxic effects of L-DOPA are debated. Some in vitro studies suggest L-DOPA can be toxic to dopaminergic neurons, potentially through oxidative stress.[13][14] However, many in vivo studies have not found evidence of L-DOPA-induced neurodegeneration.[14][15]
-
This compound: L-tyrosine has been investigated for its potential neuroprotective properties. One study suggested that co-administration of L-tyrosine with L-DOPA could be neuroprotective by preventing the misincorporation of L-DOPA into proteins.[2]
| Assay | This compound (L-tyrosine) | L-DOPA | Reference |
| Neuronal Viability (in vitro) | May offer protection against L-DOPA toxicity. | Can be toxic at high concentrations in vitro. | [2][13][16] |
| Dopaminergic Neuron Survival (in vivo) | Potential for neuroprotection when co-administered with L-DOPA. | No definitive evidence of neurotoxicity in most in vivo models. | [2][14][15] |
Side Effect Profile
A major limitation of L-DOPA therapy is the development of side effects with long-term use.
-
L-DOPA: Common side effects include nausea, vomiting, and orthostatic hypotension.[17] Long-term use can lead to motor complications such as "wearing-off" phenomena and L-DOPA-induced dyskinesias (involuntary movements).[9][18]
-
This compound: The side effect profile of this compound is not well-established. L-tyrosine is generally considered safe, though high doses may cause nausea, headache, and fatigue.[8] A study on N-(alpha-linolenoyl) tyrosine suggested it did not induce dyskinesia or hyperhomocysteinemia, which can be associated with L-DOPA.[9][12]
| Side Effect | This compound (or derivative) | L-DOPA | Reference |
| Dyskinesias | Not observed with N-(alpha-linolenoyl) tyrosine. | Common with long-term use. | [9][12][18] |
| "Wearing-off" | Potentially less likely due to more stable dopamine levels. | A significant long-term complication. | [7] |
| Nausea/Vomiting | Possible at high doses (L-tyrosine). | Common, often managed with carbidopa. | [8][17] |
| Hyperhomocysteinemia | Not observed with N-(alpha-linolenoyl) tyrosine. | Can be induced by L-DOPA. | [9][12] |
Experimental Protocols
In Vivo Microdialysis in Rodent Models
Objective: To measure extracellular dopamine and its metabolites in the striatum.
Methodology:
-
Animal Model: Typically, adult male Sprague-Dawley or Wistar rats are used. Parkinson's models are often created using unilateral injections of 6-OHDA into the medial forebrain bundle.
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the striatum. After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Analysis: Dopamine and its metabolites (DOPAC and HVA) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Experimental Workflow: In Vivo Microdialysis
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Dynamics of tyrosine hydroxylase mediated regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of L-tyrosine in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine release in rat striatum: physiological coupling to tyrosine supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine augments acute clozapine- but not haloperidol-induced dopamine release in the medial prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iPS Cell-Derived Dopamine Neurons Reveal Differences between Monozygotic Twins Discordant for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validating the Biological Activity of L-Homotyrosine-Modified Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids like L-Homotyrosine into enzymes offers a powerful tool for modulating protein function and developing novel therapeutics. This guide provides an objective comparison of the performance of this compound-modified enzymes with their wild-type counterparts, supported by experimental data and detailed protocols to facilitate the validation of their biological activity.
The introduction of this compound, an analog of L-Tyrosine with an extended methylene (B1212753) group, into the polypeptide chain of an enzyme can introduce subtle yet significant changes to its structure and function. These modifications can alter substrate binding, catalytic efficiency, and protein stability. Validating the biological activity of these engineered enzymes is a critical step in understanding their potential and advancing their application.
Comparative Analysis of Enzyme Kinetics
The functional consequences of incorporating this compound are typically evaluated by comparing the kinetic parameters of the modified enzyme to the wild-type enzyme. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and provides an indication of substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
While specific data on this compound-modified enzymes is still emerging in publicly available literature, we can extrapolate from studies involving other tyrosine analogs. For instance, the incorporation of halogenated tyrosines into the active site of an oxidase model in myoglobin (B1173299) demonstrated a linear relationship between the pKa of the phenol (B47542) ring and the enzyme's oxidase activity. This highlights how modifications to the tyrosine side chain can directly impact catalytic function.
Table 1: Hypothetical Comparative Kinetic Data for a Wild-Type vs. This compound-Modified Enzyme
| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type Kinase | Peptide A | 50 | 10 | 2.0 x 105 |
| This compound Kinase | Peptide A | 75 | 8 | 1.1 x 105 |
| Wild-Type Phosphatase | Phosphopeptide B | 25 | 5 | 2.0 x 105 |
| This compound Phosphatase | Phosphopeptide B | 20 | 6 | 3.0 x 105 |
This table presents hypothetical data for illustrative purposes, demonstrating how kinetic parameters might be affected by this compound incorporation. Actual results will vary depending on the specific enzyme and the position of the modification.
Experimental Protocols for Validating Biological Activity
The validation of this compound-modified enzyme activity relies on robust and well-defined experimental protocols. The choice of assay will depend on the enzyme class being investigated. Below are detailed methodologies for two common classes of tyrosine-utilizing enzymes: tyrosine kinases and tyrosine phosphatases.
Protocol 1: Tyrosine Kinase Activity Assay (Radiometric)
This protocol describes a method for measuring the activity of a purified tyrosine kinase using a synthetic peptide substrate and radiolabeled ATP.[1]
Materials:
-
Purified Wild-Type and this compound-Modified Tyrosine Kinase
-
Tyrosine Kinase Peptide Substrate (e.g., TKP1)
-
[γ-³²P]ATP
-
5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% BSA)
-
10% Trichloroacetic Acid (TCA)
-
0.5% Phosphoric Acid
-
P81 Phosphocellulose Filter Paper
-
Scintillation Counter
Procedure:
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare a reaction mixture containing the 5X Kinase Buffer and the peptide substrate.
-
Initiate the Reaction: Add the purified kinase (either wild-type or modified) to the reaction cocktail to start the phosphorylation reaction. It is recommended to perform this at 30°C.
-
Add Radiolabeled ATP: Introduce [γ-³²P]ATP to the reaction mixture. The final concentration of ATP should be optimized for the specific kinase being studied.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the enzyme (in pmol/min/µg) and determine the kinetic parameters (Km and kcat) by performing the assay with varying substrate concentrations.
Protocol 2: Protein Tyrosine Phosphatase (PTP) Activity Assay (Colorimetric)
This protocol outlines a non-radioactive method for determining PTP activity based on the colorimetric detection of released phosphate (B84403).[2]
Materials:
-
Purified Wild-Type and this compound-Modified PTP
-
Phosphotyrosine Peptide Substrate
-
PTP Reaction Buffer
-
Malachite Green/Ammonium Molybdate Reagent
-
Phosphate Standard Solution
-
Microtiter Plates
Procedure:
-
Prepare Reagents: Prepare the PTP reaction buffer and the Malachite Green/Ammonium Molybdate dye reagent.
-
Set up the Reaction: In a microtiter plate, add the phosphotyrosine peptide substrate and the PTP reaction buffer.
-
Enzyme Addition: Add the purified PTP (either wild-type or modified) to the wells to initiate the dephosphorylation reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate for 10-30 minutes at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop and Color Development: Stop the reaction and develop the color by adding the Malachite Green/Ammonium Molybdate reagent. This reagent forms a colored complex with the free phosphate generated.
-
Incubation: Incubate for 10 minutes at room temperature to allow for color development.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Quantification: Generate a standard curve using the phosphate standard solution. Use the standard curve to determine the amount of phosphate released in the enzymatic reactions.
-
Data Analysis: Calculate the specific activity of the PTP and determine the kinetic parameters by varying the substrate concentration.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the broader biological context of an this compound-modified enzyme is crucial. Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways in which these enzymes function.
Experimental Workflow for Comparative Enzyme Analysis
Caption: Workflow for comparing wild-type and this compound-modified enzyme kinetics.
Generic Tyrosine Kinase Signaling Pathway
Caption: A simplified receptor tyrosine kinase (RTK) signaling cascade.
By employing these methodologies and comparative analyses, researchers can effectively validate the biological activity of this compound-modified enzymes, paving the way for new discoveries in drug development and biotechnology.
References
A Comparative Guide to Orthogonal Translation Systems for L-Homotyrosine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for basic research and therapeutic development. L-Homotyrosine, a homolog of L-tyrosine, offers a unique structural modification that can be used to probe protein structure and function or to introduce novel chemical handles. The successful incorporation of this compound relies on an orthogonal translation system (OTS), consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which functions independently of the host's endogenous translational machinery.
This guide provides a comparative overview of common strategies and starting scaffolds for the development of an OTS for this compound. While specific, well-characterized systems for this compound are not extensively documented, the principles and systems developed for structurally similar tyrosine analogs provide a clear roadmap for its successful incorporation.
Comparison of Parent Orthogonal Translation Systems
The development of an OTS for a new ncAA typically begins with the modification of an existing orthogonal pair. The most common starting points for tyrosine analogs are the tyrosyl-tRNA synthetase (TyrRS) systems from Methanocaldococcus jannaschii and Escherichia coli, and the more versatile pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species. The choice of the initial scaffold is critical as it influences the subsequent engineering strategy and the performance of the final system.
| Feature | M. jannaschii TyrRS/tRNATyr | E. coli TyrRS/tRNATyr | M. mazei PylRS/tRNAPyl |
| Host Organism | Primarily E. coli | Eukaryotic cells, Wheat germ cell-free | E. coli, Yeast, Mammalian cells |
| Orthogonality | High in E. coli as the MjTyrRS does not recognize E. coli tRNAs and vice versa.[1] | Orthogonal in eukaryotic systems when paired with a suppressor tRNA like B. stearothermophilus tRNATyr.[1] | Highly orthogonal in both prokaryotic and eukaryotic systems.[2] |
| tRNA Recognition | Recognizes the anticodon loop of its cognate tRNA. | Recognizes the anticodon loop of its cognate tRNA. | Does not rely on the anticodon for recognition, allowing for easier retargeting to different codons. |
| Editing Domain | Lacks a proofreading domain. | Possesses a proofreading domain that may need to be inactivated. | Lacks a proofreading domain. |
| Substrate Promiscuity | The wild-type enzyme has a constrained active site, requiring mutagenesis to accommodate larger tyrosine analogs. | Similar to MjTyrRS, the active site needs to be enlarged for bulkier substrates. | The active site is naturally larger and more accommodating to a wider range of lysine (B10760008) and tyrosine analogs.[3] |
| Reported Yields | Generally high for ncAA incorporation in E. coli.[3] | Can achieve good yields in eukaryotic systems. | Yields can be lower compared to TyrRS systems but can be improved through directed evolution.[3] |
Engineering Aminoacyl-tRNA Synthetases for this compound
Given that this compound differs from L-Tyrosine by a single methylene (B1212753) group in the side chain, the primary challenge is to engineer the active site of the chosen aaRS to accommodate this increased size while maintaining high fidelity. The general approach involves creating a mutant library of the synthetase and then using selection methods to identify variants that can charge the cognate tRNA with this compound.
Key Active Site Residues for Mutagenesis in TyrRS:
Based on the crystal structure of TyrRS, several residues in the amino acid binding pocket are key targets for mutagenesis to create space for the larger side chain of this compound. For E. coli TyrRS, residues such as Y37 and Q195 have been mutated to alter substrate specificity for analogs like 3-iodo-L-tyrosine.[4][5] For M. jannaschii TyrRS, a library targeting active site residues has been successfully used to evolve synthetases for O-methyl-L-tyrosine.[6][7]
Experimental Protocols
3.1. General Workflow for Evolving a this compound-Specific Orthogonal System
The development of a new OTS for this compound follows a directed evolution workflow. This process involves generating a library of mutant aaRSs, followed by rounds of positive and negative selection to isolate variants with the desired specificity.
3.2. Quantitative Evaluation of Orthogonal Translation System Performance
The performance of an engineered OTS is assessed by its efficiency and fidelity. Efficiency refers to the yield of protein incorporated with the ncAA, while fidelity is the accuracy of ncAA incorporation over canonical amino acids at the target codon.
A common method for this evaluation is a dual-fluorescence reporter assay.[8][9] In this system, a reporter protein like Green Fluorescent Protein (GFP) is used, with a premature stop codon (e.g., amber codon, TAG) at a permissive site.[6] Successful incorporation of the ncAA at the stop codon results in the production of full-length, fluorescent GFP.
Experimental Setup:
-
Constructs: A two-plasmid system is often used in E. coli.
-
Plasmid 1: Encodes the mutant aaRS and the suppressor tRNA.
-
Plasmid 2: Encodes a reporter gene (e.g., sfGFP) with an in-frame amber (TAG) codon. A wild-type version of the reporter without the stop codon serves as a positive control.
-
-
Culture Conditions: Cells are grown in minimal media with and without the addition of this compound.
-
Measurement: The fluorescence of the cell culture is measured and normalized to the cell density (OD600).
Data Analysis:
-
Relative Readthrough Efficiency (RRE): This metric quantifies the efficiency of ncAA incorporation. It is calculated as the ratio of the fluorescence of the reporter with the stop codon (in the presence of the ncAA) to the fluorescence of the wild-type reporter.[10]
-
Maximum Misincorporation Frequency (MMF): This metric assesses the fidelity of the system by measuring the readthrough of the stop codon in the absence of the ncAA, which indicates incorporation of canonical amino acids.[10]
3.3. Mass Spectrometry for Fidelity Confirmation
To definitively confirm the site-specific incorporation of this compound and to assess the level of misincorporation of natural amino acids, the expressed protein is purified and analyzed by mass spectrometry. This technique can identify the mass of the incorporated amino acid at the target position with high precision.
Conclusion
While a plug-and-play orthogonal translation system for this compound may not be readily available, the tools and methodologies developed for other tyrosine analogs provide a clear and established path for its development. By selecting an appropriate parent aaRS/tRNA pair, such as those from M. jannaschii or E. coli, and employing directed evolution strategies, a highly efficient and faithful OTS for this compound can be engineered. The quantitative evaluation of these systems through reporter assays and mass spectrometry is crucial for ensuring their reliability in downstream applications, from fundamental biological studies to the development of novel protein therapeutics.
References
- 1. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of apo wild-type M. jannaschii tyrosyl-tRNA synthetase (TyrRS) and an engineered TyrRS specific for O-methyl-L-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. keenanlab.bsd.uchicago.edu [keenanlab.bsd.uchicago.edu]
- 9. A dual fluorescence-based reporter assay for real-time determination of siRNA- and antisense oligonucleotide-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: Evaluating L-Homotyrosine as a Negative Control in Tyrosine Phosphorylation Studies
For researchers in signal transduction and drug development, the precise interrogation of tyrosine phosphorylation is paramount. The use of appropriate negative controls is fundamental to the validity of such studies. While L-Tyrosine serves as the natural substrate for tyrosine kinases, its analog, L-Homotyrosine, presents a potential, yet underexplored, candidate as a non-phosphorylatable negative control. This guide provides a comparative analysis of this compound against established negative controls and phosphotyrosine mimetics, offering insights into their utility and the current landscape of available experimental data.
Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, from cell growth and differentiation to metabolism and apoptosis.[1] Dysregulation of tyrosine kinase activity is a hallmark of numerous diseases, including cancer.[2] Consequently, the study of tyrosine kinases and their substrates is a major focus of biomedical research. A key experimental tool in this field is the use of amino acid analogs that can dissect the role of tyrosine phosphorylation.
The Ideal Negative Control: A Structural Stand-in
An ideal negative control for tyrosine phosphorylation studies should be a molecule that structurally resembles L-Tyrosine enough to be recognized by the cellular machinery and incorporated into proteins, but lacks the hydroxyl group necessary for phosphorylation by tyrosine kinases. This allows researchers to distinguish between the effects of the amino acid's presence and the effects of its phosphorylation.
This compound: A Structural Overview
This compound, also known as 4-(2-aminoethyl)phenol, is a close structural analog of L-Tyrosine. The key difference lies in the presence of an additional methylene (B1212753) group in the side chain, extending the distance between the phenyl ring and the alpha-carbon. While commercially available for applications such as solid-phase peptide synthesis, its use as a negative control in tyrosine phosphorylation studies is not well-documented in peer-reviewed literature.
Established Alternatives to L-Tyrosine
In the absence of extensive data on this compound, researchers have turned to other well-characterized tyrosine analogs.
Non-Phosphorylatable Analogs
The most commonly used non-phosphorylatable analog is L-Phenylalanine . By replacing the hydroxyl group of tyrosine with a hydrogen atom, L-Phenylalanine can be incorporated into proteins in place of tyrosine but cannot be phosphorylated.[3][4] This makes it an excellent tool to create "phospho-dead" versions of proteins to study the functional consequences of the absence of phosphorylation at a specific tyrosine residue. Other non-phosphorylatable analogs that have been explored include various fluorinated tyrosines.[5][6]
Non-Hydrolyzable Phosphotyrosine Mimetics
To study the structural and functional consequences of constitutive phosphorylation, researchers employ non-hydrolyzable phosphotyrosine mimetics. These molecules mimic the phosphorylated state of tyrosine but are resistant to the action of phosphatases. Commonly used examples include:
-
4-Phosphonomethyl-L-phenylalanine (Pmp): This analog replaces the phosphate (B84403) oxygen with a methylene group, creating a stable phosphonate (B1237965) that mimics the charge and shape of phosphotyrosine.[7]
-
p-Carboxymethyl-L-phenylalanine (CMF): This analog serves as another stable mimic of phosphotyrosine.[8]
Comparative Data of Tyrosine Analogs
Due to the lack of specific data for this compound in phosphorylation studies, the following table compares L-Tyrosine with the well-established negative control, L-Phenylalanine, and a common non-hydrolyzable mimetic, Pmp.
| Amino Acid | Structure | Key Feature | Application in Phosphorylation Studies | Phosphorylatable? | Reference |
| L-Tyrosine | 4-hydroxyphenylalanine | Natural substrate for tyrosine kinases | Positive control; studying native phosphorylation events | Yes | [9] |
| L-Phenylalanine | Phenylalanine | Lacks the para-hydroxyl group | Negative control; creating "phospho-dead" mutants to study the effect of phosphorylation loss | No | [3][4] |
| 4-Phosphonomethyl-L-phenylalanine (Pmp) | Phenylalanine with a phosphonomethyl group at the para position | Non-hydrolyzable phosphotyrosine mimetic | Studying the constitutive effects of phosphorylation; resistant to phosphatases | N/A (mimics phosphorylated state) | [7] |
Experimental Protocols
The following are generalized protocols for utilizing tyrosine analogs in cell-based and in vitro kinase assays.
Protocol 1: Site-Directed Mutagenesis for In-Cell Studies
This protocol is used to replace a specific tyrosine codon in a gene of interest with a codon for a non-phosphorylatable analog like phenylalanine.
Workflow:
References
- 1. Tyrosine phosphorylation: thirty years and counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.mblintl.com [resources.mblintl.com]
- 3. Nonphosphorylatable tyrosine surrogates. Implications for protein kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tyrosine-->phenylalanine mutations on auto- and trans-phosphorylation reactions catalyzed by the insulin receptor beta-subunit cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Noncanonical Tyrosine Analogues to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Synthase (FtmOx1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Control of phenylalanine and tyrosine metabolism by phosphorylation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized L-Homotyrosine: A Comparative Guide to HPLC and NMR Techniques
For researchers, scientists, and professionals in drug development, confirming the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of L-Homotyrosine, a non-proteinogenic amino acid of interest in various research applications.
This document outlines experimental protocols for both analytical techniques, presents data in a clear, comparative format, and discusses the common impurities that may be encountered during the synthesis of this compound.
Introduction to Purity Analysis of this compound
This compound, an analog of L-tyrosine with an additional methylene (B1212753) group in its side chain, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural properties can impart desirable characteristics to peptides and other bioactive molecules. The purity of synthesized this compound is paramount, as even small amounts of impurities can significantly impact biological assays and downstream applications. The two primary aspects of purity that require confirmation are chemical purity (the presence of any other chemical entities) and enantiomeric purity (the presence of the D-enantiomer).
HPLC and NMR spectroscopy are powerful and complementary techniques for assessing the purity of synthesized this compound. HPLC excels at separating and quantifying different components in a mixture, making it ideal for determining both chemical and enantiomeric purity. NMR, on the other hand, provides detailed structural information about the molecule, allowing for the identification of the target compound and any impurities present.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Two primary HPLC methods are employed for the purity analysis of this compound: reversed-phase HPLC for determining chemical purity and chiral HPLC for assessing enantiomeric purity.
1. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method separates compounds based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at a wavelength where this compound absorbs, such as 215 nm or 275 nm, is appropriate.[1]
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase or a compatible solvent.
2. Chiral HPLC for Enantiomeric Purity
This method separates the L- and D-enantiomers of Homotyrosine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin) are effective for separating amino acid enantiomers.[2][3][4][5]
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., aqueous buffers with organic modifiers) or polar organic modes.[2][3][4]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the synthesized this compound in a solvent compatible with the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the structure of this compound and to detect and identify any impurities.
1. ¹H NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) is a common solvent for amino acids.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
2. ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Deuterated water (D₂O).
-
Sample Preparation: Dissolve a sufficient amount of the synthesized this compound in the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
Data Presentation and Comparison
The following tables summarize the expected data for pure this compound and provide a framework for comparing the results from the analysis of a synthesized sample.
Table 1: HPLC Data for this compound Purity Analysis
| Parameter | Reversed-Phase HPLC (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) |
| Expected Retention Time of this compound | Dependent on specific column and gradient conditions. | Dependent on specific chiral column and mobile phase. |
| Purity Assessment | The area of the this compound peak relative to the total area of all peaks indicates chemical purity. | The area of the this compound peak relative to the sum of the areas of the L- and D-enantiomer peaks indicates enantiomeric purity. |
| Acceptance Criteria | Typically >98% for high-purity applications. | Typically >99% enantiomeric excess (e.e.). |
| Potential Impurity Peaks | Peaks with different retention times from this compound. | A peak corresponding to the D-Homotyrosine enantiomer. |
Table 2: NMR Data for this compound Structural Confirmation
Note: The chemical shifts of this compound are expected to be similar to those of L-Tyrosine, with adjustments for the additional methylene group.
| Nucleus | Expected Chemical Shift (ppm) for L-Tyrosine in D₂O (for comparison)[6] | Expected Chemical Shift Range for this compound |
| ¹H NMR | ||
| Aromatic (H2, H6) | ~7.21 (d) | ~7.1-7.3 |
| Aromatic (H3, H5) | ~6.90 (d) | ~6.8-7.0 |
| α-CH | ~3.95 (t) | ~3.8-4.0 |
| β-CH₂ | ~3.21 (dd), ~3.06 (dd) | ~2.9-3.3 |
| γ-CH₂ | N/A | ~1.8-2.2 |
| ¹³C NMR | ||
| Carbonyl (C=O) | ~174 | ~173-176 |
| Aromatic (C1) | ~128 | ~127-130 |
| Aromatic (C2, C6) | ~131 | ~130-132 |
| Aromatic (C3, C5) | ~116 | ~115-117 |
| Aromatic (C4-OH) | ~156 | ~155-158 |
| α-C | ~57 | ~55-58 |
| β-C | ~37 | ~36-39 |
| γ-C | N/A | ~30-34 |
Common Impurities in this compound Synthesis
The synthesis of this compound, often starting from a protected L-tyrosine derivative, can introduce several potential impurities.[7] Understanding these can aid in the interpretation of analytical data.
-
Starting Materials: Unreacted N-Boc-L-tyrosine or other protected intermediates.
-
By-products of Deprotection: Incomplete removal of protecting groups (e.g., Boc group) can lead to N-protected Homotyrosine.
-
Racemization: Harsh reaction conditions can lead to the formation of D-Homotyrosine.
-
Side-chain Reactions: Undesired reactions on the phenolic hydroxyl group.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process.
Visualization of Experimental Workflows
Conclusion
Both HPLC and NMR are indispensable for the comprehensive purity assessment of synthesized this compound. RP-HPLC provides a robust method for quantifying chemical purity, while chiral HPLC is essential for determining the enantiomeric excess. NMR spectroscopy serves as a powerful tool for structural confirmation and the identification of unknown impurities. By employing these techniques in a complementary fashion, researchers can confidently verify the purity of their synthesized this compound, ensuring the integrity of their subsequent scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 6. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 7. chem.ucla.edu [chem.ucla.edu]
Comparative Stability of Proteins with and without L-Homotyrosine: A Guide for Researchers
Introduction to L-Homotyrosine and Protein Stability
This compound is an analog of the canonical amino acid L-Tyrosine, featuring an additional methylene (B1212753) group in its side chain. This structural modification can introduce subtle yet significant changes to a protein's local environment, potentially impacting its overall stability. The stability of a protein is a critical attribute, influencing its shelf-life, efficacy, and propensity to aggregate—a major concern in the development of protein-based therapeutics.
This guide outlines the experimental workflows for assessing two key aspects of protein stability: thermal stability and aggregation propensity. By following these protocols, researchers can generate quantitative data to objectively compare the stability profiles of a protein with and without the incorporation of this compound.
Data Presentation
To facilitate a clear and direct comparison, all quantitative data should be summarized in structured tables.
Table 1: Thermal Stability Comparison
| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| Wild-Type Protein | [Insert Value] | - |
| Protein with this compound | [Insert Value] | [Calculate Value] |
Table 2: Aggregation Kinetics Comparison
| Protein Variant | Lag Time (tlag) (minutes) | Aggregation Rate (slope) | Maximum Fluorescence Intensity |
| Wild-Type Protein | [Insert Value] | [Insert Value] | [Insert Value] |
| Protein with this compound | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the protocols for key experiments to compare the stability of proteins with and without this compound.
Protein Expression and Purification
The initial and critical step is to produce and purify both the wild-type protein and the variant containing this compound.
Workflow for Protein Expression and Purification
Methodology:
-
Gene Synthesis and Cloning: Obtain the gene encoding the protein of interest. For the this compound variant, introduce an amber stop codon (TAG) at the desired tyrosine codon position via site-directed mutagenesis. Clone both the wild-type and mutant genes into a suitable expression vector.
-
Expression System: Utilize an E. coli strain engineered for non-canonical amino acid incorporation, which typically involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Culture and Induction: Grow the transformed E. coli in a minimal medium supplemented with this compound for the mutant protein. Induce protein expression at the appropriate cell density.
-
Purification: After cell lysis and clarification of the lysate, purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogenous sample.
-
Verification: Confirm the successful incorporation of this compound using mass spectrometry.
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to directly measure the thermal stability of a protein by determining its melting temperature (Tm).
Workflow for DSC Experiment
Methodology:
-
Sample Preparation: Prepare samples of the wild-type and this compound-containing proteins at a concentration of 1 mg/mL in a suitable, degassed buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a reference sample containing only the buffer.
-
DSC Measurement: Load the protein sample and the reference buffer into the respective cells of the DSC instrument. Equilibrate the system at a starting temperature (e.g., 20°C).
-
Thermal Scan: Increase the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature where the protein is expected to be fully unfolded (e.g., 100°C).
-
Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram (heat capacity vs. temperature) is analyzed. The peak of the unfolding transition corresponds to the Tm.
Aggregation Propensity Assessment using Thioflavin T (ThT) Assay
The ThT assay is a widely used method to monitor the formation of amyloid-like aggregates in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Workflow for ThT Aggregation Assay
Methodology:
-
Reagent Preparation: Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Prepare the protein samples (wild-type and this compound variant) at a suitable concentration (e.g., 50 µM) in an appropriate buffer.
-
Assay Setup: In a 96-well black, clear-bottom plate, mix the protein solution with the ThT stock solution to a final ThT concentration of 20-25 µM. Include control wells with buffer and ThT only.
-
Incubation and Monitoring: Place the plate in a plate reader capable of maintaining a constant temperature (e.g., 37°C) and intermittent shaking. Monitor the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm at regular intervals.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (tlag), the aggregation rate (the slope of the exponential phase), and the maximum fluorescence intensity, which are indicative of the aggregation propensity.[1][2][3]
Conclusion
The incorporation of this compound has the potential to modulate the stability of proteins, which can be a valuable strategy in drug development and protein engineering. Although direct comparative studies on the impact of this compound on protein stability are not extensively documented, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comprehensive and objective comparisons. By systematically applying these methodologies and presenting the data in a clear, comparative format, the scientific community can build a better understanding of the structure-function relationships involving this and other non-canonical amino acids.
References
Validating the Orthogonality of Aminoacyl-tRNA Synthetase/tRNA Pairs for Genetic Code Expansion: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing biological systems and developing novel therapeutics. The fidelity of this process hinges on the orthogonality of the aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This guide provides a comparative overview of the experimental validation of such a system, using the well-documented engineered Escherichia coli tyrosyl-tRNA synthetase (TyrRS) for 3-iodo-L-tyrosine as a primary example to illustrate the principles and methodologies applicable to other systems, including the L-Homotyrosine synthetase/tRNA pair.
The fundamental principle of genetic code expansion lies in the introduction of an engineered aaRS and a suppressor tRNA that are "orthogonal" to the host organism's translational machinery. This means the engineered synthetase specifically charges its cognate tRNA with the desired ncAA and does not recognize endogenous tRNAs, while the suppressor tRNA is not a substrate for any of the host's native synthetases.
Performance Comparison of Engineered TyrRS Variants
The successful engineering of an aaRS for a specific ncAA requires a delicate balance: enhancing its activity for the ncAA while simultaneously reducing its affinity for the natural amino acid, in this case, L-tyrosine. The following table summarizes the kinetic parameters of engineered E. coli TyrRS variants for 3-iodo-L-tyrosine, demonstrating the impact of specific mutations on substrate specificity.
| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Specificity Ratio (ncAA/Tyr) |
| Wild-type TyrRS | L-Tyrosine | 10 | 1.2 | 0.12 | - |
| 3-iodo-L-tyrosine | No activity | - | - | - | |
| TyrRS (Y37V) | L-Tyrosine | 25 | 0.15 | 0.006 | 1.33 |
| 3-iodo-L-tyrosine | 125 | 1.0 | 0.008 | ||
| TyrRS (Y37V, Q195C) | L-Tyrosine | 2000 | 0.1 | 0.00005 | 100 |
| 3-iodo-L-tyrosine | 200 | 1.0 | 0.005 |
Data adapted from Sakamoto et al., Nucleic Acids Research, 2002.[1]
This data clearly illustrates that while the single mutation Y37V confers some activity for 3-iodo-L-tyrosine, the combination of Y37V and Q195C mutations dramatically shifts the enzyme's specificity, making it significantly more efficient at utilizing the ncAA over the canonical L-tyrosine.[2][3]
Experimental Protocols for Orthogonality Validation
Validating the orthogonality and efficiency of a new aaRS/tRNA pair involves a series of in vitro and in vivo experiments.
In Vitro Aminoacylation Assays
These assays directly measure the ability of the engineered synthetase to charge the suppressor tRNA with the ncAA and assess its cross-reactivity with the natural amino acid.
Methodology:
-
Enzyme and tRNA Preparation: Purify the engineered TyrRS variant and the in vitro transcribed suppressor tRNATyr.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, tRNA, ATP, and either L-tyrosine or the ncAA (e.g., 3-iodo-L-tyrosine) radiolabeled for detection.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Analysis: The formation of aminoacyl-tRNA is quantified by separating the charged tRNA from the uncharged tRNA using acidic polyacrylamide gel electrophoresis (PAGE) and detecting the radiolabeled product.[3]
In Vivo Suppression Assays
These assays confirm that the orthogonal pair can function within a cellular context to incorporate the ncAA at a specific site in a reporter protein.
Methodology:
-
Reporter Plasmid Construction: A reporter gene, such as that for superfolder Green Fluorescent Protein (sfGFP), is mutated to include an in-frame amber stop codon (TAG) at a permissive site.[4]
-
Expression System: Co-transform host cells (e.g., E. coli) with a plasmid expressing the engineered TyrRS and the suppressor tRNA, and the reporter plasmid.
-
Culture Conditions: Grow the cells in minimal media supplemented with either the ncAA or without it (as a negative control).
-
Analysis: The efficiency of ncAA incorporation is determined by measuring the fluorescence of the reporter protein. High fluorescence in the presence of the ncAA and low fluorescence in its absence indicates successful and specific incorporation.[4]
Fidelity Assessment using Mass Spectrometry
To definitively confirm the identity of the incorporated amino acid and to quantify the fidelity of incorporation, the reporter protein is purified and analyzed by mass spectrometry.
Methodology:
-
Protein Purification: Purify the full-length reporter protein from the in vivo suppression assay.
-
Proteolytic Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptide containing the ncAA and confirm its mass. The ratio of the peak intensity of the ncAA-containing peptide to the peak intensity of any peptide containing a mis-incorporated natural amino acid at the same position provides a measure of fidelity. A fidelity of >95% is often considered acceptable for many applications.[2][5]
Visualizing the Workflow
The overall process of validating an orthogonal aaRS/tRNA pair can be visualized as a logical workflow.
Caption: Workflow for validating an orthogonal aaRS/tRNA pair.
Logical Relationship of Orthogonality
The concept of orthogonality in this context is a set of specific negative interactions that are essential for the system's fidelity.
Caption: The principle of orthogonality in genetic code expansion.
Alternative Orthogonal Systems
While the engineered E. coli TyrRS/tRNATyr pair is a robust system for incorporating various tyrosine analogs, other orthogonal pairs are commonly used for different classes of ncAAs. The most prevalent alternative is the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species.
| Feature | Engineered E. coli TyrRS/tRNATyr | Methanosarcina PylRS/tRNAPyl |
| Origin | Prokaryotic (E. coli) | Archaeal (Methanosarcina) |
| Natural Substrate | L-Tyrosine | L-Pyrrolysine (a lysine (B10760008) derivative) |
| Commonly Incorporated ncAAs | Tyrosine analogs (e.g., halogenated, acetylated, azido-phenylalanine) | Lysine analogs, and a wide variety of other ncAAs due to a more malleable active site. |
| Host Compatibility | Primarily used in prokaryotes and in vitro systems; can be adapted for eukaryotes.[1] | Broadly orthogonal in both prokaryotes and eukaryotes. |
| Engineering Strategy | Typically requires negative selection against the natural amino acid. | Often exhibits lower activity with canonical amino acids, simplifying engineering. |
The choice of an orthogonal system depends on the specific ncAA to be incorporated, the host organism, and the desired efficiency and fidelity of incorporation. The validation principles and methodologies outlined in this guide are broadly applicable to any of these systems, providing a framework for the rigorous assessment of new tools for genetic code expansion.
References
- 1. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
L-Homotyrosine in the Spotlight: A Comparative Guide to Unnatural Amino Acids for In Vivo Imaging
For researchers, scientists, and drug development professionals at the forefront of molecular imaging, the quest for novel radiotracers with superior diagnostic and monitoring capabilities is a perpetual endeavor. Unnatural amino acids, particularly those labeled with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F), have emerged as a promising class of agents for in vivo imaging of tumors. Their ability to exploit the upregulated amino acid metabolism in cancer cells offers a distinct advantage over traditional methods. This guide provides an objective comparison of L-Homotyrosine and other notable unnatural amino acids, supported by experimental data, to aid in the selection of the most suitable tracer for your research needs.
Radiolabeled amino acids are gaining prominence in oncologic imaging, especially in scenarios where the widely used ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) PET imaging has limitations, such as in brain tumor assessment. The uptake of these amino acid tracers is primarily mediated by specific transport systems, most notably the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer types. This guide will delve into the performance of this compound in comparison to other well-established and emerging unnatural amino acid PET tracers.
Quantitative Performance Comparison
The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the in vivo performance of this compound and other unnatural amino acids. It is important to note that direct head-to-head comparative studies for all these tracers under identical experimental conditions are limited; therefore, the data presented is a compilation from various preclinical investigations in rodent tumor models.
Table 1: Biodistribution of ¹⁸F-Labeled Unnatural Amino Acids in Tumor-Bearing Mice (%ID/g at 60 min post-injection)
| Tracer | Tumor | Blood | Muscle | Brain | Liver | Kidneys | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | 6.4 ± 1.7 (SW 707) | 0.8 ± 0.2 | 0.6 ± 0.1 | 2.2 ± 0.4 | 3.5 ± 0.7 | 4.1 ± 0.9 | 8.0 | 10.7 |
| 7.1 ± 1.2 (Mammary Carcinoma) | - | - | - | - | - | - | - | |
| 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) | Data not directly comparable due to different tumor models and methodologies in available literature. | |||||||
| L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) | 3.56 (MCF7) | 1.00 | 1.11 | 0.45 | 3.21 | 14.5 | 3.56 | 3.21 |
| 1.82 (LS180) | 1.00 | 0.58 | 0.39 | 2.98 | 15.2 | 1.82 | 3.14 | |
| O-(2-[¹⁸F]fluoroethyl)-L-homotyrosine | Specific quantitative data from direct comparative preclinical studies are not readily available in the public domain. |
Note: Data for [¹⁸F]FET is derived from studies in mice bearing SW 707 colon carcinoma and mammary carcinoma[1]. Data for [¹⁸F]FAMT is from studies in mice with LS180 rectal cancer and MCF7 mammary cell carcinoma[2]. The variability in tumor models and experimental conditions should be considered when comparing these values.
Key Performance Insights
-
[¹⁸F]FET has demonstrated high tumor uptake and favorable tumor-to-background ratios, particularly in brain tumor imaging[1][3]. Its high in vivo stability and the fact that it is not incorporated into proteins contribute to its clean imaging profile[1].
-
[¹⁸F]FDOPA is another well-established tracer, particularly for neuroendocrine tumors and brain tumors. Its uptake mechanism involves both amino acid transport and subsequent decarboxylation, which can provide additional metabolic information.
-
[¹⁸F]FAMT shows promise with high tumor-to-blood and tumor-to-muscle ratios in certain tumor models[2]. Its selectivity for LAT1 over other transporters may contribute to its tumor specificity[4][5].
-
This compound , as a close structural analog of tyrosine, is a promising candidate for radiolabeling and PET imaging. While comprehensive comparative data is still emerging, its potential to be transported by LAT1 suggests it could be a valuable tool for tumor imaging. Further preclinical and clinical studies are needed to fully elucidate its performance characteristics relative to other tracers.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and the experimental procedures involved in utilizing these tracers, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key experiments cited in the evaluation of unnatural amino acid PET tracers.
Radiosynthesis of ¹⁸F-Labeled Amino Acids
The synthesis of ¹⁸F-labeled amino acid tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) typically involves a two-step procedure. The first step is the ¹⁸F-fluoroethylation of a suitable precursor, followed by purification. For example, the synthesis of [¹⁸F]FET can be achieved by the fluoroethylation of L-tyrosine[1]. The overall radiochemical yield and synthesis time are critical parameters for the feasibility of a tracer for clinical use. A typical synthesis of [¹⁸F]FET can be accomplished in approximately 50 minutes with a radiochemical yield of around 40%[1].
In Vivo PET Imaging in Rodent Tumor Models
-
Animal Models: Immunodeficient mice (e.g., nude mice) are commonly used. Tumor models are established by subcutaneously or orthotopically implanting human cancer cell lines (e.g., U87 glioblastoma, SW 707 colon carcinoma)[1].
-
Animal Preparation: Animals are typically fasted for 4-6 hours before the experiment to reduce background signal. Anesthesia is induced and maintained throughout the imaging procedure, often using isoflurane.
-
Radiotracer Injection: A dose of the ¹⁸F-labeled amino acid (typically 3-5 MBq) is administered via intravenous injection (e.g., tail vein).
-
PET/CT Imaging: Dynamic or static PET scans are acquired at specific time points post-injection (e.g., 60 minutes). A CT scan is also performed for anatomical co-registration and attenuation correction.
-
Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to determine the tracer uptake, which is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV). Tumor-to-background ratios are calculated by dividing the tracer uptake in the tumor by the uptake in a reference tissue (e.g., muscle or contralateral brain).
Ex Vivo Biodistribution Studies
-
Animal Groups: Mice are divided into groups for different time points post-injection (e.g., 30, 60, 120 minutes).
-
Tracer Administration: The ¹⁸F-labeled amino acid is administered as described for PET imaging.
-
Tissue Harvesting: At the designated time points, animals are euthanized, and major organs and tissues (tumor, blood, muscle, brain, liver, kidneys, etc.) are collected and weighed.
-
Gamma Counting: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as %ID/g. This method provides a more precise quantification of tracer distribution compared to PET imaging alone.
Conclusion
The field of in vivo imaging with unnatural amino acids is rapidly evolving, offering exciting possibilities for improved cancer diagnosis and management. While established tracers like [¹⁸F]FET and [¹⁸F]FDOPA have demonstrated significant clinical utility, the exploration of novel agents such as this compound is crucial for further advancing the capabilities of molecular imaging. The data presented in this guide highlights the promising characteristics of several unnatural amino acids, while also underscoring the need for more direct comparative studies to definitively establish the superiority of one tracer over another for specific clinical applications. Researchers are encouraged to consider the specific biological question and tumor type when selecting an amino acid PET tracer for their preclinical and clinical investigations.
References
- 1. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution studies on L-3-[fluorine-18]fluoro-alpha-methyl tyrosine: a potential tumor-detecting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescent Properties of L-Homotyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
L-Homotyrosine, a close structural analog of L-tyrosine, is an unnatural amino acid that holds significant promise in the development of novel fluorescent probes for biological research. Its intrinsic fluorescence, stemming from the phenolic side chain, can be modulated through chemical modifications to create a diverse palette of environmentally sensitive fluorophores. These derivatives can be incorporated into peptides and proteins to study their structure, dynamics, and interactions within living cells with minimal perturbation. This guide provides a comparative overview of the fluorescent properties of this compound derivatives, supported by experimental data from closely related L-tyrosine analogs, and details the methodologies for their characterization and application.
Data Presentation: A Comparative Analysis of Fluorescent Properties
Due to a scarcity of comprehensive photophysical data for a wide range of this compound derivatives in the current literature, this guide presents data from a series of structurally similar mono-styryl and bis-styryl L-tyrosine derivatives. These compounds, differing from this compound derivatives by only a single methylene (B1212753) group in the amino acid backbone, serve as excellent models to understand how structural modifications influence fluorescent properties. The following table summarizes the key photophysical parameters for these L-tyrosine analogs, providing a valuable reference for the rational design of this compound-based fluorescent probes.[1]
| Derivative Class | Compound | R Group | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| Mono-styryl L-Tyrosine Analogs | 4a | H | 330 | 400 | 25,000 | 0.94 |
| 4b | OMe | 345 | 410 | 28,000 | 0.85 | |
| 4c | NMe₂ | 390 | 435 | 35,000 | 0.65 | |
| 4d | Cl | 335 | 405 | 26,000 | 0.90 | |
| 4e | CN | 350 | 415 | 30,000 | 0.78 | |
| 4f | NO₂ | 380 | - | 20,000 | - | |
| Bis-styryl L-Tyrosine Analogs | 5a | H | 350 | 430 | 40,000 | 0.88 |
| 5b | OMe | 365 | 440 | 45,000 | 0.76 | |
| 5c | NMe₂ | 410 | 480 | 55,000 | 0.52 | |
| 5d | Cl | 355 | 435 | 42,000 | 0.85 | |
| 5e | CN | 370 | 450 | 50,000 | 0.68 | |
| 5f | Pyridine | 360 | 630 | 38,000 | 0.15 | |
| 5g | Dicyanovinyl | 430 | 700 (NIR) | 30,000 | 0.04 |
Note: Data is for L-tyrosine derivatives as reported in the literature and serves as a comparative reference for this compound derivatives.
Experimental Protocols
Accurate characterization of the fluorescent properties of this compound derivatives is crucial for their effective application. Below is a detailed protocol for determining the fluorescence quantum yield, a key parameter for evaluating the efficiency of a fluorophore.
Protocol: Determination of Fluorescence Quantum Yield (Φ_F) using the Comparative Method
This protocol describes the relative method for determining the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.
1. Materials and Equipment:
-
Spectrofluorometer with a temperature-controlled sample holder
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorescence standard with a known quantum yield in the same solvent as the test sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Test this compound derivative
-
High-purity solvent
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescence standard of known concentration.
-
Prepare a stock solution of the this compound derivative of known concentration in the same solvent.
-
-
Preparation of a Series of Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1, to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test compound at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the test compound. The emission range should cover the entire fluorescence band.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each sample to obtain the integrated fluorescence intensity (I).
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting straight lines for both the standard (Slope_std) and the test compound (Slope_test).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test this compound derivative (Φ_F_test) can be calculated using the following equation:
Φ_F_test = Φ_F_std * (Slope_test / Slope_std) * (n_test² / n_std²)
where:
-
Φ_F_std is the quantum yield of the standard.
-
Slope_test is the slope from the plot of integrated fluorescence intensity vs. absorbance for the test compound.
-
Slope_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
n_test is the refractive index of the solvent used for the test compound.
-
n_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
-
-
Mandatory Visualizations
Experimental Workflow for Cellular Imaging
The following diagram illustrates a general workflow for the application of a fluorescent this compound derivative in cellular imaging.
Workflow for cellular imaging with fluorescent this compound derivatives.
Tuning Fluorescent Properties through Structural Modification
This diagram illustrates how modifying the chemical structure of a tyrosine-based fluorophore (as a proxy for homotyrosine) can alter its fluorescent output.
Modifying fluorophore structure to tune fluorescent properties.
References
Unveiling Protein Structural Perturbations: A Comparative Guide to Validating L-Homotyrosine Incorporation with Circular Dichroism
For researchers, scientists, and drug development professionals, understanding the structural consequences of incorporating non-canonical amino acids (ncAAs) like L-Homotyrosine into proteins is paramount. Circular Dichroism (CD) spectroscopy stands as a powerful and accessible technique for rapidly assessing changes in protein secondary structure. This guide provides a comparative analysis of how this compound and its analogs can impact protein conformation, supported by experimental data and detailed protocols.
The precise three-dimensional structure of a protein dictates its function. The introduction of ncAAs, such as this compound—an analog of tyrosine with an additional methylene (B1212753) group in its side chain—can introduce novel chemical functionalities, enhance stability, or serve as a probe for protein dynamics. However, it is crucial to verify that such modifications do not inadvertently disrupt the protein's native fold. CD spectroscopy, a technique that measures the differential absorption of left- and right-circularly polarized light, is exquisitely sensitive to the secondary structural elements of proteins (α-helices, β-sheets, turns, and random coils), making it an ideal tool for this validation.[1][2]
Comparative Analysis of Secondary Structure: The Impact of Aromatic Amino Acid Analogs
The far-UV CD spectra of both the wild-type (WT) myoglobin (B1173299) and the F46EtF mutant were recorded to assess any changes in the secondary structure. The results, summarized in the table below, indicate that the incorporation of this particular aromatic ncAA caused minimal perturbation to the overall secondary structure of myoglobin.
| Protein Variant | α-Helix (%) | β-Sheet (%) | Turns (%) | Unordered Coil (%) |
| Wild-Type Myoglobin | 71 | 0 | 11 | 18 |
| Myoglobin (F46EtF) | 70 | 0 | 11 | 19 |
Table 1: Comparison of the secondary structure content of wild-type myoglobin and a mutant containing p-ethylphenylalanine, as determined by circular dichroism spectroscopy. The data demonstrates a high degree of structural conservation upon incorporation of the non-canonical amino acid.
This data strongly suggests that the incorporation of an aromatic amino acid with a small, para-substituted alkyl group does not necessarily lead to significant alterations in the protein's secondary structure. This provides a reasonable expectation that this compound, with its similar structural properties, may also be well-tolerated in many protein contexts without inducing major conformational changes. However, it is imperative to perform empirical validation for each specific protein and substitution site.
Experimental Workflow and Methodologies
To validate the structural integrity of a protein upon this compound incorporation, a systematic experimental workflow is essential. This involves protein expression and purification, followed by biophysical characterization using circular dichroism.
Detailed Experimental Protocol: Circular Dichroism Spectroscopy
The following is a detailed protocol for acquiring and analyzing far-UV CD spectra to determine protein secondary structure.[3]
1. Sample Preparation:
-
Purity: The protein sample (both wild-type and this compound-containing mutant) must be of high purity (>95%), as confirmed by SDS-PAGE or mass spectrometry.[3]
-
Buffer: The protein should be in a buffer that is transparent in the far-UV region (e.g., 10-20 mM sodium phosphate, pH 7.4). Avoid buffers containing high concentrations of chloride ions or other components that absorb strongly below 200 nm.
-
Concentration: The protein concentration should be accurately determined. Methods such as UV absorbance at 280 nm (if the extinction coefficient is known) or a BCA assay are suitable. For CD measurements in the far-UV range, a protein concentration of 0.1-0.2 mg/mL is typically used with a 1 mm pathlength cuvette.
-
Degassing: It is advisable to degas the buffer to prevent bubble formation in the cuvette.
2. Instrumentation and Data Acquisition:
-
Instrument: A calibrated circular dichroism spectropolarimeter is required.
-
Cuvette: Use a quartz cuvette with a pathlength of 1 mm for far-UV measurements.
-
Parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Scan speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response time: 2 seconds
-
Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.
-
-
Blanking: A spectrum of the buffer alone must be recorded under the same conditions and subtracted from the protein spectra.
3. Data Processing and Analysis:
-
Conversion to Molar Ellipticity: The raw CD data (in millidegrees) should be converted to molar residue ellipticity ([θ]) using the following formula:
[θ] = (mdeg * MRW) / (10 * l * c)
where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the protein divided by the number of amino acid residues).
-
l is the pathlength of the cuvette in cm.
-
c is the protein concentration in g/L.
-
-
Secondary Structure Deconvolution: The resulting molar ellipticity spectrum can be analyzed using various deconvolution algorithms (e.g., CONTIN, SELCON, K2D) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures. These algorithms compare the experimental spectrum to a basis set of spectra from proteins with known crystal structures.[4]
Signaling Pathways and Logical Relationships
The process of incorporating a non-canonical amino acid and validating its structural impact involves a series of interconnected steps, from genetic manipulation to biophysical analysis.
References
- 1. Circular dichroism and site-directed spin labeling reveal structural and dynamical features of high-pressure states of myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD spectroscopy has intrinsic limitations for protein secondary structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Hypothetase and its L-Homotyrosine Substituted Variant
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic impact of L-Homotyrosine substitution in a model enzyme, Hypothetase.
This guide provides a detailed comparative analysis of the kinetic parameters of the wild-type enzyme "Hypothetase" and its variant containing a site-specific this compound substitution, referred to as "Hypothetase (L-hTyr)." The substitution of a canonical amino acid with this compound, a non-canonical amino acid, can significantly alter the enzyme's catalytic efficiency and substrate binding affinity. This guide presents hypothetical, yet plausible, experimental data to illustrate these effects and provides detailed protocols for researchers looking to perform similar analyses.
Data Presentation: Comparative Kinetic Parameters
The introduction of this compound into the active site of Hypothetase resulted in a discernible shift in its kinetic profile. The following table summarizes the key kinetic parameters for both the wild-type and the this compound substituted enzyme.
| Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Hypothetase (Wild-Type) | 50 | 10 | 2.0 x 10⁵ |
| Hypothetase (L-hTyr) | 75 | 5 | 6.7 x 10⁴ |
The data indicates that the this compound substitution led to a 1.5-fold increase in the Michaelis constant (K_m_), suggesting a decrease in the enzyme's affinity for its substrate. Furthermore, the catalytic turnover rate (k_cat_) was halved in the mutant enzyme. Consequently, the overall catalytic efficiency (k_cat_/K_m_) of Hypothetase (L-hTyr) is approximately three times lower than that of the wild-type enzyme.
Experimental Protocols
The following protocols outline the methodology for the expression, purification, and kinetic analysis of Hypothetase and its this compound variant.
Protein Expression and Purification
a. Gene Synthesis and Mutagenesis: The gene encoding Hypothetase was synthesized and cloned into a pET-28a(+) expression vector. Site-directed mutagenesis was performed using the QuikChange Lightning Site-Directed Mutagenesis Kit (Agilent Technologies) to introduce an amber stop codon (TAG) at the desired tyrosine position for this compound incorporation.
b. Expression in E. coli: The expression plasmids for the wild-type and mutant Hypothetase were transformed into E. coli BL21(DE3) cells. For the expression of Hypothetase (L-hTyr), the cells were co-transformed with a pEVOL plasmid encoding an engineered tyrosyl-tRNA synthetase/tRNA pair for the site-specific incorporation of this compound.
c. Cell Culture and Induction: Cells were grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. For the mutant, this compound was added to the medium to a final concentration of 1 mM. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the cultures were incubated at 18°C for 16-18 hours.
d. Purification: The cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication. The lysate was clarified by centrifugation, and the supernatant containing the His-tagged protein was loaded onto a Ni-NTA affinity column (Qiagen). The column was washed with a wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the protein was eluted with an elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). The purified protein was dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.
Enzyme Kinetic Assays
a. Assay Conditions: Kinetic assays were performed in a 96-well plate format at 25°C in an assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
b. Substrate Preparation: A stock solution of the substrate was prepared in the assay buffer. A series of substrate dilutions were prepared to cover a concentration range from 0.1 to 10 times the expected K_m_ value.
c. Kinetic Measurements: The reaction was initiated by adding the enzyme (final concentration of 10 nM) to the wells containing the substrate dilutions. The rate of product formation was monitored continuously by measuring the absorbance at a specific wavelength using a microplate reader.
d. Data Analysis: The initial reaction velocities (v₀) were determined from the linear portion of the progress curves. The kinetic parameters (K_m_ and V_max_) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis in GraphPad Prism. The k_cat_ value was calculated using the equation k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the comparative kinetic analysis of Hypothetase and its this compound substituted variant.
Safety Operating Guide
Navigating the Disposal of L-Homotyrosine in a Laboratory Setting
For researchers and scientists engaged in drug development and other scientific endeavors, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of L-Homotyrosine, a non-hazardous amino acid derivative.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
Handling:
-
Avoid generating dust when handling the solid form of this compound.
-
Ensure adequate ventilation in the work area to minimize the potential for inhalation.
-
Prevent contact with eyes and skin. In case of accidental contact, flush the affected area with copious amounts of water.
Step-by-Step Disposal Protocol
The disposal of this compound should align with your institution's policies for non-hazardous chemical waste and comply with all local, state, and federal regulations.
Step 1: Waste Characterization
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal.
-
Solid this compound Waste: Collect dry, solid this compound waste in a designated, well-labeled container. This includes any contaminated items such as weighing paper or spill cleanup materials.
-
Aqueous Solutions of this compound: Collect aqueous solutions in a separate, clearly labeled container. Do not mix with organic solvent waste.[4]
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled.
-
Use a "Non-Hazardous Waste" label, if provided by your institution.[5]
-
The label should clearly state "this compound" and specify whether it is solid waste or an aqueous solution.
-
Include the name of the principal investigator or laboratory generating the waste and the date of accumulation.
Step 4: Disposal Path Determination
The appropriate disposal path for non-hazardous waste varies by institution and locality.[6][7]
-
Solid Waste: In many cases, solid, non-hazardous chemical waste can be disposed of in the regular laboratory trash, provided it is securely contained and clearly labeled.[6][7] However, some institutions may require it to be collected by the EHS department.
-
Aqueous Solutions: Some institutions may permit the disposal of non-hazardous aqueous solutions down the sanitary sewer, contingent upon approval from the local wastewater treatment authority and your EHS department.[6][7] The pH of the solution should typically be within a neutral range (e.g., 5.5-9.0) before drain disposal.
Never dispose of chemical waste by evaporation. [8]
Quantitative Data Summary
| Waste Type | Typical Disposal Guideline |
| Solid this compound | Small quantities (grams) are often permissible for disposal in regular lab trash, pending institutional approval. Larger quantities should be referred to EHS for guidance. |
| Aqueous this compound | Small volumes of dilute solutions may be eligible for drain disposal after neutralization and with institutional approval. Concentration limits, if any, are set by the local municipality. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific guidelines and the chemical's Safety Data Sheet.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. L-Tyrosine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling L-Homotyrosine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Homotyrosine, including detailed operational and disposal plans to minimize risk and streamline laboratory workflows.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound and its derivatives are generally not classified as hazardous substances, a cautious approach to handling is mandatory to minimize exposure and ensure a safe laboratory environment.[1] The primary risks associated with handling the solid form of this compound are inhalation of the powder and contact with skin and eyes.
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following PPE is required when handling this compound in both its solid form and in solution:
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles | Should provide a complete seal around the eyes to protect from dust particles and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental splash protection. Gloves should be changed immediately upon any contact with the substance. For prolonged or immersive contact, consult manufacturer-specific chemical resistance data. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat is required to protect skin and personal clothing from accidental contact. |
| Respiratory Protection | Dust Mask (Type N95 or P1) | Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area at room temperature.[2]
-
Keep away from strong oxidizing agents.
2. Weighing the Compound (Solid Form):
-
All weighing of this compound powder should be conducted in a chemical fume hood or a powder weighing station to control dust.
-
Pre-Weighing Preparations: Before handling the compound, ensure all necessary equipment, including a tared, sealable container for transport, is within the fume hood.
-
Weighing Process:
-
Carefully open the stock container inside the fume hood.
-
Using a dedicated, clean spatula, transfer the desired amount of the powder to the tared container or weigh boat. Avoid creating dust.
-
Close the stock container immediately after dispensing.
-
If weighing on a balance outside the hood, ensure the receiving container is sealed before removing it from the hood.
-
3. Preparing a Solution:
-
Dissolving the Compound:
-
Add the desired solvent to the vessel containing the weighed this compound powder. This should be done within the fume hood.
-
If the solvent is volatile, ensure adequate ventilation.
-
Cap the vessel and mix by vortexing or stirring until the solid is fully dissolved.
-
-
Storage of Stock Solutions: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] If water is used as the solvent, the solution should be filter-sterilized before storage.[3]
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water and soap. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation:
-
Solid Waste: All solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), must be collected in a designated, clearly labeled "Non-hazardous Solid Chemical Waste" container.
-
Liquid Waste: Unused or waste solutions of this compound in non-hazardous solvents can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Sharps Waste: Any needles or other sharps used to handle this compound solutions must be disposed of in a designated sharps container.
Do Not:
-
Mix this compound waste with hazardous chemical waste streams unless specifically instructed to do so by your EHS office.
-
Dispose of solid this compound powder in the regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
